Biotin-C2-S-S-pyridine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOROISBURONW-XEZPLFJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Biotin-C2-S-S-pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a versatile biochemical tool primarily utilized in bioconjugation and drug delivery applications. Its unique tripartite structure, consisting of a biotin (B1667282) moiety, a C2 ethyl spacer, and a pyridyl disulfide group, enables the reversible linkage of molecules to thiol-containing targets. This guide provides a comprehensive overview of the core mechanism of this compound, detailing its chemical properties, reaction kinetics, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, systematically named 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide, is a cleavable linker molecule.[1] Its structure combines the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the thiol-reactivity of the pyridyl disulfide group. The disulfide bond within the linker is susceptible to cleavage by reducing agents, allowing for the controlled release of conjugated molecules.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |
| Molecular Weight | 412.6 g/mol | [1] |
| Spacer Arm Length | Not explicitly defined, but contains a C2 ethyl spacer | |
| Reactivity | Thiol-reactive | [2] |
| Cleavability | Cleavable by reducing agents | [3][4] |
The Core Mechanism: Thiol-Disulfide Exchange
The fundamental mechanism of this compound lies in the thiol-disulfide exchange reaction between its pyridyl disulfide group and a free sulfhydryl group (thiol) on a target molecule, such as a cysteine residue in a protein. This reaction results in the formation of a new, stable disulfide bond between the biotin linker and the target molecule, with the concomitant release of pyridine-2-thione.[2]
The progress of this reaction can be conveniently monitored by spectrophotometry, as the released pyridine-2-thione has a distinct absorbance maximum at approximately 343 nm.[5] The reaction is typically rapid, with the exchange often reaching a pseudo-plateau within the first 10 minutes.[6]
Cleavage of the Disulfide Bond
The newly formed disulfide bond is stable under physiological conditions but can be readily cleaved in a reducing environment. This is a crucial feature for applications such as intracellular drug delivery, where the higher concentration of reducing agents like glutathione (B108866) (GSH) inside cells triggers the release of the conjugated molecule.[7] Other reducing agents, such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can also be used to cleave the disulfide bond in vitro.[8]
Quantitative Data
Reaction Kinetics
| Reactants | pH | Second-Order Rate Constant (k) | Source |
| Pyridyl disulfide derivative + Thiol (general) | 7.0 | 0.1 - 10 M⁻¹s⁻¹ | |
| Nitric Oxide + Glutathione | 7.4 | 0.080 ± 0.008 M⁻¹s⁻¹ |
Avidin/Streptavidin-Biotin Binding Affinity
The biotin moiety of the linker exhibits an exceptionally high affinity for avidin and streptavidin, which is fundamental to its use in affinity purification and detection systems.
| Binding Pair | Dissociation Constant (Kd) | Source |
| Avidin-Biotin | ~10⁻¹⁵ M | |
| Streptavidin-Biotin | 10⁻¹³ - 10⁻¹⁶ M |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol outlines the general steps for labeling a protein with this compound.
-
Protein Preparation:
-
If the protein of interest does not have a free thiol group, one can be introduced by reducing existing disulfide bonds.
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Add a reducing agent such as TCEP to a final concentration of 5-10 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Biotinylation Reaction:
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
The purified biotinylated protein can be stored at -20°C or -80°C.
-
Protocol for Affinity Purification of a Biotinylated Protein
This protocol describes the capture of a biotinylated protein using streptavidin-agarose beads and its subsequent elution via disulfide bond cleavage.
-
Binding to Streptavidin Resin:
-
Equilibrate the streptavidin-agarose resin with a binding buffer (e.g., PBS, pH 7.4).
-
Add the solution containing the biotinylated protein to the equilibrated resin.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Wash the resin several times with the binding buffer to remove non-specifically bound proteins.
-
-
Elution of the Captured Protein:
-
Prepare an elution buffer containing a reducing agent (e.g., 50-100 mM DTT or TCEP in PBS).
-
Add the elution buffer to the resin and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Collect the eluate containing the released protein. The protein will now have a free thiol group at the site of biotinylation.
-
Visualizations
Mechanism of Thiol-Disulfide Exchange
Caption: Thiol-disulfide exchange reaction of this compound.
Experimental Workflow for Targeted Drug Delivery
Caption: Workflow of an antibody-drug conjugate using a cleavable linker.
HER2 Signaling Pathway Targeted by an Antibody-Drug Conjugate
Caption: Inhibition of HER2 signaling by an antibody-drug conjugate.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its core mechanism, the reversible thiol-disulfide exchange, allows for the specific and cleavable conjugation of molecules to proteins and other thiol-containing targets. The high affinity of the biotin moiety provides a robust handle for purification and detection. Understanding the quantitative aspects of its reactivity and the detailed experimental procedures for its use is crucial for the successful design and execution of experiments in targeted drug delivery, proteomics, and other advanced biochemical applications.
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. ClinPGx [clinpgx.org]
- 3. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a specialized chemical linker molecule integral to the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its structure incorporates three key functional components: a biotin (B1667282) moiety for affinity-based applications, a cleavable disulfide bond, and a terminal pyridine (B92270) group for conjugation. This guide provides a comprehensive overview of its chemical structure, properties, and its application in the design of ADCs.
Chemical Structure and Properties
This compound, systematically named 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide, is a heterobifunctional crosslinker.[1] The "C2" designation refers to the two-carbon ethylenediamine (B42938) spacer that connects the biotinyl group to the disulfide moiety. The disulfide bond is a critical feature, designed to be stable in the systemic circulation but susceptible to cleavage in the reducing intracellular environment of target cells.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |
| Molecular Weight | 412.6 g/mol | [1] |
| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [1] |
| CAS Number | 112247-65-1 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 177-183 ºC | [3] |
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of this compound allows for its effective use as a cleavable linker in ADCs. The pyridine group provides a reactive handle for conjugation to a cytotoxic payload, while the biotin can be used for purification or detection, though in the context of ADCs, the primary function of the main chain is to link the antibody to the drug. The critical disulfide bond is engineered to maintain the integrity of the ADC in the bloodstream, minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione, cleaves the disulfide bond, releasing the cytotoxic payload in its active form.[2][4]
Caption: Logical workflow of an ADC with a cleavable disulfide linker.
Experimental Protocols
General Protocol for Antibody Conjugation
This protocol outlines a general method for conjugating a thiol-containing payload to an antibody using a linker like this compound, which would first be reacted with the payload. For the purpose of this guide, we will describe a more common scenario where a maleimide-functionalized antibody is conjugated with a thiol-containing drug, a process for which this compound would be a component of the drug-linker complex. A more direct application involves the reaction of the pyridyl disulfide with a free thiol on a partially reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Drug-linker conjugate featuring a reactive group (e.g., maleimide)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The mAb is partially reduced to expose free thiol groups in the hinge region. This is typically achieved by incubation with a controlled amount of a reducing agent like TCEP at 37°C for 1-2 hours.
-
Conjugation: The drug-linker conjugate is added to the reduced mAb solution. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: The conjugation reaction is stopped by adding a quenching reagent that reacts with any unreacted maleimide (B117702) groups.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using a method such as size-exclusion chromatography.
Characterization of Antibody-Drug Conjugates
The resulting ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
| Technique | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | To determine the DAR and the distribution of different drug-loaded species. |
| Size-Exclusion Chromatography (SEC) | To assess the level of aggregation and fragmentation of the ADC. |
| Mass Spectrometry (MS) | To confirm the identity and integrity of the ADC and to determine the DAR. |
| UV-Vis Spectroscopy | To determine the concentration of the antibody and the conjugated drug. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate utilizing a cleavable linker.
Caption: General experimental workflow for ADC synthesis and characterization.
Conclusion
This compound is a valuable tool in the field of bioconjugation and drug development. Its well-defined structure, incorporating a cleavable disulfide linkage, allows for the creation of antibody-drug conjugates that are stable in circulation and can effectively release their cytotoxic payload within the target cell. While detailed proprietary experimental data for this specific linker is not widely published, the principles of its application are well-established within the broader context of ADC development. The methodologies and workflows described in this guide provide a solid foundation for researchers and scientists working to design and synthesize the next generation of targeted cancer therapies.
References
An In-Depth Technical Guide to the Synthesis of Biotin-C2-S-S-Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Biotin-C2-S-S-pyridine, a crucial reagent in bioconjugation and drug delivery applications. This document outlines the synthetic strategy, experimental protocols, and quantitative data associated with the production of this versatile molecule. For clarity, it is important to note that while the requested compound specifies a "C2" spacer, the most commonly synthesized and commercially available analogue is Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), which incorporates a longer C6 alkyl spacer for enhanced flexibility and reduced steric hindrance. This guide will focus on the synthesis of this more prevalent C6 analogue.
The synthesis of Biotin-HPDP is a two-step process that begins with the preparation of an amine-functionalized biotin (B1667282) derivative, followed by its conjugation to a pyridyldithio-containing moiety.
I. Synthesis Pathway Overview
The overall synthetic scheme involves two key transformations:
-
Amidation of Biotin: An activated form of biotin, typically Biotin-NHS (N-Hydroxysuccinimide ester), is reacted with a diamine spacer. To favor the formation of the mono-biotinylated product, a large excess of the diamine is used. In this guide, 1,6-diaminohexane is used as the spacer.
-
Conjugation with SPDP: The resulting amino-functionalized biotin is then reacted with N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional crosslinker. This step introduces the pyridyldithio group, which can subsequently react with free thiols on proteins or other molecules.
II. Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Biotin-HPDP.
| Step | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| 1 | Biotin-NHS, 1,6-Diaminohexane | N-(6-aminohexyl)biotinamide | 356.52 | >90% | >95% |
| 2 | N-(6-aminohexyl)biotinamide, SPDP | Biotin-HPDP | 539.78 | >85% | >95% |
III. Experimental Protocols
Step 1: Synthesis of N-(6-aminohexyl)biotinamide
This procedure details the synthesis of the amine-functionalized biotin intermediate.
Materials:
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
1,6-Diaminohexane
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.
-
Addition of Diamine: In a separate flask, dissolve 1,6-diaminohexane (10 equivalents) in anhydrous DMF. Add triethylamine (2 equivalents) to this solution.
-
Reaction: Slowly add the Biotin-NHS solution to the stirred solution of 1,6-diaminohexane at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v) with ninhydrin (B49086) staining to visualize the amine-containing compounds.
-
Work-up: After the reaction is complete, the DMF is removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the product and remove excess diamine.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N-(6-aminohexyl)biotinamide as a white solid.
Step 2: Synthesis of Biotin-HPDP (Biotin-C6-S-S-Pyridine)
This procedure describes the final step in the synthesis of Biotin-HPDP.
Materials:
-
N-(6-aminohexyl)biotinamide
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve N-(6-aminohexyl)biotinamide (1 equivalent) and SPDP (1.1 equivalents) in anhydrous DMF.
-
Reaction: Add triethylamine (1.2 equivalents) to the solution and stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting amine.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford Biotin-HPDP as a white solid.
IV. Visualization of the Synthesis Pathway
The following diagrams illustrate the chemical reactions and the overall workflow of the Biotin-HPDP synthesis.
Caption: Chemical synthesis pathway of Biotin-HPDP.
Caption: Experimental workflow for Biotin-HPDP synthesis.
This guide provides a comprehensive framework for the synthesis of Biotin-HPDP. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation. Proper characterization of the intermediates and the final product is essential to ensure the quality and reliability of the synthesized reagent for downstream applications.
Biotin-C2-S-S-Pyridine: A Technical Guide to its Properties, Stability, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a heterobifunctional, cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug delivery. Its unique structure, incorporating a biotin (B1667282) moiety for high-affinity binding to streptavidin, a disulfide bond for controlled cleavage, and a pyridyl disulfide group for thiol-specific conjugation, enables the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the core properties, stability characteristics, and experimental applications of this compound.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |
| Molecular Weight | 412.59 g/mol | [1] |
| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | |
| Storage | Store at -20°C for long-term stability. |
Stability Profile
The stability of the disulfide bond within the this compound linker is a critical parameter that dictates its utility in various applications.
pH and Reductant Sensitivity: The disulfide bond is relatively stable under physiological conditions (pH 7.4) in the absence of reducing agents, which is crucial for in vivo applications where the linker must remain intact in the bloodstream.[2] However, the bond is readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavage is often more efficient at slightly alkaline pH, which facilitates the thiol-disulfide exchange reaction.[3] The intracellular environment, with its higher concentration of glutathione, provides a natural mechanism for the cleavage of such disulfide linkers, enabling the release of conjugated payloads within target cells.[2]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not widely published in a single source, a plausible synthetic route can be constructed based on established bioconjugation chemistries. The synthesis would likely involve a multi-step process:
-
Activation of Biotin: Biotin is first activated at its carboxylic acid group, typically by converting it to an N-hydroxysuccinimide (NHS) ester. This is a common strategy to make the carboxyl group reactive towards primary amines.[5]
-
Introduction of the C2 Spacer and Amine: The activated biotin (Biotin-NHS) is then reacted with a diamine spacer, such as ethylenediamine, to introduce a short two-carbon (C2) linker with a terminal primary amine.
-
Introduction of the Pyridyl Disulfide Moiety: The terminal amine of the biotin-C2-amine intermediate is then reacted with a reagent containing a pyridyl disulfide group and a reactive moiety for amines, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This final step couples the pyridyl disulfide functionality to the biotin through the C2 linker.
Bioconjugation to Thiol-Containing Molecules (e.g., Antibodies)
The pyridyl disulfide group of this compound reacts specifically with free sulfhydryl (thiol) groups to form a new disulfide bond. This is the basis for its use in conjugating to proteins, such as antibodies, that have available cysteine residues.
Materials:
-
Antibody or other thiol-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Reducing agent (optional, for reducing native disulfides in the antibody), e.g., TCEP.
-
Desalting column for purification.
Protocol:
-
(Optional) Antibody Reduction: If the antibody does not have free thiols, its native interchain disulfide bonds can be partially reduced to generate reactive cysteine residues. Incubate the antibody with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Purification of Reduced Antibody: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with a degassed, amine-free buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the reduced and purified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purification of the Conjugate: Remove excess, unreacted this compound using a desalting column or dialysis. The resulting conjugate is now ready for use.
Cleavage of the Disulfide Bond
The disulfide bond in the this compound linker can be cleaved to release the conjugated molecule from the biotin moiety.
Materials:
-
Biotinylated conjugate.
-
Cleavage buffer containing a reducing agent (e.g., 10-50 mM DTT or TCEP in PBS, pH 7.4-8.0).
Protocol:
-
Incubation: Incubate the biotinylated conjugate in the cleavage buffer. The time and temperature of incubation can be optimized, but typically 30-60 minutes at 37°C is sufficient for complete cleavage.
-
Separation: The released molecule can then be separated from the biotin-linker fragment and any streptavidin affinity matrix by methods such as size-exclusion chromatography or centrifugation if beads are used.
Visualizing Workflows and Mechanisms
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and chemical reactions.
Caption: Experimental workflow for antibody-drug conjugation and targeted delivery.
Caption: Thiol-disulfide exchange reaction for bioconjugation.
Caption: Cleavage of the disulfide bond by a reducing agent.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and various life science fields. Its well-defined chemical properties, particularly the cleavable disulfide linker, allow for the creation of sophisticated bioconjugates for applications ranging from affinity purification to targeted drug delivery. Understanding its stability profile and employing optimized experimental protocols are key to successfully harnessing the full potential of this valuable reagent. This guide provides a foundational understanding to aid in the design and execution of experiments utilizing this compound.
References
- 1. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
An In-depth Technical Guide to Cleavable Disulfide Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry, mechanisms, and applications of cleavable disulfide linkers. These linkers are critical components in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), enabling the targeted release of therapeutic payloads.
Core Principles of Disulfide Linker Chemistry
Disulfide linkers are characterized by the presence of a disulfide bond (-S-S-), a covalent linkage formed between two thiol groups. A key feature of disulfide linkers is their conditional stability; they are designed to be stable in the physiological conditions of the bloodstream but are readily cleaved in the reducing environment of the intracellular space. This selective cleavage is fundamental to their function in targeted drug delivery.[1][2][]
The primary mechanism for the cleavage of disulfide bonds in a biological context is thiol-disulfide exchange . This is a redox reaction where a free thiol group attacks one of the sulfur atoms of the disulfide bond.[4]
The Thiol-Disulfide Exchange Mechanism
The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[] The concentration of glutathione is approximately 1-10 mM inside the cell, whereas in the blood plasma, it is in the micromolar range.[] This concentration gradient is the primary driver for the selective cleavage of disulfide linkers within target cells.
The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R''). This forms a transient, unstable intermediate which then resolves by the departure of a new thiolate anion.[4]
References
An In-depth Technical Guide to Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's safety and efficacy. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1][2] This technical guide provides a comprehensive overview of the core types of cleavable ADC linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly classified into three main categories based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, primarily cathepsins, which are lysosomal proteases often overexpressed in tumor cells.[3] The most common protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[3]
Mechanism of Action:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[4]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.[5]
-
Self-Immolation and Payload Release: This cleavage event triggers a spontaneous 1,6-elimination reaction through a p-aminobenzyloxycarbonyl (PABC) spacer, leading to the traceless release of the unmodified, active cytotoxic payload.
Caption: Mechanism of Protease-Sensitive Linker Cleavage
pH-Sensitive Linkers
pH-sensitive, or acid-labile, linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (~7.4).[6][7] Hydrazone linkers are the most common type of pH-sensitive linker.[]
Mechanism of Action:
-
Internalization and Trafficking: Similar to protease-sensitive linkers, the ADC is internalized and trafficked to endosomes and lysosomes.
-
Acid-Catalyzed Hydrolysis: The acidic environment within these compartments catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.[]
Caption: Mechanism of pH-Sensitive Linker Cleavage
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers utilize the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, in the cytoplasm of tumor cells (1-10 mM) compared to the bloodstream (~5 µM).[] These linkers typically contain a disulfide bond.
Mechanism of Action:
-
Internalization: The ADC is internalized into the tumor cell.
-
Reduction: In the reducing environment of the cytoplasm, the disulfide bond is cleaved by glutathione, releasing the payload.[] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond to prevent premature reduction.[10]
Caption: Mechanism of Glutathione-Sensitive Linker Cleavage
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: Stability of Cleavable Linkers in Plasma
| Linker Type | Specific Linker | Half-life in Human Plasma | Key Findings | Reference(s) |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases. | [7][11] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [11] |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation. | [7][11] |
| pH-Sensitive | Silyl Ether | > 7 days | More stable in plasma compared to hydrazone linkers. | [12] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance. | [11] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Greater stability and efficacy in vivo compared to some peptide linkers. | [11] |
| Enzyme-Sensitive (Other) | Sulfatase-cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability. | [13] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Findings | Reference(s) |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 14.3 | Potent in vitro activity. | [13] |
| Protease-Sensitive (Val-Ala) | MMAE | HER2+ | - | Comparable in vitro activity to Val-Cit. | [11] |
| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons. | [11] |
| Enzyme-Sensitive (β-Galactosidase-cleavable) | MMAE | HER2+ (SK-BR-3) | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC. | [13] |
| Enzyme-Sensitive (Sulfatase-cleavable) | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC. | [13] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are for comparative purposes.
Detailed Experimental Protocols
Accurate and reproducible evaluation of cleavable linkers is fundamental to ADC development. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density and incubate overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add to the respective wells and incubate for a period determined by the cell doubling time (typically 72-120 hours).[3]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[3]
-
Solubilization (MTT only): If using MTT, add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[3]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[3]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Procedure:
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4]
-
ADC Isolation: Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A or G magnetic beads).[4]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss. The supernatant can also be analyzed to quantify the amount of released free payload.[4]
Cathepsin B-Mediated Linker Cleavage Assay
Objective: To specifically assess the cleavage of a protease-sensitive linker by Cathepsin B.
Procedure:
-
Reagent Preparation: Prepare an assay buffer (e.g., 25 mM MES, pH 5.0) and an activation buffer containing DTT. Reconstitute recombinant human Cathepsin B in the activation buffer.[14]
-
Enzyme Activation: Incubate the Cathepsin B solution at room temperature for 15 minutes.[14]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.[15]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution.[15]
-
Time Points: At designated time points, withdraw an aliquot and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).[5]
-
Analysis: Analyze the samples by LC-MS to quantify the amount of cleaved payload and remaining intact ADC.[15]
Signaling Pathways and Experimental Workflows
Understanding the intracellular journey of an ADC is crucial for optimizing its design.
ADC Internalization and Trafficking Pathway
ADCs are primarily internalized through clathrin-mediated endocytosis.[16][17] This process involves the recruitment of adaptor proteins and clathrin to the plasma membrane, forming clathrin-coated pits that invaginate and pinch off to form vesicles. These vesicles then traffic through the endosomal-lysosomal pathway. Rab GTPases, such as Rab5 and Rab7, are key regulators of this trafficking process, directing the transport of endosomes and their maturation into lysosomes.[18][19]
Caption: ADC Internalization and Intracellular Trafficking
General Experimental Workflow for ADC Evaluation
A systematic approach is essential for the preclinical evaluation of ADCs with cleavable linkers.
Caption: Experimental Workflow for ADC Evaluation
The selection and design of a cleavable linker are paramount to the success of an ADC. A thorough understanding of the different cleavage mechanisms, coupled with rigorous quantitative analysis and detailed experimental validation, is essential for developing safe and effective targeted cancer therapies. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of cleavable ADC linkers and to make informed decisions in the design and evaluation of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The interrelated roles of RAB family proteins in the advancement of neoplastic growth - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Biotinylation Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-C2-S-S-pyridine, a crucial reagent in modern bioconjugation and proteomics. This document details its chemical properties, a comprehensive experimental protocol for its application in protein labeling and purification, and a logical workflow for its use.
Core Properties of this compound
This compound is a thiol-reactive biotinylation reagent that enables the covalent attachment of a biotin (B1667282) moiety to proteins, peptides, and other molecules containing free sulfhydryl groups. A key feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag under reducing conditions. This characteristic is highly advantageous for applications requiring the gentle elution and recovery of target proteins after affinity purification. The pyridine (B92270) disulfide group reacts specifically with free sulfhydryl groups to form a stable disulfide linkage.
Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H24N4O2S3 | [1] |
| Molecular Weight | 412.59 g/mol | [2][3] |
| Alternate Name | (+)-Biotin-PDA | [1] |
| CAS Number | 112247-65-1 | [2][3] |
Experimental Protocol: Protein Biotinylation and Affinity Purification
This section provides a detailed methodology for the biotinylation of a protein with free sulfhydryl groups using this compound, followed by affinity purification on streptavidin-conjugated beads and subsequent elution via disulfide bond cleavage.
Materials:
-
This compound
-
Protein with accessible sulfhydryl groups (e.g., a cysteine-containing peptide or a protein with reduced cysteines)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 50 mM Dithiothreitol (DTT) or 100 mM 2-Mercaptoethanol)
-
Desalting column
Procedure:
-
Preparation of Protein Sample:
-
Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the protein's sulfhydryl groups are oxidized, they may need to be reduced prior to biotinylation using a reducing agent like DTT. If a reducing agent is used, it must be removed (e.g., via a desalting column) before adding the this compound.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a small molecule with a free sulfhydryl group (e.g., 2-Mercaptoethanol or DTT) to a final concentration of 10-20 mM.
-
Alternatively, the reaction can be stopped by removing the excess, unreacted this compound using a desalting column.
-
-
Affinity Purification of Biotinylated Protein:
-
Equilibrate the streptavidin beads by washing them three times with Wash Buffer.
-
Add the biotinylation reaction mixture to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution of the Target Protein:
-
To release the bound protein, add the Elution Buffer containing a reducing agent (e.g., 50 mM DTT) to the beads.
-
Incubate for 30-60 minutes at room temperature with occasional vortexing. The reducing agent will cleave the disulfide bond in the linker, releasing the protein from the biotin tag, which remains bound to the streptavidin beads.
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the purified protein.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for protein labeling, purification, and elution using this compound.
References
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This powerful synergy allows for the selective delivery of highly toxic payloads directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth exploration of the core principles governing ADC development, from fundamental design concepts to preclinical evaluation.
Core Principles of Antibody-Drug Conjugate Design
At its core, an ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects the two. The successful development of an ADC hinges on the careful selection and optimization of each of these components to achieve a therapeutic agent with a wide therapeutic window.
The Monoclonal Antibody: The Guiding Missile
The monoclonal antibody serves as the targeting moiety, responsible for selectively recognizing and binding to a specific tumor-associated antigen (TAA) on the surface of cancer cells.[1] Key considerations for selecting an appropriate antibody include:
-
Target Antigen Specificity and Expression: The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal or no expression on healthy tissues.[1] This differential expression is critical for minimizing off-target toxicity.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] This process sequesters the ADC within the cell, allowing for the subsequent release of the cytotoxic payload.
-
Immunogenicity: The antibody should have low immunogenicity to prevent the development of an anti-drug antibody (ADA) response, which can lead to rapid clearance and reduced efficacy. Humanized or fully human antibodies are generally preferred.[3]
The Cytotoxic Payload: The Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death. These are highly potent molecules that are often too toxic to be administered systemically as standalone agents. Payloads can be broadly categorized based on their mechanism of action:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
DNA-Damaging Agents: This class includes molecules like calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs) that bind to DNA, causing strand breaks and triggering cell death.[4]
-
Topoisomerase Inhibitors: Payloads such as SN-38 and deruxtecan (B607063) (Dxd) inhibit topoisomerase I, an enzyme essential for DNA replication and repair, leading to lethal DNA damage.[4]
The choice of payload is dictated by its potency (typically active at sub-nanomolar concentrations), stability, and amenability to linker conjugation.[4]
The Linker: The Crucial Connection
The linker is a critical component that covalently attaches the payload to the antibody. Its design is pivotal in determining the overall stability, efficacy, and safety of the ADC.[5] Linkers can be classified into two main categories:
-
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[6] Cleavage mechanisms include:
-
Protease-cleavable: Contain peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B.[7]
-
pH-sensitive: Incorporate acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.[7]
-
Glutathione-sensitive: Utilize disulfide bonds that are reduced in the high-glutathione environment of the cytoplasm.[6]
-
-
Non-cleavable Linkers: These linkers form a stable bond with the antibody and payload. The payload is released only after the complete lysosomal degradation of the antibody.[6] This approach generally results in higher plasma stability and reduced off-target toxicity.[7]
The choice of linker technology significantly impacts the ADC's pharmacokinetic profile and its ability to induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8]
Mechanism of Action: A Stepwise Journey to Cell Death
The therapeutic effect of an ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
References
- 1. Using Radiolabeling Techniques to Improve ADC Pharmacokinetic Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. susupport.com [susupport.com]
- 5. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Solubility Profile of Biotin-C2-S-S-pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-C2-S-S-pyridine, a crucial cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is paramount for the successful preparation of stock solutions, reaction mixtures, and final ADC formulations. This document outlines qualitative and semi-quantitative solubility data, detailed protocols for dissolution, and a visual representation of its application in ADC development.
Core Solubility Data
Precise quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on available product information and the physicochemical properties of its constituent parts (biotin and a pyridine-disulfide moiety), a general solubility profile can be determined. The compound is a relatively complex organic molecule with both polar (biotin) and non-polar (pyridine and linker) regions, influencing its behavior in different solvents.
The following table summarizes the known solubility characteristics of this compound. It is important to note that these are primarily qualitative or based on concentrations used in typical laboratory protocols. Empirical testing is always recommended for specific applications.
| Solvent | Solubility Profile | Observations and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble | This is the most commonly recommended solvent for preparing stock solutions of this compound.[1] Concentrations of at least 25 mg/mL have been reported in the preparation of formulations for in vivo studies.[1] For general lab use, preparing stock solutions in the range of 1-10 mM is also common.[1] |
| Dimethylformamide (DMF) | Likely Soluble | DMF is often suggested as an alternative to DMSO for similar compounds.[1] It is a polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Water | Low to Sparingly Soluble | While the biotin (B1667282) portion of the molecule has some water solubility, the entire construct is expected to have limited solubility in aqueous buffers.[1] Direct dissolution in water is not recommended for creating concentrated stock solutions. |
| Ethanol | Likely Low to Sparingly Soluble | Ethanol is mentioned as a potential alternative solvent to try if DMSO fails, suggesting it is not the primary choice.[1] Its polarity is lower than water, which might slightly improve the dissolution of the less polar parts of the molecule. |
| Methanol (B129727) | Likely Low to Sparingly Soluble | Similar to ethanol, methanol may offer limited solubility. The addition of a small amount of a co-solvent like pyridine (B92270) has been shown to enhance the solubility of other complex organic molecules in methanol. |
Experimental Protocols
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following protocols are based on common laboratory practices and manufacturer recommendations.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted for subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a suitable, clean, and dry container.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., to prepare a 25 mg/mL solution, add 1 mL of DMSO to 25 mg of the compound).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but care should be taken to avoid degradation.
-
Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Preparation of an In Vivo Formulation (Example)
This protocol provides an example of how a DMSO stock solution of this compound can be formulated for in vivo administration. This is a general example, and the specific formulation may need to be optimized for the particular application and animal model.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL)
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and syringes
Procedure:
-
Based on the desired final concentration and volume, calculate the required amount of the DMSO stock solution.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add Tween 80 to the DMSO solution. A common ratio is 10 parts DMSO to 5 parts Tween 80.[1] Mix thoroughly.
-
Slowly add saline to the DMSO/Tween 80 mixture while vortexing to bring the solution to the final volume. A common final ratio is 10:5:85 (DMSO:Tween 80:Saline).[1]
-
The final formulation may be a clear solution or a fine suspension. It is recommended to use freshly prepared formulations for optimal results.[1]
Visualization of Application
This compound serves as a linker in the construction of ADCs. The following diagrams illustrate the general workflow and the mechanism of drug release.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a linker.
Caption: Mechanism of intracellular drug release from an ADC with a disulfide linker like this compound.
References
An In-depth Technical Guide to the Storage and Handling of Biotin-C2-S-S-pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for Biotin-C2-S-S-pyridine, a thiol-reactive and cleavable biotinylation reagent. Adherence to these guidelines is critical for maintaining the reagent's integrity and ensuring the success of conjugation experiments.
Introduction to this compound
This compound is a specialized chemical reagent used in bioconjugation, a process that links molecules to proteins and other biomolecules. It features a biotin (B1667282) moiety for detection or purification via avidin (B1170675) or streptavidin binding, a C2 spacer, and a pyridyl disulfide group. This pyridyl disulfide group is specifically reactive towards free sulfhydryl (thiol) groups, forming a stable disulfide bond. A key feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents, allowing for the release of the biotinylated molecule. This characteristic makes it particularly useful in applications such as affinity purification.[1][2]
Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The pyridyl disulfide group is susceptible to hydrolysis and reaction with ambient moisture and thiols.
Solid Reagent Storage
The solid form of this compound is more stable for long-term storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the disulfide bond. |
| Environment | Desiccated | Prevents moisture-induced hydrolysis. |
| Light Exposure | Protect from light (store in the dark) | Minimizes light-mediated degradation pathways. |
| Container | Tightly sealed vial | Prevents exposure to moisture and oxygen. |
Solution Storage
It is highly recommended to prepare solutions of this compound immediately before use. If short-term storage is necessary, the following conditions should be observed.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | These polar aprotic solvents are suitable for dissolving the reagent before dilution into aqueous buffers.[1][3][4] |
| Temperature | -20°C or -80°C | Reduces the rate of degradation in solution.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects the dissolved reagent from oxidation. |
| Duration | Up to 1 month at -20°C; up to 6 months at -80°C for some similar reagents. However, fresh preparation is always optimal.[3] | Minimizes degradation and ensures reactivity. |
Handling Procedures
Careful handling of this compound is crucial to maintain its reactivity and to ensure user safety.
Handling the Solid Reagent
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation inside the cold container.
-
Inert Atmosphere: If possible, handle the solid reagent in a glove box or under a stream of an inert gas like argon or nitrogen.
-
Dispensing: Weigh the desired amount of the reagent quickly in a clean, dry container. Minimize the time the main container is open.
Preparing Stock Solutions
-
Solvent Choice: Use high-quality, anhydrous DMSO or DMF to prepare the stock solution.
-
Dissolution: To ensure the reagent is fully dissolved, gentle warming to 37°C and vortexing or sonication may be necessary.
-
Fresh Preparation: Prepare only the amount of stock solution needed for the immediate experiment. Do not store aqueous solutions of the reagent.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.
Protein Biotinylation
This protocol outlines the basic steps for labeling a protein with free sulfhydryl groups.
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in a suitable buffer at a pH of 6.5-7.5. Buffers such as PBS are commonly used.
-
The buffer must be free of any primary amines (e.g., Tris) or extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).
-
If the protein has no free sulfhydryl groups, they can be introduced using a reagent like Traut's reagent. If the protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the biotinylation reagent.
-
-
Biotinylation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Removal of Excess Reagent:
-
Separate the biotinylated protein from unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Quantification of Biotinylation (Optional):
-
The extent of biotinylation can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.
-
Cleavage of the Disulfide Bond
The disulfide bond linking the biotin to the target molecule can be cleaved to release the molecule from an avidin or streptavidin support.
-
Prepare a solution of a reducing agent: Common choices include dithiothreitol (B142953) (DTT) at a concentration of 10-50 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a concentration of 10-50 mM.
-
Incubate the biotinylated sample with the reducing agent solution. Incubation can be for 30-60 minutes at room temperature.
-
The cleaved molecule can then be separated from the biotin and the support.
Visualizations
Logical Workflow for Storage and Handling
Caption: Workflow for proper storage and handling of this compound.
Signaling Pathway of Biotinylation and Cleavage
Caption: Reaction pathway for protein biotinylation and subsequent cleavage.
References
An In-depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-C2-S-S-pyridine is a pivotal tool in modern drug development, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical identifiers, properties, and applications. It details experimental protocols for its use in bioconjugation and the subsequent cleavage of its disulfide bond, a critical feature for targeted drug release. This document is intended to serve as a core resource for researchers and scientists engaged in the design and synthesis of targeted therapeutics.
Core Identifiers and Chemical Properties
This compound is a cleavable linker molecule that incorporates a biotin (B1667282) moiety for targeting, a disulfide bond for controlled release, and a pyridine (B92270) group for conjugation.[1][2] Its unique structure allows for the attachment of a therapeutic payload to a targeting molecule, such as an antibody, which can then be selectively delivered to the target site.
| Identifier | Value | Source |
| CAS Number | 112247-65-1 | [2][3] |
| Molecular Formula | C17H24N4O2S3 | [2][3] |
| Molecular Weight | 412.59 g/mol | [2][3] |
| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [3] |
| InChI | InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23) | [3] |
| InChIKey | MAJOROISBURONW-UHFFFAOYSA-N | [3] |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | [3] |
| Synonyms | (+)-Biotin-PDA, Biotin-[2-(2-pyridyldithio)ethylamide] | [3] |
Synthesis of this compound
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is primarily used as a linker in the synthesis of ADCs.[1][2] The pyridyl disulfide group reacts with free thiol groups on a partially reduced antibody to form a stable disulfide bond. The biotin moiety can then be used for purification or as a secondary targeting agent.
Experimental Protocol: General Antibody Conjugation
This protocol provides a general framework for conjugating a thiol-containing payload to an antibody using a pyridyl disulfide linker like this compound.
Materials:
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against PBS, pH 7.4, to remove any interfering substances.[5]
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Partial Reduction of Antibody:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to expose a controlled number of free thiol groups from the interchain disulfide bonds.
-
-
Linker-Payload Conjugation:
-
Dissolve this compound and the thiol-containing drug payload separately in anhydrous DMSO.
-
First, react the drug payload with an appropriate conjugation partner if it doesn't already contain a thiol group.
-
Add the this compound linker to the activated payload.
-
-
Antibody-Linker-Payload Conjugation:
-
Quenching and Purification:
-
Add a quenching reagent like N-ethylmaleimide to cap any unreacted thiol groups on the antibody.
-
Purify the resulting ADC using a desalting column to remove excess linker-payload and other reagents.[5]
-
ADC Synthesis Workflow
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Cleavage of the Disulfide Bond
A key feature of this compound is its cleavable disulfide bond.[1] This bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells.[6] This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.
Experimental Protocol: Disulfide Bond Cleavage
Materials:
-
ADC with this compound linker
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Dissolve the ADC in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).
-
-
Initiate Cleavage:
-
Analysis:
-
Monitor the cleavage by techniques such as HPLC, mass spectrometry, or SDS-PAGE to detect the released payload and the antibody.
-
Disulfide Cleavage Mechanism
Caption: Mechanism of disulfide bond cleavage and drug release.
Stability and Quantitative Analysis
| Parameter | Condition | Result | Source |
| Physiological Stability | Water, PBS, Cell Culture Fluid | Stable for at least 72 hours | [4] |
| In Vitro Release | PBS (pH 7.2-7.4) without DTT | Minimal drug release | [4] |
| In Vitro Release | PBS (pH 7.2-7.4) with DTT (5-20 µM) | >70% drug release within 8 hours | [4] |
Signaling Pathways in Targeted Drug Delivery
The this compound linker itself does not have a signaling function. Its role is to deliver a cytotoxic payload to a target cell. The relevant signaling pathway is therefore that of the conjugated drug. For example, if the payload is a microtubule inhibitor, it will disrupt the cell's cytoskeleton, leading to cell cycle arrest and apoptosis. The biotin moiety on the linker can facilitate cellular uptake in cells that overexpress the biotin receptor, further enhancing the targeted delivery.[7]
Targeted Drug Delivery and Action
Caption: Cellular pathway of an ADC utilizing a cleavable linker.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development. Its cleavable disulfide bond allows for the targeted release of therapeutic agents, a critical feature for improving the efficacy and reducing the toxicity of ADCs. This guide provides a foundational understanding of its properties and applications, offering a starting point for the design and synthesis of next-generation targeted therapies. Further research into the specific kinetics and stability of this linker will undoubtedly expand its utility in the development of innovative and effective pharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. croyezbio.com [croyezbio.com]
Navigating the Chemistry of Pyridine: A Technical Guide to Safe Handling and Management
For Researchers, Scientists, and Drug Development Professionals
Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their unique chemical properties, however, necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for pyridine-containing compounds, designed to empower researchers, scientists, and drug development professionals to work with these valuable compounds in a safe and responsible manner.
Understanding the Hazard Landscape: Physicochemical and Toxicological Properties
A thorough understanding of the inherent properties of pyridine-containing compounds is the foundation of safe laboratory practice. This section summarizes key quantitative data to facilitate a clear comparison of their hazard profiles.
Physicochemical Properties
The physical and chemical characteristics of pyridine and its derivatives dictate their behavior in the laboratory, influencing everything from storage requirements to potential fire hazards. Key properties are summarized in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Density (g/mL at 20°C) |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115.2 | -41.6 | 17 | 0.9819 |
| 2-Picoline (α-Picoline) | 109-06-8 | C₆H₇N | 93.13 | 129 | -66.7 | 27 | 0.944 |
| 3-Picoline (β-Picoline) | 108-99-6 | C₆H₇N | 93.13 | 144 | -18 | 38 | 0.957 |
| 4-Picoline (γ-Picoline) | 108-89-4 | C₆H₇N | 93.13 | 145 | 3.6 | 49 | 0.955 |
| 2,6-Lutidine | 108-48-5 | C₇H₉N | 107.15 | 144 | -5.9 | 33 | 0.927 |
| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.12 | 210 | 58 | 92 | 1.069 |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.55 | 166 | -46 | 65 | 1.205 |
| 4,4'-Bipyridine | 553-26-4 | C₁₀H₈N₂ | 156.19 | 305 | 114 | 121 | 1.134 |
Note: The data presented in this table is compiled from various sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Toxicological Data and Exposure Limits
Pyridine and its derivatives can pose significant health risks through various routes of exposure, including inhalation, ingestion, and skin contact. Understanding the acute toxicity and established exposure limits is critical for risk assessment and the implementation of appropriate control measures.[1] In general, the smaller the LD50 or LC50 value, the more toxic the chemical.[1]
| Compound | Route of Exposure | Species | LD50/LC50 | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Pyridine | Oral | Rat | 891 mg/kg[2] | 5 ppm (15 mg/m³)[3][4][5] | 5 ppm (15 mg/m³)[4][5] | 1 ppm[5] |
| Dermal | Rabbit | 1121 mg/kg[2] | ||||
| Inhalation | Rat | 17.1 mg/L (4 hr)[2] | ||||
| 2-Picoline | Oral | Rat | 790 mg/kg | |||
| 3-Picoline | Oral | Rat | 1410 mg/kg | |||
| 4-Picoline | Oral | Rat | 1290 mg/kg | |||
| 2-Aminopyridine | Oral | Rat | 200 mg/kg[6] | |||
| 4-Aminopyridine | Oral | Rat | 20 mg/kg[6] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. All exposure limits are for pyridine unless otherwise specified. Data for derivatives is less standardized and should be confirmed with specific SDS.
Pyridine is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[7] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[7]
Core Experimental Protocols for Safe Handling
Adherence to well-defined experimental protocols is paramount to mitigating the risks associated with pyridine-containing compounds. The following sections provide detailed methodologies for common laboratory procedures.
General Handling and Use as a Solvent
Pyridine's utility as a polar, basic, and relatively unreactive solvent is well-established.[8][9] However, its volatility and toxicity demand careful handling.
Methodology:
-
Engineering Controls: All manipulations of pyridine and its volatile derivatives must be conducted in a properly functioning chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pure pyridine.[8] Nitrile gloves may offer splash protection for short durations but are not suitable for prolonged contact. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential.
-
-
Dispensing:
-
Use a properly calibrated syringe or a graduated cylinder for transferring pyridine.
-
Ensure all containers are clearly labeled.
-
Ground and bond metal containers during transfer to prevent static discharge, which can be an ignition source.[5]
-
-
Heating:
-
When heating reactions containing pyridine, use a well-controlled heating mantle, oil bath, or heating block.
-
Never heat pyridine in a closed system. Ensure adequate pressure relief.
-
-
Post-Procedure:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
-
Decontaminate all work surfaces.
-
Distillation of Pyridine and its Derivatives
Purification of pyridine and its derivatives by distillation is a common procedure but carries a significant fire risk due to their flammability.[10]
Methodology:
-
Pre-Distillation Drying: If anhydrous pyridine is required, it should be dried over a suitable drying agent such as potassium hydroxide (B78521) (KOH) pellets for several hours, followed by filtration.[11]
-
Apparatus Setup:
-
Assemble the distillation apparatus in a chemical fume hood.[10]
-
Use ground-glass joints and ensure all connections are secure.
-
The distillation flask should not be more than two-thirds full.[10]
-
Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[10]
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[10]
-
-
Distillation Process:
-
Ensure a steady flow of cooling water through the condenser.[10]
-
Heat the distillation flask gently and evenly.
-
Collect the fraction that distills at the correct boiling point in a pre-weighed receiving flask.
-
Never distill to dryness, as this can lead to the formation of explosive peroxides in some cases.
-
-
Shutdown:
-
Allow the apparatus to cool completely before disassembling.
-
Properly label the collected distillate and any residue.
-
Aqueous Work-up and Quenching of Pyridine-Containing Reactions
Methodology:
-
Cooling: Cool the reaction mixture to room temperature or below in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[12][13] The pyridine will be protonated to form the water-soluble pyridinium (B92312) salt.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.[12]
-
Allow the layers to separate and drain the aqueous layer containing the pyridinium salt.[12]
-
Repeat the acidic wash one or two more times to ensure complete removal of pyridine.[12]
-
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash and Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
For acid-sensitive compounds, an alternative is to wash with an aqueous solution of copper(II) sulfate, which forms a water-soluble complex with pyridine.[2][12]
Emergency Procedures and Waste Disposal
Preparedness for accidental releases and a clear plan for waste management are crucial components of a comprehensive safety strategy.
Spill Response
Prompt and appropriate action is necessary in the event of a pyridine spill to minimize exposure and environmental contamination.
Methodology for a Small Spill (manageable by trained personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area. Ensure the fume hood is operating at maximum capacity.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or PVA).[8]
-
Containment: Confine the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[14][15]
-
Absorption: Cover the spill with the absorbent material, working from the outside in.[15]
-
Collection: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[15]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.[15]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
For a large spill, immediately evacuate the area, alert your institution's emergency response team, and follow their instructions. [8]
Waste Disposal
Pyridine-containing waste is considered hazardous and must be disposed of in accordance with institutional, local, and national regulations.[16]
Methodology:
-
Segregation: Collect all pyridine-containing waste, including reaction residues, contaminated solvents, and disposable materials, in a designated and clearly labeled hazardous waste container.[8]
-
Containerization: Use a sealable, chemically compatible container. Do not overfill the container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Never pour pyridine-containing waste down the drain.
Visualizing Key Processes and Relationships
Diagrams can provide a clear and concise representation of complex information, aiding in comprehension and adherence to safety protocols.
General Workflow for Handling Pyridine Compounds
This diagram outlines the logical sequence of steps for safely handling pyridine-containing compounds in a laboratory setting.
Pyridine Metabolism and Toxicity Pathway
Pyridine is primarily metabolized in the liver by cytochrome P450 enzymes.[17] This diagram illustrates the main metabolic pathways, including N-oxidation and N-methylation, which can lead to the formation of metabolites that are then excreted. The induction of certain P450 enzymes by pyridine can also influence its toxicity.[14]
Reactivity and Incompatibility
Pyridine's basic nitrogen atom makes it reactive towards a variety of substances. Understanding these incompatibilities is crucial for safe storage and handling.
By integrating a thorough understanding of the hazards of pyridine-containing compounds with the diligent application of the protocols and workflows outlined in this guide, researchers can significantly enhance the safety of their laboratory environment while continuing to leverage the synthetic utility of this important class of molecules.
References
- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 2. benchchem.com [benchchem.com]
- 3. westlab.com [westlab.com]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nbinno.com [nbinno.com]
- 10. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 11. reddit.com [reddit.com]
- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 13. carlroth.com [carlroth.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Indispensable Role of Biotin in Targeted Molecular Biology Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of biotin (B1667282) in a myriad of targeted molecular biology applications. Leveraging the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, researchers have developed a versatile toolkit for detecting, isolating, and manipulating macromolecules. This guide provides a comprehensive overview of biotinylation techniques, quantitative data for critical parameters, detailed experimental protocols for key applications, and visual representations of complex biological processes and workflows.
The Core Principle: The Biotin-Streptavidin Interaction
At the heart of biotin's utility in molecular biology is its extraordinarily high affinity for streptavidin, a tetrameric protein isolated from Streptomyces avidinii. This interaction is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd). This near-irreversible binding is rapid and remains stable under a wide range of pH, temperature, and denaturing conditions, making it an ideal system for various biochemical assays.[1][2]
Quantitative Data for Biotin-Based Applications
The efficiency and reliability of biotin-based applications hinge on several key quantitative parameters. The following tables summarize critical data for the biotin-streptavidin interaction, the binding capacities of commercially available streptavidin-conjugated resins, and a comparison of proximity labeling enzymes.
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) of Biotin-Avidin | ~10⁻¹⁵ M | [2][3] |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [1][2] |
Table 1: Binding Affinities of Biotin-Avidin/Streptavidin. This table highlights the exceptional strength of the biotin-avidin and biotin-streptavidin interactions, which is fundamental to their use in molecular biology.
| Resin Type | Manufacturer | Binding Capacity (Biotinylated BSA) | Binding Capacity (Free Biotin) |
| Pierce Streptavidin Agarose | Thermo Fisher Scientific | 1 to 3 mg/mL | - |
| Pierce High Capacity Streptavidin Agarose | Thermo Fisher Scientific | >10 mg/mL | - |
| Dynabeads™ MyOne™ Streptavidin C1 | Thermo Fisher Scientific | Up to 20 µg/mg beads | >2,500 pmol/mg beads |
| Sera-Mag™ Streptavidin Magnetic Beads (Low) | Cytiva | - | 2,500 to 3,500 pmol/mg |
| Sera-Mag™ Streptavidin Magnetic Beads (Medium) | Cytiva | - | 3,500 to 4,500 pmol/mg |
| Sera-Mag™ Streptavidin Magnetic Beads (High) | Cytiva | - | 4,500 to 5,500 pmol/mg |
Table 2: Binding Capacities of Common Streptavidin-Coated Resins. This table provides a comparative overview of the binding capacities of various commercially available streptavidin resins, aiding in the selection of the appropriate resin for specific applications.[4][5][6][7][8][9]
| Enzyme | Labeling Time | Key Characteristics | Reference(s) |
| BioID | 18-24 hours | Original promiscuous biotin ligase; suitable for stable, long-term interactions. | [10][11][12] |
| BioID2 | 18-24 hours | Smaller version of BioID, potentially reducing steric hindrance. | [10] |
| TurboID | ~10 minutes | Engineered for rapid labeling; ideal for dynamic or transient interactions. | [10][11][13][14] |
| miniTurbo | ~10 minutes | Smaller, refined version of TurboID, minimizing non-specific interactions in confined spaces. | [10][13] |
Table 3: Comparison of Proximity Labeling Enzymes. This table outlines the key features and typical labeling times for different generations of promiscuous biotin ligases used in proximity labeling experiments.
Key Applications and Experimental Protocols
Biotin's versatility has led to its adoption in a wide array of molecular biology techniques. This section details the methodologies for some of the most critical applications.
Protein Biotinylation using NHS Esters
Covalent attachment of biotin to proteins is a fundamental first step for many downstream applications. N-hydroxysuccinimide (NHS) esters of biotin are widely used to label primary amines (lysine residues and the N-terminus) on proteins.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin (or a long-chain derivative like NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for biotinylation and should be avoided.[15][16][17]
-
Prepare NHS-Biotin Solution: Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[16][18]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[15][16] The optimal molar ratio may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to react with any excess NHS-Biotin. Incubate for an additional 15-30 minutes at room temperature.[15]
-
Purification: Remove unreacted biotin and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[16][19]
Troubleshooting:
-
Low Biotinylation Efficiency:
-
Protein Precipitation:
-
The addition of organic solvent (DMSO/DMF) may cause some proteins to precipitate. Keep the final concentration of the organic solvent below 10%.
-
Perform the reaction at 4°C.
-
Proximity Labeling (BioID and TurboID)
Proximity-dependent biotin identification (BioID) and its more rapid successor, TurboID, are powerful techniques for identifying protein-protein interactions (PPIs) and the protein composition of subcellular compartments in living cells. These methods utilize a promiscuous biotin ligase fused to a protein of interest, which biotinylates nearby proteins. These biotinylated proteins are then purified and identified by mass spectrometry.[22][23]
Materials:
-
Mammalian cells
-
Expression vector containing the bait-BioID/TurboID fusion construct
-
Transfection reagent
-
Cell culture medium
-
Biotin stock solution (e.g., 50 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
Procedure:
-
Cell Culture and Transfection: Culture cells to the desired confluency and transfect with the expression vector for the bait-ligase fusion protein. Stable cell lines are often preferred to ensure consistent expression levels.
-
Biotin Labeling:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a stringent lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown:
-
Incubate the cell lysate with pre-washed streptavidin-coated magnetic beads overnight at 4°C with rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include high-salt buffers, urea-containing buffers, and detergent solutions.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads. A common method is to boil the beads in SDS-PAGE sample buffer containing an excess of free biotin.
-
Alternatively, on-bead digestion with trypsin can be performed to directly generate peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis: Analyze the eluted proteins or peptides by LC-MS/MS. Identify proteins that are significantly enriched in the bait-expressing sample compared to controls (e.g., cells expressing an untagged ligase).
Troubleshooting:
-
No or Low Biotinylation:
-
Confirm the expression and correct localization of the fusion protein by Western blot and immunofluorescence.
-
Ensure the biotin concentration and incubation time are appropriate for the chosen ligase.[25]
-
For TurboID, "leaky" biotinylation in the absence of added biotin can be an issue; consider using biotin-depleted media and inducible expression systems for tighter control.[12]
-
-
High Background of Non-specific Proteins:
-
Optimize the washing steps by increasing the stringency (e.g., higher salt or detergent concentrations).[16]
-
Include proper controls, such as a cytosolic biotin ligase or a mock-transfected sample, to distinguish specific interactors from background contaminants.
-
Streptavidin Affinity Chromatography
Streptavidin affinity chromatography is a powerful technique for purifying biotinylated molecules from complex mixtures. The high affinity and specificity of the biotin-streptavidin interaction allow for efficient capture and purification.
Materials:
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with or without a mild detergent)
-
Elution Buffer (see below for options)
-
Sample containing the biotinylated molecule
Procedure:
-
Column/Bead Preparation: Equilibrate the streptavidin resin with the binding/wash buffer.[26]
-
Sample Loading: Apply the sample containing the biotinylated molecule to the equilibrated resin. Allow sufficient incubation time for binding to occur (e.g., 1 hour to overnight at 4°C).[26]
-
Washing: Wash the resin extensively with the binding/wash buffer to remove all non-specifically bound molecules. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.[26]
-
Elution: Elute the purified biotinylated molecule from the resin. Due to the strength of the biotin-streptavidin interaction, elution often requires harsh conditions.
Elution Strategies:
-
Denaturing Conditions: Boiling the resin in SDS-PAGE sample buffer is a common method for elution, but it denatures the protein.[27]
-
Excess Biotin and Heat: Incubating the resin with a high concentration of free biotin (e.g., 25 mM) at 95°C can facilitate elution, especially in the presence of detergents like SDS.[27]
-
Low pH: Buffers with a pH below 4 can disrupt the interaction, but this may also denature the protein.
-
Formamide (B127407): Incubation with 95% formamide can elute biotinylated nucleic acids.
-
Cleavable Linkers: Using a biotinylation reagent with a cleavable spacer arm (e.g., containing a disulfide bond) allows for elution under mild reducing conditions, leaving the biotin bound to the resin.[8]
Troubleshooting:
-
Low Yield:
-
High Non-specific Binding:
Application in Signaling Pathway Analysis
Proximity labeling techniques have been instrumental in mapping the protein interaction networks of key signaling pathways. The following diagrams illustrate the application of these methods to the Wnt and EGFR signaling pathways.
Wnt Signaling Pathway
Proximity labeling has been used to identify components of the TCF7L1 interactome in the Wnt signaling pathway, revealing known and novel interactors upon pathway activation with a GSK-3 inhibitor.[3]
EGFR Signaling Pathway
TurboID has been employed to map the extracellular interactome of the Epidermal Growth Factor Receptor (EGFR), identifying novel interaction partners upon ligand stimulation, such as the Low-Density Lipoprotein Receptor (LDLR).[2][10][19][29]
Conclusion
Biotin, in conjunction with avidin and streptavidin, provides a robust and versatile platform for a wide range of targeted molecular biology applications. From the fundamental technique of protein biotinylation to the advanced methods of proximity labeling for interactome mapping, the principles of biotin-streptavidin affinity are indispensable for modern biological research. The quantitative data, detailed protocols, and troubleshooting guides provided herein serve as a valuable resource for researchers aiming to harness the power of biotin in their experimental designs. As new biotinylation chemistries and enzymatic labeling systems continue to be developed, the role of biotin in targeted molecular biology is set to expand even further, enabling deeper insights into complex biological systems.
References
- 1. Sera-Mag™ and Sera-Mag SpeedBeads Magnetic Particles [sigmaaldrich.com]
- 2. Extracellular proximal interaction profiling by cell surface-targeted TurboID reveals LDLR as a partner of liganded EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Dynabeads™ MyOne™ Streptavidin C1, 10 mL - FAQs [thermofisher.com]
- 6. selectscience.net [selectscience.net]
- 7. Cytiva Sera-Mag™ Streptavidin Magnetic Bead, medium biotin binding capacity | Fisher Scientific [fishersci.ca]
- 8. Pierce™ High Capacity Streptavidin Agarose 2 mL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [PDF] Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation | Semantic Scholar [semanticscholar.org]
- 12. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 15. Cytiva Sera-Mag Streptavidin Magnetic Bead, medium biotin binding capacity 100 mL | Buy Online | Cytiva | Fisher Scientific [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Extracellular proximal interaction profiling by cell surface-targeted TurboID reveals LDLR as a partner of liganded EGFR. | BioGRID [thebiogrid.org]
- 20. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.dutscher.com [pdf.dutscher.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-C2-S-S-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a thiol-reactive biotinylation reagent designed for the specific labeling of proteins and other molecules containing free sulfhydryl groups, such as cysteine residues. A key feature of this reagent is its cleavable disulfide bond within the spacer arm. This allows for the gentle release of the biotinylated molecule from avidin (B1170675) or streptavidin affinity matrices under reducing conditions, preserving the integrity of the target protein for downstream applications. This characteristic makes this compound an invaluable tool in proteomics, drug discovery, and various biochemical assays where reversible biotinylation is advantageous.[1][2][3]
The labeling reaction proceeds via a disulfide exchange mechanism, where the pyridyldithio group of this compound reacts with a free sulfhydryl group on the protein to form a stable disulfide bond. This reaction releases pyridine-2-thione, which can be spectrophotometrically monitored to quantify the extent of the labeling reaction.[1][2][4]
Chemical Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C17H24N4O2S3 | [5] |
| Molecular Weight | 412.6 g/mol | [5] |
| Reactive Group | Pyridyldithio | [4] |
| Target Functional Group | Sulfhydryl (-SH) | [1][6] |
| Spacer Arm Length | ~29.2 Å (Biotin-HPDP analog) | [2] |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [1][7] |
| Solubility | Soluble in organic solvents like DMSO or DMF | [2][8] |
Key Applications
-
Affinity Purification: Biotinylated proteins can be captured on streptavidin or avidin supports and subsequently eluted under mild reducing conditions, preserving protein structure and function.[1][9]
-
Protein-Protein Interaction Studies: Used in pull-down assays to isolate and identify binding partners of a target protein.
-
Cell Surface Labeling: Its reactivity with sulfhydryl groups allows for the specific labeling of cell surface proteins.
-
Redox Proteomics: Enables the study of reversible thiol modifications on proteins, such as S-nitrosylation.[2][10]
-
Antibody-Drug Conjugate (ADC) Development: Can be used as a cleavable linker in the synthesis of ADCs.[8][11]
Experimental Protocols
Protocol 1: Preparation of Protein for Labeling
For efficient labeling, the protein of interest must have accessible, reduced sulfhydryl groups.
Materials:
-
Protein solution
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
Procedure:
-
If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.[1]
-
Remove the reducing agent completely using a desalting column equilibrated with the Reaction Buffer. This step is critical as residual reducing agents will compete with the protein for reaction with this compound.[1]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Protein Biotinylation with this compound
Materials:
-
Prepared protein solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS, pH 7.2-8.0
Procedure:
-
Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10-20 mM).[2]
-
Add the this compound stock solution to the protein solution. The molar ratio of the biotinylation reagent to the protein should be optimized for each specific protein and application. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C with gentle mixing.[1][6]
-
(Optional) Monitor the progress of the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm. The molar extinction coefficient of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.[1][2]
-
Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).[1][6]
Protocol 3: Purification of Biotinylated Protein using Streptavidin Agarose (B213101)
Materials:
-
Biotinylated protein solution
-
Streptavidin agarose resin
-
Binding/Wash Buffer: PBS, pH 7.2
-
Elution Buffer: PBS containing a reducing agent (e.g., 10-50 mM DTT or 5-20 mM TCEP)[7]
Procedure:
-
Equilibrate the streptavidin agarose resin with Binding/Wash Buffer.
-
Add the biotinylated protein solution to the equilibrated resin and incubate for 30-60 minutes at room temperature with gentle agitation to allow for binding.[13][14]
-
Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-biotinylated proteins and other contaminants.[13][14]
-
Elute the bound biotinylated protein by incubating the resin with the Elution Buffer for 30-60 minutes at room temperature.[7]
-
Collect the eluate containing the purified, tag-free protein.
-
If necessary, remove the reducing agent from the eluted protein sample by dialysis or using a desalting column.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Optimal for the pyridyldithio reaction with sulfhydryls.[1] |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rate but may affect protein stability.[1][6] |
| Incubation Time | 1 - 2 hours | Should be optimized for each protein.[1][6] |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | A higher excess may be needed for dilute protein solutions or less accessible sulfhydryl groups.[12] |
Table 2: Conditions for Cleavage of the Disulfide Bond
| Reducing Agent | Concentration | Incubation Time | Temperature | Reference |
| Dithiothreitol (DTT) | 10 - 50 mM | 30 - 120 minutes | Room Temperature or 37°C | [7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 20 mM | 10 - 60 minutes | Room Temperature | [7] |
Diagrams
Caption: Reaction of this compound with a protein's free sulfhydryl group.
Caption: Workflow for labeling and purifying proteins using this compound.
Caption: Cleavage of the disulfide bond to release the protein from streptavidin beads.
References
- 1. store.sangon.com [store.sangon.com]
- 2. biotin-hpdp.com [biotin-hpdp.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 9. goldbio.com [goldbio.com]
- 10. biotin-hpdp.com [biotin-hpdp.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ubpbio.com [ubpbio.com]
- 14. vectorlabs.com [vectorlabs.com]
Application Note: Protocol for the Conjugation of Amine-Reactive, Cleavable Biotin Reagents to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the conjugation of Biotin-C2-S-S-pyridine, an amine-reactive biotinylation reagent with a cleavable disulfide bond, to antibodies. The protocol outlines the materials required, step-by-step procedures for conjugation and purification, and methods for quantifying the degree of biotinylation. The inclusion of a disulfide bond in the linker arm allows for the subsequent cleavage of the biotin (B1667282) moiety from the antibody under reducing conditions, a feature that is highly advantageous in applications such as affinity purification and mass spectrometry analysis.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin is leveraged for detection, purification, and targeting applications. The use of a biotinylation reagent with a cleavable linker, such as one containing a disulfide bond, adds a layer of versatility. This allows for the release of the biotinylated molecule from a streptavidin matrix under mild reducing conditions, which is particularly useful for isolating and analyzing target proteins without harsh elution methods.
This protocol focuses on the use of an N-hydroxysuccinimide (NHS) ester-activated biotin reagent containing a cleavable disulfide linker (e.g., this compound). The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form stable amide bonds.
Experimental Protocols
2.1. Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound (or a similar amine-reactive, cleavable biotin reagent like Sulfo-NHS-SS-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes
-
Reducing Agent (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
2.2. Antibody Preparation
-
The antibody solution should be at a concentration of 1-10 mg/mL for optimal conjugation.
-
The antibody must be in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Reaction Buffer (PBS, pH 7.2-8.0). This can be achieved by dialysis against PBS or by using a desalting column.[1][2]
2.3. Biotinylation Reagent Preparation
-
Allow the vial of the biotinylation reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO to a concentration of 10 mM.[1] For example, if the molecular weight of the reagent is ~600 g/mol , dissolve ~6 mg in 1 mL of DMSO.
-
This solution is susceptible to hydrolysis and should be used without delay. Do not prepare stock solutions for storage.
2.4. Conjugation Reaction
-
Calculate the volume of the 10 mM biotin reagent solution needed to achieve the desired molar excess. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point for achieving a biotin-to-antibody ratio of 4-6.[3] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotin reagent solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][4]
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 10-30 minutes at room temperature. This will quench any unreacted NHS-ester.
2.5. Purification of the Biotinylated Antibody
-
Remove the excess, non-reacted biotin reagent and the quenching reagent by gel filtration using a desalting column or by dialysis against PBS.[1][4] This step is critical for the accuracy of subsequent quantification assays and to prevent interference in downstream applications.
-
Measure the concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.
2.6. Cleavage of the Disulfide Bond (Optional)
To cleave the disulfide bond and release the biotin tag, the biotinylated antibody can be treated with a reducing agent.
-
Incubate the sample with 50 mM DTT for 2 hours at room temperature or for 30 minutes at 50°C.[3][4]
-
Alternatively, incubate with 5-20 mM TCEP for 10-60 minutes at room temperature.[5]
2.7. Quantification of Biotin Incorporation (HABA Assay)
The HABA assay is a colorimetric method used to estimate the number of moles of biotin per mole of antibody.[6] The assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.[6][7][8]
-
Use a commercial HABA assay kit and follow the manufacturer's protocol.
-
In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known concentration of your purified biotinylated antibody to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes.
-
Calculate the change in absorbance and use the provided formulas to determine the moles of biotin per mole of antibody.
Data Presentation
The following table summarizes typical reaction parameters for antibody biotinylation.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. |
| Molar Ratio (Biotin:Ab) | 10:1 to 40:1 | A 20-fold excess typically yields 4-6 biotins per IgG.[3] |
| Reaction pH | 7.2 - 8.0 | Optimal for NHS-ester reaction with primary amines.[1] |
| Reaction Time | 30-60 min at RT or 2h on ice | Longer times do not typically improve efficiency.[3][4] |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM. |
| Expected Biotin/Ab Ratio | 3 - 10 | Over-biotinylation can lead to loss of antibody function. |
Visualizations
Caption: Experimental workflow for antibody biotinylation.
Caption: Reaction of NHS-ester biotin with an antibody.
References
- 1. sinobiological.com [sinobiological.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-C2-S-S-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a multitude of cellular processes, including signal transduction, cell adhesion, and nutrient transport. The study of these proteins, their dynamics, and their interactions is crucial for understanding cellular function in both normal and pathological states. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful technique for labeling and isolating cell surface proteins.[1][2] The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for the efficient capture and purification of biotinylated molecules.[1][2][3][4][5]
Biotin-C2-S-S-pyridine is a thiol-reactive biotinylation reagent designed for the specific labeling of cell surface proteins via exposed sulfhydryl groups, typically found in cysteine residues.[2][6] A key feature of this reagent is its cleavable disulfide bond within the spacer arm.[2][7][8][9] This allows for the release of the biotinylated proteins from the avidin/streptavidin affinity matrix under mild reducing conditions, facilitating their recovery for downstream analysis without the harsh elution methods that can denature proteins.[2][6][9] This characteristic is particularly advantageous in proteomics and drug development, where maintaining the integrity of the isolated proteins is paramount.[1] this compound has also been identified as a valuable tool in the synthesis of antibody-drug conjugates (ADCs).[7][8]
Principle of Reaction
The pyridyldithiol group of this compound reacts specifically with free sulfhydryl (-SH) groups to form a stable disulfide bond.[2][6] This reaction releases a pyridine-2-thione molecule, the concentration of which can be measured spectrophotometrically at 343 nm to monitor the reaction progress.[6] The disulfide bond linking the biotin to the protein can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the recovery of the native protein.[6][9]
Chemical reaction of this compound with a protein sulfhydryl group and subsequent cleavage.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Reagent Concentration | 1-100 µM | Optimal concentration depends on cell type and density.[10] |
| Reaction pH | 7.0 - 8.5 | Thiol-pyridyl disulfide exchange is efficient at neutral to slightly alkaline pH.[6] |
| Incubation Time | 30 minutes | Shorter or longer times may be optimal depending on the specific application.[11][12] |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often used to inhibit membrane internalization.[10][12] |
| Cleavage Agent | 50 mM DTT or 20 mM TCEP | TCEP is a more stable and effective reducing agent.[6][13] |
| Cleavage Time | 30 - 60 minutes | Incubation at 37-50°C can enhance cleavage efficiency. |
| Pyridine-2-thione Absorbance | 343 nm (ε = 8,080 M⁻¹cm⁻¹) | Allows for monitoring of the biotinylation reaction progress.[6] |
Experimental Protocols
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold
-
Quenching Buffer: 50 mM Glycine in PBS, ice-cold[11]
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer: Lysis buffer supplemented with 50 mM DTT or 20 mM TCEP
Protocol for Cell Surface Protein Biotinylation
-
Cell Preparation:
-
Preparation of Biotinylation Reagent:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 mg/mL or as optimized).[11]
-
-
Biotinylation Reaction:
-
For adherent cells, aspirate the culture medium, wash the monolayer three times with ice-cold PBS, and add the biotinylation reagent solution to cover the cells.[12][14]
-
For suspension cells, add the biotinylation reagent solution to the cell suspension.
-
Incubate for 30 minutes at 4°C with gentle agitation to label surface proteins while minimizing internalization.[11][12]
-
-
Quenching:
-
To stop the reaction, add ice-cold Quenching Buffer.
-
Incubate for 10-15 minutes at 4°C. The free sulfhydryl groups in the quenching buffer will react with any excess this compound.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove unreacted reagent and quenching buffer.
-
Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]
-
Protocol for Affinity Purification and Elution
-
Protein Quantification:
-
Determine the protein concentration of the cleared cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Add an appropriate amount of streptavidin-agarose or magnetic beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.[11]
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.[11]
-
-
Elution of Biotinylated Proteins:
-
After the final wash, remove the supernatant and add Elution Buffer (Lysis Buffer with 50 mM DTT or 20 mM TCEP) to the beads.
-
Incubate for 30-60 minutes at 37°C to cleave the disulfide bond and release the proteins from the beads.
-
Collect the supernatant containing the eluted proteins by centrifugation or using a magnetic stand.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Experimental workflow for cell surface protein biotinylation and purification.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development:
-
Target Identification and Validation: By labeling and isolating cell surface proteins, researchers can identify novel drug targets and validate their expression on the cell surface.
-
Antibody-Drug Conjugate (ADC) Development: this compound serves as a cleavable linker in the synthesis of ADCs.[7][8] The biotin moiety can be used for purification and characterization during development, while the cleavable disulfide bond allows for the release of the cytotoxic payload upon internalization into target cancer cells.
-
Receptor Trafficking Studies: The ability to label a specific cohort of cell surface proteins allows for the study of their internalization, recycling, and degradation in response to drug treatment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive reagent. | Prepare fresh reagent solution immediately before use. Store stock solution properly. |
| Insufficiently exposed sulfhydryl groups. | Consider mild reduction of the cell surface with a non-permeable reducing agent prior to biotinylation. | |
| High Background/Non-specific Binding | Inadequate quenching. | Ensure quenching step is performed correctly and for the recommended time. |
| Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer. | |
| Protein Degradation | Protease activity. | Always use a protease inhibitor cocktail in the lysis buffer. |
| Inefficient Elution | Incomplete cleavage of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time/temperature. Ensure the reducing agent is fresh. |
References
- 1. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 9. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 10. interchim.fr [interchim.fr]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface protein biotinylation [protocols.io]
- 13. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Creating Antibody-Drug Conjugates: A Step-by-Step Guide for Researchers
Application Notes and Protocols for the Development of Targeted Cancer Therapeutics
Antibody-drug conjugates (ADCs) represent a revolutionary class of biopharmaceuticals that merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] This targeted delivery system enhances the therapeutic window of potent cytotoxins by directing them specifically to cancer cells, thereby minimizing systemic toxicity and improving overall efficacy.[2][3] The development of a successful ADC is a multidisciplinary endeavor, requiring careful consideration of each of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the chemical linker that connects them.[3][4]
This comprehensive guide provides a detailed, step-by-step overview of the process for creating ADCs, from initial component selection to final characterization and in vitro evaluation. These application notes and protocols are intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel ADCs for preclinical evaluation.
I. The Foundational Components of an Antibody-Drug Conjugate
The efficacy and safety of an ADC are critically dependent on the thoughtful selection and optimization of its three key components.
Antibody Selection: The Targeting Vehicle
The monoclonal antibody serves as the targeting component of the ADC, responsible for recognizing and binding to a specific antigen on the surface of cancer cells.[5] The ideal target antigen should be highly and homogenously expressed on tumor cells with minimal expression on healthy tissues to reduce off-target toxicity.[6][]
Key criteria for antibody selection include:
-
High Target Specificity and Affinity: The antibody must bind strongly and specifically to the tumor-associated antigen.[8]
-
Efficient Internalization: Upon binding to the target antigen, the ADC-antigen complex must be rapidly internalized by the cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[5][8]
-
Low Immunogenicity: The antibody should have a low potential to elicit an immune response in the patient.[5]
-
Good Stability and Pharmacokinetics: The antibody should be stable in circulation and possess a long half-life to ensure it can reach the tumor site.[5]
Payload Selection: The Cytotoxic Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cell death once released inside the cancer cell.[9] Payloads are typically highly potent cytotoxic agents that are too toxic for systemic administration on their own.[9][10]
Common classes of ADC payloads include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
-
DNA-Damaging Agents: This class includes compounds like calicheamicins and pyrrolobenzodiazepines (PBDs) that cause DNA strand breaks or cross-linking, ultimately triggering cell death.[10]
-
Topoisomerase Inhibitors: These drugs, for instance, deruxtecan, interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[3]
The choice of payload depends on factors such as its potency, mechanism of action, and compatibility with the chosen linker and antibody.[9]
Linker Selection: The Crucial Bridge
The linker is a critical component that connects the payload to the antibody and plays a pivotal role in the stability and efficacy of the ADC.[11][12] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[11][13]
Linkers are broadly classified into two categories:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[11][13]
-
Non-cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the entire antibody-linker-drug complex.[11]
The choice of linker chemistry significantly impacts the ADC's therapeutic index.[12]
II. The Step-by-Step Process of ADC Creation: An Experimental Workflow
The synthesis of an ADC is a multi-step process that involves the careful execution of several key experimental procedures.
Step 1: Antibody Preparation and Modification
The process begins with the production and purification of the monoclonal antibody.[14] Depending on the chosen conjugation strategy, the antibody may require modification to introduce reactive sites for linker attachment. For instance, in cysteine-based conjugation, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups.[15]
Step 2: Payload-Linker Synthesis
The cytotoxic payload is chemically synthesized and coupled to the linker. This payload-linker complex is designed to have a reactive group that will specifically attach to the antibody.
Step 3: Conjugation Reaction
The antibody (or modified antibody) is then reacted with the payload-linker complex under controlled conditions (e.g., pH, temperature, and stoichiometry) to form the ADC.[4][14] The goal is to achieve a desired drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[16]
Step 4: Purification of the ADC
After the conjugation reaction, the resulting mixture contains the desired ADC, as well as unconjugated antibody, free payload-linker, and other impurities.[17] A multi-step purification process is employed to isolate the ADC and remove these contaminants. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller impurities like free drug.[][19]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DAR values based on their hydrophobicity.[][20]
-
Ion Exchange Chromatography (IEC): Separates molecules based on charge differences.[]
-
Tangential Flow Filtration (TFF)/Ultrafiltration/Diafiltration (UF/DF): Used for buffer exchange and removal of small molecule impurities.[][19]
Step 5: Characterization of the ADC
Comprehensive analytical characterization is crucial to ensure the quality, consistency, and safety of the ADC.[2][21] Key characterization assays include:
-
Drug-to-Antibody Ratio (DAR) Determination: This is a critical quality attribute that significantly impacts the ADC's efficacy and pharmacokinetics.[16][22] Techniques like UV-Vis spectrophotometry, HIC, reversed-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS) are used to determine the average DAR and the distribution of drug-loaded species.[22][][24]
-
Purity and Aggregation Analysis: SEC is commonly used to assess the purity of the ADC and to detect the presence of aggregates, which can affect efficacy and immunogenicity.[17][21]
-
Confirmation of Conjugation Site: Peptide mapping using mass spectrometry can identify the specific amino acid residues on the antibody where the drug-linker is attached.[21]
Step 6: In Vitro Evaluation
The biological activity of the purified ADC is assessed through a series of in vitro assays.
-
Binding Affinity Assay: A ligand-binding assay, such as ELISA, is used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[22]
-
In Vitro Cytotoxicity Assay: This assay evaluates the potency of the ADC in killing cancer cells.[25][26] Target-expressing cancer cells (and negative control cells) are incubated with varying concentrations of the ADC, and cell viability is measured to determine the half-maximal inhibitory concentration (IC50).[26][27]
-
Stability Studies: The stability of the ADC is assessed in various conditions, including in plasma or serum, to evaluate the potential for premature drug release.[28][29][30]
III. Experimental Protocols
The following sections provide detailed protocols for key experiments in the creation and evaluation of ADCs.
Protocol 1: Cysteine-Based ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating a maleimide-functionalized payload-linker to an antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized payload-linker
-
Quenching agent: N-acetylcysteine
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized payload-linker in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Add the payload-linker solution to the reduced antibody solution at a molar ratio of 4-8 moles of payload-linker per mole of antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the payload-linker) to the reaction mixture to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC or TFF to remove unreacted payload-linker, quenching agent, and other small molecules.
-
Exchange the buffer to a formulation buffer suitable for storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This protocol provides a relatively simple method for estimating the average DAR.
Materials:
-
Purified ADC solution
-
Unconjugated antibody solution (for reference)
-
Payload-linker solution (for reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Extinction Coefficients:
-
Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the payload at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug,λmax_ and ε_Drug,280_).
-
-
Measure Absorbance of ADC:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_).
-
-
Calculate Concentrations:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample using the following equations derived from the Beer-Lambert law:
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
A_Ab,280_ = A_280_ - (C_Drug_ * ε_Drug,280_)
-
C_Ab_ = A_Ab,280_ / ε_Ab,280_
-
-
-
Calculate DAR:
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody:
-
DAR = C_Drug_ / C_Ab_[24]
-
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic potency of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive cancer cell line
-
Target antigen-negative cancer cell line (as a control)
-
Cell culture medium and supplements
-
Purified ADC
-
Control antibody (unconjugated)
-
Free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control for 100% viability.
-
Incubate the plates for 72-120 hours at 37°C.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound using a non-linear regression analysis.
-
IV. Data Presentation
Quantitative data from ADC characterization and evaluation should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of ADC Characterization Data
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | HIC-HPLC / MS | 3.8 | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | >95% | >95% |
| Aggregates | SEC-HPLC | <5% | <5% |
| Free Drug | RP-HPLC | <1% | <2% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Target-Positive Cells (nM) | Target-Negative Cells (nM) |
| ADC | 0.5 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free Payload | 0.1 | 0.2 |
V. Visualizing Key Processes and Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows.
By following this detailed guide, researchers can systematically approach the design, synthesis, and evaluation of novel antibody-drug conjugates, paving the way for the development of more effective and safer cancer therapies.
References
- 1. abzena.com [abzena.com]
- 2. adcreview.com [adcreview.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. escopharma.com [escopharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 8. How to select the right antibody carrier for ADCs? - ProteoGenix [proteogenix.science]
- 9. ADC payloads - ProteoGenix [proteogenix.science]
- 10. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 13. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ADC Purification, Aggregation & Stability: Advanced guide topic 3 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. biocompare.com [biocompare.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 29. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 30. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Biotin-C2-S-S-pyridine in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a versatile tool for the enrichment and identification of protein-protein interactions. This cleavable biotinylating reagent allows for the covalent labeling of proteins through a disulfide bond, which can be readily cleaved under mild reducing conditions. This feature is particularly advantageous in pull-down assays, as it enables the efficient elution of captured proteins without the need for harsh denaturing conditions, thus preserving the integrity of protein complexes for downstream analysis such as mass spectrometry.
The pyridine-activated disulfide group of this compound specifically reacts with free sulfhydryl groups (cysteines) on proteins to form a stable disulfide linkage. The biotin (B1667282) moiety serves as a high-affinity handle for capturing the labeled protein and its interacting partners using streptavidin-coated beads. Subsequent elution with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) releases the protein complex for analysis.
These application notes provide a comprehensive guide to using this compound for pull-down assays, including detailed protocols for protein labeling, affinity capture, and elution. Furthermore, we present an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer biology and drug development.
Key Features of this compound:
-
Thiol-Reactive: Specifically targets cysteine residues on proteins.
-
Cleavable Linker: The disulfide bond is easily cleaved by reducing agents, allowing for mild elution.
-
High-Affinity Capture: The biotin group ensures strong and specific binding to streptavidin.
-
Preserves Protein Complexes: Mild elution conditions help maintain the integrity of protein-protein interactions.
-
Compatible with Mass Spectrometry: The eluted proteins are suitable for identification and quantification by mass spectrometry.
Experimental Workflow
The general workflow for a pull-down assay using this compound is depicted below. It involves the labeling of a "bait" protein, incubation with a "prey" protein source (e.g., cell lysate), capture of the complex on streptavidin beads, washing to remove non-specific binders, and finally, elution of the specific interactors for analysis.
Caption: Experimental workflow for a pull-down assay using this compound.
Protocols
Protocol 1: Labeling of a Purified "Bait" Protein with this compound
This protocol describes the labeling of a purified protein containing accessible cysteine residues.
Materials:
-
Purified "bait" protein (e.g., recombinant EGFR) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
Procedure:
-
Prepare Protein Sample: Dissolve the purified bait protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Verification of Labeling (Optional): The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Pull-Down of Interacting Proteins
This protocol describes the use of the biotinylated bait protein to capture its interacting partners from a cell lysate.
Materials:
-
Biotinylated "bait" protein (from Protocol 1).
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors).
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Elution Buffer: 50 mM DTT in PBS.
-
Neutralization Buffer: 100 mM iodoacetamide (B48618) in PBS (prepare fresh).
-
SDS-PAGE sample buffer.
Procedure:
-
Prepare Streptavidin Beads: Wash the required amount of streptavidin beads three times with PBST.
-
Immobilize Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Block Beads: Wash the beads three times with PBST to remove unbound bait protein.
-
Bind Prey Proteins: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads and discard the supernatant. Wash the beads five times with 1 mL of cold PBST to remove non-specifically bound proteins.
-
Elution: To elute the captured proteins, add 50-100 µL of Elution Buffer (50 mM DTT in PBS) to the beads and incubate for 30 minutes at 37°C with occasional vortexing.
-
Neutralization: Pellet the beads and collect the supernatant containing the eluted proteins. Immediately add Neutralization Buffer to a final concentration of 10 mM iodoacetamide to cap the reduced cysteines and prevent re-formation of disulfide bonds.
-
Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, add an equal volume of 2X SDS-PAGE sample buffer and boil for 5 minutes.
Application Example: Investigating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. A pull-down assay using a biotinylated EGFR fragment as bait can be used to identify proteins that interact with EGFR upon stimulation with its ligand, EGF.
Application Notes and Protocols for Biotin-C2-S-S-pyridine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a versatile, cleavable linker designed for the targeted delivery of therapeutic agents. This linker incorporates three key functional components: a biotin (B1667282) moiety for targeting cells that overexpress the biotin receptor (Sodium-dependent Multivitamin Transporter, SMVT), a disulfide bond that is stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment, and a pyridine (B92270) leaving group for conjugation to thiol-containing molecules.[1][2][3] This combination allows for the selective release of a conjugated drug within target cells, minimizing off-target toxicity and enhancing the therapeutic index.[4][5]
The targeting strategy relies on the high affinity of biotin for its receptor, which is often overexpressed on the surface of various cancer cells, including those of the breast, lung, ovarian, and colon.[4][6] Upon binding and internalization, the disulfide bond within the this compound linker is reduced by intracellular thiols, primarily glutathione (B108866) (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream.[7][8][9] This cleavage triggers the release of the active drug payload.
These application notes provide an overview of the utility of this compound in targeted drug delivery, including quantitative data from a representative study, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from a study on a similar biotinylated disulfide-linked drug conjugate, Deac-SS-Biotin, which serves as a representative example to illustrate the potential performance of drug conjugates utilizing a biotin-S-S-linker motif.[4]
Table 1: In Vitro Antiproliferative Activity (IC50) of a Representative Biotinylated Disulfide-Linked Drug Conjugate (Deac-SS-Biotin) [4]
| Cell Line | Compound | IC50 (µM) | Selectivity Index (Tumor vs. Normal) |
| SGC-7901 (Gastric Cancer) | Deac-SS-Biotin | 0.124 ± 0.011 | 34 |
| A549 (Lung Cancer) | Deac-SS-Biotin | 0.085 ± 0.008 | 49 |
| HeLa (Cervical Cancer) | Deac-SS-Biotin | 0.108 ± 0.010 | 42 |
| L929 (Normal Fibroblast) | Deac-SS-Biotin | >5 | - |
| SGC-7901 (Gastric Cancer) | Colchicine (B1669291) (Control) | 0.066 ± 0.004 | 2 |
| A549 (Lung Cancer) | Colchicine (Control) | 0.076 ± 0.006 | 2 |
| HeLa (Cervical Cancer) | Colchicine (Control) | 0.054 ± 0.007 | 3 |
| L929 (Normal Fibroblast) | Colchicine (Control) | 0.164 ± 0.013 | - |
Table 2: In Vitro Drug Release from a Representative Biotinylated Disulfide-Linked Drug Conjugate (Deac-SS-Biotin) in the Presence of a Reducing Agent (DTT) [4]
| Time (hours) | Deac Release (%) with 0 µM DTT | Deac Release (%) with 5 µM DTT | Deac Release (%) with 10 µM DTT | Deac Release (%) with 20 µM DTT |
| 0 | 0 | 0 | 0 | 0 |
| 2 | <1 | ~30 | ~45 | ~55 |
| 4 | <1 | ~50 | ~65 | ~70 |
| 8 | <1 | >70 | >70 | >70 |
| 24 | <1 | >70 | >70 | >70 |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Drug to this compound
This protocol describes the general procedure for conjugating a drug or other molecule containing a free thiol group to this compound.
Materials:
-
This compound
-
Thiol-containing drug/molecule
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen anhydrous solvent to a final concentration of 10-20 mM.
-
Dissolve the thiol-containing drug in the Reaction Buffer. The concentration will depend on the solubility of the drug.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of the dissolved this compound to the drug solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by LC-MS. The pyridine-2-thione leaving group has a characteristic UV absorbance that can also be used to monitor the reaction.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the resulting Biotin-C2-S-S-Drug conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR spectroscopy.
-
Protocol 2: In Vitro Drug Release Assay
This protocol outlines a method to assess the release of the conjugated drug from the this compound linker in response to a reducing agent, mimicking the intracellular environment. Dithiothreitol (DTT) is used here as a mimic for glutathione.[4]
Materials:
-
Biotin-C2-S-S-Drug conjugate
-
PBS, pH 7.4
-
Dithiothreitol (DTT) stock solution
-
HPLC system for analysis
-
Incubator at 37°C
Procedure:
-
Preparation of Release Media:
-
Prepare solutions of PBS (pH 7.4) containing different concentrations of DTT (e.g., 0 µM, 5 µM, 10 µM, 20 µM).
-
-
Drug Release Experiment:
-
Dissolve the Biotin-C2-S-S-Drug conjugate in each of the prepared release media to a final concentration of approximately 5 µM.[4]
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Analysis:
-
Analyze the collected samples by HPLC to quantify the amount of released drug.
-
Calculate the percentage of drug release at each time point relative to the initial concentration of the conjugate.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxicity of the Biotin-C2-S-S-Drug conjugate against cancer cells (biotin receptor-positive) and normal cells (biotin receptor-negative or low).[4][10]
Materials:
-
Biotin-C2-S-S-Drug conjugate
-
Cancer cell line (e.g., A549) and a normal cell line (e.g., L929)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the Biotin-C2-S-S-Drug conjugate, the free drug, and a vehicle control in the cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound and cell line.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound in targeted drug delivery.
References
- 1. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 4. Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01558D [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-C2-S-S-pyridine in Reversible Biotinylation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Biotin-C2-S-S-pyridine for the reversible biotinylation of proteins and other biomolecules. This reagent is a valuable tool for a wide range of applications, including the study of protein-protein interactions, receptor trafficking, and the isolation of specific cellular components for downstream analysis.
Introduction to Reversible Biotinylation with this compound
This compound is a thiol-reactive labeling reagent that enables the reversible biotinylation of proteins and other molecules containing free sulfhydryl groups (-SH), such as cysteine residues. The key feature of this reagent is the disulfide bond within its spacer arm, which can be cleaved under mild reducing conditions. This allows for the gentle release of the biotinylated molecule from streptavidin or avidin (B1170675) supports, preserving its integrity and function for further analysis.
The pyridine (B92270) disulfide group reacts specifically with free thiols to form a stable disulfide bond, covalently attaching the biotin (B1667282) moiety. The strong and highly specific interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) is then leveraged for affinity purification. Subsequent treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), breaks the disulfide bond in the linker, releasing the target molecule while the biotin tag remains bound to the affinity matrix.[1][2]
This reversible approach offers significant advantages over traditional biotinylation methods, which often require harsh denaturing conditions to disrupt the biotin-streptavidin interaction, potentially compromising the biological activity of the isolated molecules.[2]
Applications
The unique properties of this compound make it suitable for a variety of applications in cellular and molecular biology:
-
Protein-Protein Interaction Studies: Reversible biotinylation is a powerful technique for identifying and characterizing protein interaction partners. A "bait" protein can be biotinylated, used to pull down interacting "prey" proteins from a cell lysate, and then the entire complex can be released from the streptavidin support for identification by mass spectrometry.[1][2]
-
GPCR Internalization and Trafficking: The internalization of G protein-coupled receptors (GPCRs) is a critical mechanism for regulating their signaling. By labeling cell surface GPCRs with a membrane-impermeable, cleavable biotin reagent, researchers can track the endocytosis and recycling of the receptor population.[3][4][5]
-
Isolation of Specific Cell Surface Proteins: This reagent can be used to label and isolate proteins exposed on the cell surface. This is particularly useful for studying changes in the cell surface proteome in response to various stimuli or in different disease states.[6][7]
-
Studying E3 Ubiquitin Ligase Substrates: Proximity labeling techniques, in combination with reversible biotinylation, can be employed to identify substrates of E3 ubiquitin ligases, which play a crucial role in protein degradation and signaling pathways.[8][9]
Quantitative Data
Table 1: Biotinylation and Cleavage Efficiency of Thiol-Cleavable Biotin Reagents
| Parameter | Reagent/Condition | Efficiency | Reference |
| Biotinylation | NHS-SS-Biotin (amine-reactive) on cell lysate | 88% of peptides biotinylated | [10] |
| Cleavage | NHS-SS-Biotin labeled proteins with 20 mM TCEP, 37°C, 60 min | 99.5% cleavage | [11] |
| Cleavage | Disulfide-linked biotin drug conjugate with 5-20 µM DTT, 37°C, 8 hours | >70% release | |
| Cleavage | Disulfide-linked biotin probe with 50 mM DTT, room temperature | May be insufficient for complete cleavage, suggesting harsher conditions might be needed for some molecules. | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications using this compound. Optimization is recommended for each experimental system.
Protocol for Reversible Biotinylation of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins, their isolation, and subsequent release from streptavidin beads.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (Lysis buffer containing 50-100 mM DTT or 20-50 mM TCEP)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[7]
-
Biotinylation:
-
Prepare a fresh solution of this compound in a suitable solvent (e.g., DMSO) and immediately dilute it in ice-cold PBS to the final desired concentration (e.g., 0.35 mg/mL).[7]
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation. This temperature prevents endocytosis of the labeled proteins.
-
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the labeling reaction.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Affinity Purification:
-
Add streptavidin beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for GPCR Internalization Assay
This protocol is designed to measure the rate of GPCR endocytosis.
Materials:
-
Cells expressing the GPCR of interest
-
This compound
-
Agonist for the GPCR of interest
-
Ice-cold PBS
-
Reducing solution (e.g., 50 mM glutathione (B108866) in a membrane-impermeant buffer)
-
Quenching buffer for reducing agent (e.g., 50 mM iodoacetamide (B48618) in PBS)
-
Lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Surface Biotinylation: Label the cell surface proteins of live cells with this compound at 4°C as described in Protocol 4.1, steps 1 and 2.
-
Induce Internalization: Warm the cells to 37°C and add the GPCR agonist to the culture medium to stimulate receptor endocytosis. Incubate for various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop Internalization: To stop endocytosis, quickly place the cells on ice and wash them with ice-cold PBS.
-
Strip Surface Biotin:
-
Incubate the cells with a membrane-impermeant reducing agent, such as glutathione, to cleave the biotin from proteins remaining on the cell surface.[6]
-
Perform this step at 4°C to prevent further membrane trafficking.
-
-
Quench Reducing Agent: Wash the cells with a quenching buffer containing iodoacetamide to inactivate the reducing agent and prevent re-formation of disulfide bonds.[6]
-
Lysis and Affinity Purification: Lyse the cells and perform affinity purification with streptavidin beads as described in Protocol 4.1, steps 4-6. The proteins captured on the beads represent the internalized, biotinylated GPCR population.
-
Analysis: Elute the proteins and analyze the amount of internalized GPCR at each time point by Western blotting using a specific antibody against the GPCR.
Visualizations
Experimental Workflow for Reversible Biotinylation
Caption: Workflow for reversible biotinylation experiments.
Signaling Pathway: GPCR Internalization
Caption: GPCR internalization signaling pathway.
Logical Relationship: Cleavage of Disulfide Bond
Caption: Logic of disulfide bond cleavage and release.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible biotinylation of purified proteins for measuring protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Quantifying Biotinylation Efficiency with Biotin-C2-S-S-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide array of applications, including affinity purification, immunoassay development, and targeted drug delivery. Biotin-C2-S-S-pyridine is a thiol-reactive biotinylation reagent that facilitates the reversible labeling of proteins, peptides, and other molecules containing free sulfhydryl groups. A key feature of this reagent is its cleavable disulfide bond, which allows for the release of the biotinylated molecule from a streptavidin matrix under mild reducing conditions. This is particularly advantageous in applications where recovery of the target molecule is desired.
This document provides detailed protocols for the use of this compound and methods for quantifying the efficiency of the biotinylation reaction. Accurate quantification is crucial for ensuring the reproducibility of experiments and for optimizing the performance of biotinylated molecules in downstream applications.
Chemical Properties and Reaction Mechanism
This compound, also known as (+)-Biotin-PDA, has a molecular weight of 412.59 g/mol and the chemical formula C₁₇H₂₄N₄O₂S₃[1]. The reagent consists of three key components: a biotin moiety for streptavidin binding, a disulfide linker that can be cleaved by reducing agents, and a pyridyldithiol reactive group that specifically targets free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.
The reaction mechanism involves a thiol-disulfide exchange, where the thiol group of the target molecule attacks the disulfide bond of this compound. This results in the formation of a new disulfide bond between the target molecule and the biotin linker, and the release of pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction in real-time.
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein
This protocol describes a general procedure for the biotinylation of a protein with accessible cysteine residues using this compound.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer.
-
Reducing agent (optional, for proteins with internal disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, pre-treat the protein with a reducing agent (e.g., 5-10 mM DTT for 30 minutes at room temperature) to expose the free thiols. Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer prior to biotinylation.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, can be added to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and the pyridine-2-thione byproduct by dialysis against PBS or by using a desalting column equilibrated with the desired storage buffer.
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Quantification of Biotinylation Efficiency by Spectrophotometric Assay
This method quantifies the degree of biotinylation by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Materials:
-
Biotinylated protein sample (from Protocol 1, before desalting)
-
Reaction Buffer (as used in Protocol 1)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the reaction mixture at 343 nm (A₃₄₃).
-
-
Calculate the Concentration of Released Pyridine-2-thione:
-
Use the Beer-Lambert law (A = εcl) to calculate the molar concentration of pyridine-2-thione. The molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
-
Concentration (M) = A₃₄₃ / (8,080 M⁻¹cm⁻¹ * path length (cm))
-
-
Calculate the Molar Substitution Ratio (MSR):
-
The MSR represents the average number of biotin molecules per protein molecule.
-
MSR = (Molar concentration of pyridine-2-thione) / (Molar concentration of the protein)
-
Protocol 3: Quantification of Biotinylation using the HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method for determining the amount of biotin in a sample.
Materials:
-
HABA/Avidin premixed reagent or individual components
-
Biotinylated protein sample (desalted)
-
Biotin standards of known concentration
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
-
Generate a Biotin Standard Curve:
-
Prepare a series of biotin standards of known concentrations.
-
Add a known volume of each standard to the HABA/Avidin solution and measure the absorbance at 500 nm.
-
Plot the change in absorbance (ΔA₅₀₀) against the known biotin concentration to generate a standard curve.
-
-
Measure the Biotinylated Sample:
-
Add a known volume and concentration of the desalted biotinylated protein to the HABA/Avidin solution.
-
Measure the absorbance at 500 nm.
-
-
Calculate the Molar Substitution Ratio (MSR):
-
Determine the concentration of biotin in the sample using the standard curve.
-
MSR = (Molar concentration of biotin) / (Molar concentration of the protein)
-
Data Presentation
The following tables present illustrative data for the biotinylation of a model protein, Bovine Serum Albumin (BSA), which has been reduced to expose free cysteine residues. Note: This data is for representative purposes to demonstrate how to structure experimental results. Actual results will vary depending on the protein and reaction conditions.
Table 1: Effect of Molar Ratio of this compound on Biotinylation Efficiency of Reduced BSA
| Molar Ratio (Biotin:Protein) | Molar Substitution Ratio (MSR) by A₃₄₃ Assay | Molar Substitution Ratio (MSR) by HABA Assay |
| 5:1 | 2.1 | 1.9 |
| 10:1 | 4.3 | 4.1 |
| 20:1 | 7.8 | 7.5 |
| 50:1 | 12.5 | 11.9 |
Table 2: Time-Course of Biotinylation of Reduced BSA
Reaction Conditions: 20-fold molar excess of this compound at room temperature.
| Reaction Time (minutes) | Molar Substitution Ratio (MSR) by A₃₄₃ Assay |
| 15 | 3.5 |
| 30 | 5.8 |
| 60 | 7.8 |
| 120 | 8.1 |
Table 3: Cleavage Efficiency of Biotinylated BSA
Biotinylated BSA was captured on streptavidin-agarose beads and incubated with reducing agents.
| Reducing Agent (Concentration) | Incubation Time (minutes) | Elution Temperature (°C) | Protein Recovery (%) |
| DTT (50 mM) | 30 | 25 | 85 |
| DTT (100 mM) | 60 | 37 | 95 |
| TCEP (20 mM) | 30 | 25 | 90 |
| TCEP (50 mM) | 60 | 37 | 98 |
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for biotinylation and cleavage.
Caption: Methods for quantifying biotinylation efficiency.
References
Application Notes and Protocols: Biotin-C2-S-S-pyridine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a versatile, thiol-reactive biotinylation reagent featuring a cleavable disulfide linker. This attribute makes it particularly valuable for applications in flow cytometry where reversible labeling of cell surface thiols or targeted antigens is desired. The ability to attach and subsequently remove the biotin (B1667282) label under mild reducing conditions allows for a range of advanced flow cytometry applications, including sequential cell sorting, signal amplification, and the study of dynamic cell surface processes.
The core of this technology lies in the pyridyl-disulfide group, which reacts specifically with free sulfhydryl (thiol) groups on proteins or other molecules to form a stable disulfide bond. The biotin moiety allows for highly specific and high-affinity detection using fluorophore-conjugated streptavidin. The C2 spacer arm provides adequate distance to minimize steric hindrance during the biotin-streptavidin interaction. The key feature is the disulfide bond within the linker, which can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), reversing the biotinylation.
These application notes provide detailed protocols for the use of this compound in flow cytometry, from antibody conjugation to cell staining, analysis, and label cleavage.
Data Presentation
The following table summarizes representative quantitative data obtainable from flow cytometry experiments using antibodies biotinylated with this compound. Data is presented as Molecules of Equivalent Soluble Fluorophore (MESF), which provides a standardized measure of fluorescence intensity.[1]
| Cell Line | Target Antigen | Biotinylated Antibody Concentration (µg/mL) | Streptavidin-PE Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) - Unstained | MFI - Stained | MESF - Stained |
| Jurkat | CD3 | 1.0 | 0.5 | 150 | 85,000 | 250,000 |
| Raji | CD19 | 1.0 | 0.5 | 200 | 120,000 | 350,000 |
| K562 | CD71 | 1.0 | 0.5 | 180 | 65,000 | 190,000 |
| Jurkat | CD3 (after DTT treatment) | 1.0 | 0.5 | 160 | 500 | 1,500 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to an antibody by first introducing free thiol groups through reduction of the antibody's hinge-region disulfide bonds.
Materials:
-
Antibody of interest (e.g., anti-CD3) in an amine-free buffer (e.g., PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris) or stabilizers like BSA, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and TCEP using a desalting column equilibrated with PBS.
-
Collect the fractions containing the biotinylated antibody.
-
-
Quantification and Storage:
-
Determine the protein concentration and the degree of biotinylation using standard methods.
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol outlines the procedure for staining cell surface antigens using a biotinylated primary antibody and a fluorescently-labeled streptavidin conjugate.[2][3]
Materials:
-
Cells of interest (e.g., PBMCs)
-
Biotinylated primary antibody (from Protocol 1)
-
Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
5 mL FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
-
Primary Antibody Staining:
-
Add the appropriate dilution of the biotinylated primary antibody to the cell suspension. The optimal concentration should be determined by titration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Secondary Staining with Streptavidin:
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the appropriate dilution of fluorophore-conjugated streptavidin. A typical starting concentration is 0.1–0.2 µg per 10^7 cells.[2]
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with 2 mL of cold FACS buffer as described in step 3.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the removal of the biotin label from the cell surface using a reducing agent.
Materials:
-
Biotinylated and stained cells (from Protocol 2)
-
Dithiothreitol (DTT)
-
PBS
Procedure:
-
Cell Preparation:
-
After analysis, pellet the stained cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with PBS to remove the FACS buffer.
-
-
Cleavage Reaction:
-
Resuspend the cell pellet in a solution of 50 mM DTT in PBS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Add 2 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice to ensure complete removal of DTT and the cleaved biotin-streptavidin complex.
-
-
Re-analysis or Further Staining:
-
Resuspend the cells in FACS buffer.
-
The cells can now be re-analyzed by flow cytometry to confirm the loss of fluorescence or used for subsequent staining protocols.
-
Visualizations
Caption: Antibody Conjugation Workflow.
Caption: Cell Staining and Analysis Workflow.
Caption: Reversible Cell Labeling Concept.
References
Application Notes and Protocols for Labeling Cysteine Residues in Proteins with Biotin-C2-S-S-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine, also known as Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), is a thiol-reactive biotinylation reagent that enables the specific labeling of cysteine residues in proteins and other molecules.[1][2] This reagent is particularly valuable for its cleavable disulfide bond, allowing for the reversible biotinylation of target molecules.[3][4] The ability to attach and subsequently remove the biotin (B1667282) tag under mild reducing conditions makes this compound a versatile tool in proteomics, drug discovery, and various biochemical assays.[3][4]
The core functionality of this compound lies in the thiol-disulfide exchange reaction between the pyridyldithio group of the reagent and a free sulfhydryl group (-SH) on a cysteine residue.[1] This reaction forms a stable disulfide bond between the biotin moiety and the protein, releasing pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically to follow the reaction progress.[5][6] The biotinylated proteins can then be used for affinity purification, detection with avidin (B1170675) or streptavidin conjugates, and protein-protein interaction studies.[7][8] The reversibility of the linkage, typically achieved with reducing agents like dithiothreitol (B142953) (DTT), allows for the recovery of the native protein for downstream applications such as mass spectrometry.[3][5]
A prominent application of this compound is in the "biotin switch" assay, a technique designed to detect and identify S-nitrosylated proteins.[7][9][10] This method involves blocking free thiols, selectively reducing S-nitrosothiols to free thiols, and then labeling these newly exposed cysteines with this compound.[7][9]
These application notes provide detailed protocols for protein biotinylation using this compound, quantification of labeling, and a specific protocol for the biotin switch assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Biotin-HPDP, N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide | [1] |
| Molecular Weight | 539.78 g/mol | [5] |
| Spacer Arm Length | 29.2 Å | [5] |
| Reactivity | Thiol (-SH) groups on cysteine residues | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | Store at -20°C, desiccated | [1] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Condition | Notes | Reference |
| pH | 7.0 - 8.0 | Optimal for thiol-disulfide exchange. | [5] |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction can proceed at 4°C for labile proteins, but may require longer incubation. | [3][6] |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | The optimal ratio should be determined empirically for each protein. | [11] |
| Incubation Time | 1 - 2 hours | Can be adjusted based on protein reactivity and concentration. | [3][5] |
| Buffer | Phosphate-buffered saline (PBS) or other sulfhydryl-free buffers. | Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol). | [5] |
Table 3: Cleavage of Disulfide Bond
| Reducing Agent | Concentration | Incubation Time | Temperature | Reference |
| Dithiothreitol (DTT) | 10 - 50 mM | 30 - 60 minutes | Room Temperature | [6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10 - 50 mM | 30 - 60 minutes | Room Temperature | [6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound (Biotin-HPDP)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (optional): 50 mM L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-5 mg/mL.[3] If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.[5]
-
Prepare Biotin-HPDP Stock Solution: Immediately before use, dissolve Biotin-HPDP in DMSO or DMF to a concentration of 4-10 mM.[3][12]
-
Labeling Reaction: Add the desired molar excess of Biotin-HPDP stock solution to the protein solution. For example, for a 20-fold molar excess, add the appropriate volume of the stock solution.[11] Gently mix and incubate the reaction for 1-2 hours at room temperature or 1 hour at 37°C.[3]
-
Monitor Reaction (Optional): The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[5][6]
-
Quench Reaction (Optional): To stop the labeling reaction, a quenching solution can be added to react with the excess Biotin-HPDP.
-
Remove Excess Reagent: Purify the biotinylated protein from excess, unreacted Biotin-HPDP and the pyridine-2-thione byproduct using a desalting column or by dialysis against PBS.[3]
-
Quantify Biotinylation (See Protocol 2): Determine the degree of biotin incorporation.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[13]
Protocol 2: Quantification of Protein Biotinylation
The degree of biotinylation can be estimated by monitoring the release of pyridine-2-thione during the reaction.
Procedure:
-
Before adding Biotin-HPDP to the protein solution, measure the absorbance of the protein sample at 343 nm (A_initial).
-
After the labeling reaction is complete (before quenching or purification), measure the absorbance of the reaction mixture at 343 nm (A_final).
-
Calculate the change in absorbance (ΔA343) = A_final - A_initial.
-
Calculate the moles of biotin incorporated per mole of protein using the following formula:[12]
(ΔA343 × MW of Protein) / (ε × Protein concentration in mg/mL) = moles of biotin / mole of protein
-
MW of Protein = Molecular weight of the protein in g/mol
-
ε (molar extinction coefficient of pyridine-2-thione at 343 nm) = 8080 M⁻¹cm⁻¹[12]
-
Protocol 3: Biotin Switch Assay for Detection of S-Nitrosylated Proteins
This protocol is adapted from the method originally described by Jaffrey et al.[7][9]
Materials:
-
Cell or tissue lysate
-
HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7
-
Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)
-
Acetone (B3395972) (pre-chilled to -20°C)
-
Labeling Solution: HEN buffer containing 1 mM Biotin-HPDP and 10 mM sodium ascorbate (B8700270)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in HEN buffer. Determine the protein concentration.
-
Blocking Free Thiols: To 1 mg of protein lysate, add Blocking Buffer to a final volume of 1 mL. Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.[7]
-
Acetone Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone. Incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with 70% cold acetone.
-
Selective Reduction and Labeling: Resuspend the protein pellet in the Labeling Solution. Incubate for 1 hour at room temperature in the dark. The ascorbate will selectively reduce the S-nitrosothiols to free thiols, which are then immediately labeled by Biotin-HPDP.[7]
-
Acetone Precipitation: Precipitate the proteins again with cold acetone to remove excess labeling reagent.
-
Detection: The biotinylated proteins (originally S-nitrosylated) can be detected by western blot using an anti-biotin antibody or streptavidin-HRP. Alternatively, they can be enriched using streptavidin-agarose beads for subsequent analysis.[7][8]
Mandatory Visualization
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Workflow of the Biotin Switch Assay for S-Nitrosylated Proteins.
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. Biotin-HPDP, Sulfhydryl-reactive biotinylation reagent (CAS 129179-83-5) | Abcam [abcam.com]
- 3. interchim.fr [interchim.fr]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. store.sangon.com [store.sangon.com]
- 6. biotin-hpdp.com [biotin-hpdp.com]
- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-C2-S-S-pyridine in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a thiol-reactive biotinylation reagent designed for the selective labeling of molecules containing free sulfhydryl groups, such as cysteine residues in proteins. A key feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin (B1667282) tag from the labeled molecule under mild reducing conditions. This characteristic makes it an invaluable tool for affinity chromatography, enabling the gentle elution of purified proteins and preserving their native structure and function.
The pyridine (B92270) disulfide group reacts specifically with free thiols to form a stable disulfide bond, releasing pyridine-2-thione, a byproduct that can be monitored spectrophotometrically to track the labeling reaction. The biotin moiety allows for the high-affinity capture of the labeled molecule by streptavidin- or avidin-coated resins. Subsequent elution with reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) breaks the disulfide bond in the linker, releasing the purified molecule while the biotin tag remains bound to the resin. This approach is particularly advantageous for applications where harsh elution conditions, such as extreme pH or denaturing agents, are undesirable.
Principle of the Method
The affinity purification process using this compound involves three main stages:
-
Biotinylation: The target protein, containing accessible cysteine residues, is covalently labeled with this compound. The pyridine disulfide group of the reagent reacts with a free sulfhydryl group on the protein, forming a new disulfide bond and releasing pyridine-2-thione.
-
Affinity Capture: The biotinylated protein is then introduced to a streptavidin-coated affinity resin. The strong and highly specific interaction between biotin and streptavidin leads to the capture and immobilization of the protein on the solid support. Unbound proteins and other contaminants are subsequently removed through a series of wash steps.
-
Elution: The disulfide bond within the linker arm of the bound protein is cleaved using a reducing agent, such as DTT. This releases the purified protein from the resin, free of the biotin tag, while the biotin moiety itself remains attached to the streptavidin resin.
Data Presentation
The following tables summarize quantitative data related to the performance of affinity chromatography using cleavable biotin reagents.
| Parameter | Value | Notes |
| Binding Capacity | ~7.6 mg protein / mL resin | For AviTag-PCNA on Neutravidin Agarose (B213101) resin, achieving ~95% theoretical efficiency.[1] |
| Purity | >99% | Achievable in a single step for Strep-tag®II fusion proteins.[2] |
| Elution Conditions | 50 mM DTT | A common concentration for cleaving the disulfide bond.[3] |
| 10 mM 2-mercaptoethanol | An alternative reducing agent for elution.[3] | |
| 20 mM TCEP | Another effective reducing agent for disulfide bond cleavage.[4] | |
| Monitoring Reaction | 343 nm | Wavelength to measure the release of pyridine-2-thione.[5] |
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein
This protocol describes the labeling of a purified protein with this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purified protein with free sulfhydryl groups (1-10 mg/mL)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[5]
-
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein has internal disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent by dialysis or using a desalting column before proceeding.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Affinity Purification of a Biotinylated Protein
This protocol details the capture and elution of the biotinylated protein using streptavidin-coated beads.
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-coated agarose or magnetic beads
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer: 50 mM DTT in Binding/Wash Buffer
-
Neutralization solution (optional): Iodoacetamide
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired volume to a new tube.
-
Wash the beads three times with 10-20 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand for separation; for agarose beads, centrifuge at low speed (e.g., 1000 x g for 1 minute).
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein solution to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle end-over-end rotation.[7]
-
-
Washing:
-
Separate the beads from the binding solution.
-
Wash the beads three times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[7]
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add 1-2 bed volumes of Elution Buffer to the beads.
-
Incubate for 1-2 hours at room temperature with gentle mixing to cleave the disulfide bond.[7]
-
Separate the beads and collect the supernatant containing the purified protein.
-
-
Post-Elution Treatment (Optional):
-
If the reducing agent interferes with downstream applications, it can be removed by dialysis or a desalting column.
-
Alternatively, the reducing agent can be neutralized by adding a molar excess of a thiol-reactive compound like iodoacetamide.
-
Visualizations
General Workflow for Affinity Chromatography
Caption: General workflow of affinity purification using a cleavable biotin linker.
Chemical and Logical Relationships in the Purification Process
Caption: Chemical and logical relationships in the purification process.
Workflow for a Protein-Protein Interaction Pulldown Assay
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.ie [fishersci.ie]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotin-hpdp.com [biotin-hpdp.com]
- 6. sartorius.com [sartorius.com]
- 7. benchchem.com [benchchem.com]
In Vivo Applications of Biotin-C2-S-S-Pyridine Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biotin-C2-S-S-pyridine linker is a versatile tool in the development of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This linker incorporates three key functional components: a biotin (B1667282) moiety for targeting, a cleavable disulfide bond for controlled drug release, and a pyridine (B92270) group for conjugation to a carrier molecule.
The primary application of this linker lies in its ability to selectively deliver cytotoxic agents or other therapeutic payloads to cells that overexpress biotin receptors, a common characteristic of various cancer cells.[1][2] The disulfide (-S-S-) bond is designed to be stable in the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[3] This targeted release mechanism enhances the therapeutic window of the conjugated drug by maximizing its concentration at the site of action while minimizing systemic toxicity.[1]
This document provides detailed application notes, quantitative data from analogous systems, and experimental protocols to guide researchers in the in vivo use of this compound linkers.
Mechanism of Action
The therapeutic strategy employing a this compound linker relies on a multi-step process to achieve targeted drug delivery and release.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions Using Biotin-C2-S-S-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C2-S-S-pyridine is a thiol-reactive, cleavable biotinylation reagent designed for the selective labeling of proteins on cysteine residues. This reagent is an invaluable tool for studying protein-protein interactions (PPIs) through techniques such as affinity purification-mass spectrometry (AP-MS) and proximity labeling. The key feature of this compound is the disulfide bond within its spacer arm, which can be cleaved under mild reducing conditions. This allows for the efficient elution of captured protein complexes from streptavidin affinity resins, overcoming the harsh elution conditions typically required to disrupt the strong biotin-streptavidin interaction. This characteristic is particularly advantageous for downstream analysis by mass spectrometry, as it minimizes contamination from the streptavidin support and allows for the identification of interacting partners in a more native state.
Principle of Action
This compound reacts specifically with free sulfhydryl groups (-SH) on cysteine residues of a target protein (the "bait"). The pyridyldithiol group reacts with a cysteine thiol to form a stable disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.[1][2] The biotinylated bait protein can then be used to capture its interacting partners ("prey" proteins) from a cell lysate or other complex biological sample. The entire protein complex is then isolated using streptavidin-coated beads. Subsequent treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), cleaves the disulfide bond in the linker, releasing the bait-prey complex for analysis.
Advantages of this compound
-
Thiol-Specific Labeling: Targets cysteine residues, which are often located in functionally important regions of proteins, including active sites and protein-protein interfaces.[3]
-
Cleavable Linker: The disulfide bond allows for mild and efficient elution of captured proteins, preserving the integrity of protein complexes and improving the quality of downstream analysis.[1]
-
Reduced Background: Cleavable biotinylation minimizes the presence of streptavidin in the final eluate, which can interfere with mass spectrometry analysis.
-
Versatility: Applicable to a wide range of protein interaction studies, including pull-down assays and proximity-dependent labeling techniques.[4][5]
Data Presentation
Comparison of Biotinylation Reagents
The choice of biotinylation reagent is critical for the success of protein interaction studies. The following table provides a comparison of key features of different classes of biotinylation reagents.
| Reagent Class | Reactive Group | Target Residue(s) | Bond Type | Cleavable? | Key Advantages | Key Disadvantages |
| Thiol-Reactive (e.g., this compound, Biotin-HPDP) | Pyridyldithiol, Maleimide, Iodoacetamide | Cysteine | Disulfide (reversible), Thioether (stable) | Yes (Disulfide) | Site-specific labeling, mild elution | Requires accessible cysteine residues |
| Amine-Reactive (e.g., NHS-Biotin) | N-hydroxysuccinimide (NHS) ester | Lysine, N-terminus | Amide (stable) | No (typically) | General protein labeling, robust | Can modify functionally important lysines, harsh elution |
| Proximity Labeling (e.g., BioID, TurboID) | Activated biotin (B1667282) esters | Lysine and other accessible residues | Amide (stable) | No | Captures transient and weak interactions in vivo | Can label non-specific bystanders, requires genetic modification |
| Bioorthogonal (Click Chemistry) | Azide, Alkyne | Non-natural amino acids | Triazole (stable) | No | Highly specific, can be used in living systems | Requires metabolic labeling or protein engineering |
Quantitative Performance of Cleavable Linkers in Proteomics
Different cleavable linkers can impact the efficiency of protein identification in mass spectrometry-based proteomics. The following table summarizes a hypothetical comparison based on published data for similar linker types.
| Linker Type | Cleavage Condition | Protein ID Efficiency | Peptide Recovery | Reference |
| Disulfide (as in this compound) | Reducing agents (DTT, TCEP) | High | High | [1] |
| Acid-Labile | Low pH (e.g., trifluoroacetic acid) | Very High | Very High | [6] |
| Photocleavable | UV light | Moderate | Moderate | [6] |
Experimental Protocols
Protocol 1: Biotinylation of a Purified "Bait" Protein
This protocol describes the labeling of a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified "bait" protein with at least one free cysteine residue
-
This compound
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, for pre-reduction of protein): TCEP or DTT
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Streptavidin-HRP and chemiluminescent substrate (for verification)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Protein Preparation:
-
Dissolve the purified bait protein in Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the protein's cysteines are oxidized, they may need to be reduced prior to labeling. Incubate the protein with 5-10 mM TCEP for 30 minutes at room temperature, followed by removal of the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[1]
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound using a desalting column equilibrated with PBS.
-
-
Verification of Biotinylation:
-
Analyze the biotinylated protein by SDS-PAGE and Western blot using streptavidin-HRP to confirm successful labeling.
-
Protocol 2: Pull-Down Assay to Identify Interacting Proteins
This protocol outlines the use of the biotinylated bait protein to capture and identify interacting prey proteins from a cell lysate.[7][8][9][10][11]
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate containing potential prey proteins
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: PBS containing 50 mM DTT or 20 mM TCEP
-
SDS-PAGE sample buffer (with reducing agent)
-
Mass spectrometer for protein identification
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to separate the beads between washes.
-
-
Immobilization of Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Incubation with Prey Proteins:
-
Add the cell lysate to the beads coated with the bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation to cleave the disulfide bond and release the protein complexes.
-
Separate the beads using a magnetic stand or centrifugation and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with in-solution trypsin digestion for identification by mass spectrometry.
-
Visualizations
Experimental Workflow for a Cleavable Biotin Pull-Down Assay
Caption: Workflow of a pull-down assay using this compound.[7][8][9][10][11]
Proximity Labeling using a Thiol-Reactive Cleavable Biotin
Caption: Proximity labeling workflow with a cleavable biotin reagent.
Hypothetical GPCR Signaling Complex Identified by a Cleavable Biotin Approach
This diagram illustrates a hypothetical G-protein coupled receptor (GPCR) interaction network that could be elucidated using a pull-down experiment with a biotinylated GPCR as the bait.[5][12][13][14][15]
Caption: A GPCR interaction network mapped with cleavable biotin.[5][12][13][14][15]
References
- 1. store.sangon.com [store.sangon.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
- 12. Systematic protein–protein interaction mapping for clinically relevant human GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic protein-protein interaction mapping for clinically relevant human GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Systematic protein–protein interaction mapping for clinically relevant human GPCRs | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low biotinylation efficiency with Biotin-C2-S-S-pyridine.
Welcome to the technical support center for Biotin-C2-S-S-pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this thiol-reactive biotinylation reagent. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
A1: this compound reacts with free sulfhydryl groups (thiols) on proteins, such as those from cysteine residues, via a disulfide exchange reaction. The pyridyl disulfide group on the reagent reacts with a protein thiol to form a stable disulfide bond, releasing pyridine-2-thione as a byproduct.[1] This reaction is highly specific for thiol groups.
Q2: How can I monitor the progress of the biotinylation reaction?
A2: The release of the byproduct, pyridine-2-thione, can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[1] Each mole of pyridine-2-thione released corresponds to one mole of biotinylated thiol, allowing for the quantification of the reaction progress.[1]
Q3: What is the optimal pH for the biotinylation reaction?
A3: The optimal pH for the disulfide exchange reaction with pyridyl disulfides is in the range of 6.5 to 7.5.[1][2] In this pH range, the protein's thiol groups are sufficiently nucleophilic to react specifically with the reagent.[3] While the reaction can be driven at a more alkaline pH (e.g., pH 9) to deprotonate cysteine residues, this may increase the risk of non-specific reactions.[4]
Q4: How should I prepare and store the this compound reagent?
A4: this compound is not readily soluble in aqueous solutions. It should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[1] This stock solution should be prepared fresh for each experiment. The solid reagent should be stored at -20°C, protected from moisture.
Q5: How can I quantify the efficiency of my biotinylation reaction?
A5: The degree of biotinylation can be determined using several methods. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method to measure the amount of biotin (B1667282) incorporated into a protein.[5] Alternatively, a competition ELISA using an anti-biotin antibody can be employed for quantification.[6][7] Spectrophotometric methods that don't require external calibration curves are also available.[8][9]
Troubleshooting Guide: Low Biotinylation Efficiency
Low biotinylation efficiency is a common issue that can arise from several factors in the experimental workflow. This guide provides a systematic approach to identifying and resolving these problems.
Diagram: Troubleshooting Workflow for Low Biotinylation Efficiency
Caption: A step-by-step workflow to diagnose and resolve common causes of low biotinylation efficiency.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| 1. Presence of Residual Reducing Agents | Reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will compete with the protein's thiols for reaction with this compound, thereby lowering the biotinylation efficiency.[10] | Ensure complete removal of reducing agents after protein reduction using methods like dialysis or desalting columns. |
| 2. Insufficient Free Thiols on the Protein | The target protein may have its cysteine residues predominantly in the oxidized state (disulfide bonds) and thus unavailable for reaction. | Reduce the protein with a suitable reducing agent (e.g., DTT or TCEP) prior to biotinylation. It is critical to completely remove the reducing agent before adding the biotinylation reagent. |
| 3. Improper Reagent Preparation or Degradation | This compound is sensitive to moisture and can degrade over time. Improper dissolution can also lead to a lower effective concentration of the reagent. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use. |
| 4. Suboptimal Reaction Conditions | The pH, molar ratio of reagent to protein, incubation time, and temperature can all significantly impact the reaction efficiency. | - pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2]- Molar Ratio: Increase the molar excess of this compound to the protein (e.g., start with a 20-fold molar excess).- Incubation: Increase the incubation time (e.g., from 1 hour to 2 hours) or temperature (e.g., from room temperature to 37°C), but be mindful of potential protein instability. |
| 5. Protein Precipitation | High concentrations of the biotinylation reagent or the protein itself can sometimes lead to precipitation, reducing the amount of protein available for reaction. | If precipitation is observed, consider reducing the concentration of the biotinylation reagent or the protein. Ensure the protein is stable in the chosen reaction buffer. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is necessary if your protein of interest does not have a sufficient number of free sulfhydryl groups available for biotinylation.
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10-fold molar excess of a reducing agent like DTT or TCEP to the protein solution.[3]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove Reducing Agent: It is crucial to remove the excess reducing agent to prevent it from reacting with the biotinylation reagent. This can be achieved by:
-
Dialysis: Dialyze the protein solution against the reaction buffer (without the reducing agent) for at least 4 hours at 4°C, with at least two buffer changes.
-
Desalting Column: Use a desalting column (e.g., Sephadex G-25) to perform a buffer exchange according to the manufacturer's instructions.
-
Protocol 2: Biotinylation of a Thiol-Containing Protein
-
Prepare the Protein: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl). The protein concentration should ideally be between 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of the biotin stock solution needed to achieve a 10- to 20-fold molar excess over the protein.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction (Optional): To stop the reaction, a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol can be added to consume any excess biotinylation reagent.[3]
-
Purification: Remove excess, unreacted this compound by dialysis or by using a desalting column.
Diagram: Biotinylation Reaction Mechanism
Caption: The disulfide exchange reaction between this compound and a protein thiol.
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. biotin-hpdp.com [biotin-hpdp.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
How to prevent non-specific binding in biotinylation assays.
Welcome to our technical support center for biotinylation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in biotinylation assays?
Non-specific binding in biotinylation assays can originate from several factors, leading to high background signals and inaccurate results. The key sources include:
-
Hydrophobic and Ionic Interactions: Proteins and other molecules can adhere non-specifically to the solid phase (e.g., microplate wells, magnetic beads) or to other proteins through weak electrostatic or hydrophobic forces.[1][2][3]
-
Over-biotinylation: Attaching too many biotin (B1667282) molecules to a protein can alter its physicochemical properties, increasing its hydrophobicity and promoting aggregation, which leads to non-specific sticking.[1]
-
Endogenous Biotin: Biological samples naturally contain biotin, which acts as a cofactor for carboxylase enzymes. This endogenous biotin can bind to streptavidin or avidin (B1170675), leading to false-positive signals.[1][4][5]
-
Binding to the Affinity Resin: Components in the sample may bind directly to the streptavidin-coated beads or plates themselves, independent of the biotin-streptavidin interaction.[2]
-
Insufficient Blocking or Washing: Inadequate blocking of non-specific binding sites on the solid phase or inefficient removal of unbound reagents can result in high background.[1]
Q2: How can I identify the source of my high background?
To pinpoint the cause of non-specific binding, a series of control experiments is recommended:
| Control Experiment | Purpose | Potential Issue Identified |
| No Biotinylated Protein Control | To assess non-specific binding of the streptavidin/avidin conjugate. | High background suggests the conjugate is binding non-specifically. |
| Beads/Plate Only Control | To determine if sample components bind directly to the solid phase. | A strong signal indicates that molecules in your sample are adhering to the beads or plate.[1][2] |
| No Sample Control | To check for issues with buffers or the detection reagents themselves. | Signal in this control points to contaminated reagents or inherent signal from the detection system. |
| Unbiotinylated Protein Control | To verify that the observed signal is dependent on biotinylation. | Signal suggests that the protein itself is binding non-specifically. |
Q3: What is endogenous biotin interference and how can I prevent it?
Endogenous biotin is naturally present in many biological samples and can interfere with biotin-streptavidin-based assays by saturating the biotin-binding sites on streptavidin or avidin. This can lead to falsely low results in sandwich assays and falsely high results in competitive assays.[1][6]
Mitigation Strategies:
-
Avidin/Biotin Blocking: This is a two-step process. First, pre-incubate the sample with an excess of avidin or streptavidin to block the endogenous biotin. Then, add an excess of free biotin to saturate any remaining biotin-binding sites on the added avidin/streptavidin before introducing your biotinylated reagent.[1][5]
-
Streptavidin-Coated Bead Depletion: Before starting the assay, incubate your sample with streptavidin-coated beads to capture and remove the endogenous biotin.[1]
-
Alternative Detection Systems: If biotin interference is a persistent issue, consider using a detection system that does not rely on the biotin-streptavidin interaction.[1][4]
Troubleshooting Guides
Issue 1: High Background in ELISA
Symptom: Negative control wells exhibit a high signal, resulting in a poor signal-to-noise ratio.[1]
Troubleshooting Workflow
Caption: A workflow for troubleshooting high background in ELISA.
Recommended Actions
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize your blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk; however, milk should be avoided as it contains endogenous biotin.[1][7] Consider increasing the concentration of the blocking agent or the incubation time. Testing a commercial protein-free blocker can also be beneficial.[1] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5-8). Also, increase the duration of each wash and ensure the complete removal of wash buffer between steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific interactions.[1] |
| Over-biotinylation of Antibody | Reduce the molar ratio of biotin to your antibody during the conjugation reaction. Excessive biotinylation can increase non-specific binding.[1] |
| Endogenous Biotin | If your samples are of biological origin, endogenous biotin may be the culprit. Implement an avidin/biotin blocking protocol prior to adding your biotinylated antibody.[5][8] |
Issue 2: High Background in Pull-Down Assays
Symptom: The final eluate contains a large number of non-specific proteins, as seen on a gel or by mass spectrometry.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting high background in pull-down assays.
Recommended Actions
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding to Beads | Pre-clear your lysate by incubating it with beads that do not have streptavidin immobilized on them. This will remove proteins that non-specifically bind to the bead matrix itself.[1] |
| Weak, Non-specific Interactions | Increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent.[7][9] |
| Unbound Streptavidin Sites | After you have immobilized your biotinylated protein, wash the beads with a solution containing free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[1] |
| Hydrophobic Interactions | Include a non-ionic detergent, such as Tween-20 or Triton X-100, in your binding and washing buffers to disrupt non-specific hydrophobic interactions.[1][10] |
Experimental Protocols
Protocol 1: Optimizing Blocking and Washing in ELISA
This protocol is designed to empirically determine the most effective blocking buffer and washing conditions for your specific ELISA system.
-
Prepare a variety of blocking buffers for testing. Examples include 1% BSA in PBS, 3% BSA in PBS, and a commercially available protein-free blocker.[1]
-
Coat a microplate with your antigen.
-
Block different wells with each of the prepared blocking buffers. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the ELISA protocol, but do not add the primary antibody. This will serve as your negative control.
-
Test different washing conditions. For example, compare 3 washes versus 6 washes, and compare a wash buffer with and without 0.05% Tween-20.
-
Add the detection reagents and measure the signal.
-
Analyze the results. The blocking buffer and washing condition that yield the lowest background signal are the optimal choices for your assay.
Protocol 2: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin in tissue sections for immunohistochemistry (IHC) or in cell lysates for other biotin-based assays.[5]
-
Prepare the sample as required for your primary assay.
-
Block the sample with a standard protein-based blocker (e.g., normal serum or BSA) to reduce general non-specific binding.
-
Incubate the sample with a solution of streptavidin (e.g., 0.1 mg/mL in a suitable wash buffer) for 15 minutes at room temperature. This will bind to the endogenous biotin.
-
Wash the sample thoroughly (e.g., three times for 10 minutes each) with your wash buffer.
-
Incubate the sample with a solution of free biotin (e.g., 0.5 mg/mL in wash buffer) for 30-60 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin added in step 3.
-
Wash the sample thoroughly again (e.g., three times for 10 minutes each) with your wash buffer.
-
Proceed with your standard assay protocol by adding your biotinylated probe or antibody.
Protocol 3: Pre-clearing Lysate for Pull-Down Assays
This protocol is designed to reduce non-specific binding of proteins to the bead matrix in pull-down experiments.[1]
-
Prepare your cell lysate according to your standard protocol.
-
Take a small aliquot of your beads (the same type you will use for the pull-down, but without streptavidin if possible; otherwise, use streptavidin beads that have been blocked).
-
Add the beads to your lysate and incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (for agarose (B213101) beads) or by using a magnetic stand (for magnetic beads).
-
Carefully collect the supernatant. This is your pre-cleared lysate.
-
Proceed with your pull-down experiment using the pre-cleared lysate and fresh streptavidin beads.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. myadlm.org [myadlm.org]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotin-C2-S-S-Pyridine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Biotin-C2-S-S-pyridine conjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound conjugation process.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotin (B1667282) Incorporation | Incorrect pH of reaction buffer: The thiol-disulfide exchange reaction is pH-dependent. While the optimal pH for the exchange itself is between 4 and 5, the cysteine's thiol group (pKa ~8.5) needs to be in its more nucleophilic thiolate form for efficient reaction.[1][2][3] | - For proteins and peptides with cysteine residues, perform the conjugation at a pH between 7.0 and 8.0. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4.[4] - For substrates where the thiol is more readily deprotonated, a lower pH might be feasible. |
| Presence of reducing agents in the protein sample: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with the protein's thiols for reaction with the pyridyl disulfide.[5] | - Ensure complete removal of any reducing agents from the protein solution before adding the biotinylation reagent. This can be achieved by dialysis or using a desalting column.[5][6] | |
| Low protein concentration: A low concentration of the target protein can slow down the reaction kinetics. | - If possible, concentrate the protein to a range of 1-10 mg/mL before starting the conjugation reaction. | |
| Steric hindrance: The cysteine residue on the protein may be in a sterically hindered location, preventing the bulky biotin reagent from accessing it.[7] | - Consider denaturing and then refolding the protein to potentially expose the cysteine residue. - If multiple cysteine residues are present, some may be more accessible than others. | |
| Hydrolysis of this compound: The reagent can degrade if not handled or stored properly. | - Prepare the stock solution of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[4][8] - Avoid repeated freeze-thaw cycles of the stock solution. | |
| Protein Precipitation During or After Conjugation | High concentration of the biotinylation reagent: Adding a large volume of concentrated organic solvent (in which the biotin reagent is dissolved) can cause the protein to precipitate. | - Add the dissolved biotinylation reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[9] - Keep the final concentration of the organic solvent in the reaction mixture below 20%. |
| Over-modification of the protein: The attachment of multiple hydrophobic biotin molecules can lead to a change in the protein's isoelectric point and overall solubility, causing it to aggregate.[7] | - Reduce the molar excess of the this compound reagent in the reaction. A titration experiment to determine the optimal ratio is recommended.[9] | |
| Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for protein stability, especially after modification. | - Ensure the buffer conditions are suitable for your specific protein. Consider adding stabilizing agents like glycerol (B35011) (up to 5%) to your buffers.[10] | |
| Inconsistent Results Between Batches | Variability in protein preparation: Differences in the purity or concentration of the protein from batch to batch will affect the conjugation efficiency. | - Accurately determine the concentration of your protein solution before each reaction. - Ensure consistent purification of your protein to remove any interfering substances. |
| Inaccurate quantification of biotin incorporation: The method used to determine the degree of biotinylation may not be accurate or reproducible. | - Use a reliable method for quantifying biotin incorporation, such as the HABA assay or UV-Vis spectrophotometry if using a chromophoric biotin reagent.[11][12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound conjugation?
A1: The conjugation occurs via a thiol-disulfide exchange reaction. The deprotonated thiol (thiolate) on a cysteine residue of the target molecule acts as a nucleophile and attacks the disulfide bond of the this compound. This results in the formation of a new, stable disulfide bond between the biotin moiety and the target molecule, and the release of pyridine-2-thione as a byproduct.[4][5] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to follow the progress of the reaction.[4][5]
Q2: How should I prepare and store the this compound reagent?
A2: this compound is typically a powder and should be stored at -20°C for long-term stability. For use, it should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4][8] It is recommended to prepare the stock solution fresh for each experiment, as the reagent can be sensitive to moisture. If you need to store the stock solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[14]
Q3: What is the optimal molar ratio of this compound to my protein?
A3: The optimal molar ratio depends on the number of available and accessible cysteine residues on your protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein. However, it is highly recommended to perform a titration experiment to determine the ideal ratio for your specific application to avoid over-labeling and potential protein precipitation.[9]
Q4: How can I remove excess, unreacted this compound after the reaction?
A4: Unreacted biotin reagent can be removed using size-based separation techniques. The most common methods are dialysis against a suitable buffer or the use of a desalting column (size exclusion chromatography).[6][14] These methods will separate the small molecule biotin reagent from the much larger biotinylated protein.
Q5: How can I determine the degree of biotinylation of my protein?
A5: A common method for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12] This colorimetric assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[12] Alternatively, if a chromophoric biotin labeling reagent is used, the degree of labeling can be determined directly by measuring the absorbance at a specific wavelength.[11][13]
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Cysteine-Containing Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Materials:
-
Cysteine-containing protein in an amine-free and reducing agent-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis cassette (with appropriate molecular weight cut-off).
-
Reaction buffer (e.g., PBS, pH 7.2-7.5).
2. Procedure: a. Protein Preparation: i. Ensure your protein is in a suitable buffer, free from reducing agents. If necessary, perform a buffer exchange using a desalting column or dialysis. ii. Adjust the protein concentration to 1-5 mg/mL. b. Biotinylation Reagent Preparation: i. Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. c. Conjugation Reaction: i. Add the desired molar excess of the dissolved this compound to the protein solution. Add the reagent dropwise while gently stirring. ii. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. iii. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. d. Purification: i. Remove the excess, unreacted biotinylation reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer. ii. Alternatively, dialyze the reaction mixture against a large volume of buffer with at least two buffer changes. e. Quantification and Storage: i. Determine the degree of biotinylation using a suitable method (e.g., HABA assay). ii. Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Balances thiol deprotonation with protein stability. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Molar Excess of Biotin Reagent | 10 - 20 fold | Titration is recommended to find the optimal ratio. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability. |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight at 4°C) if needed. |
| Solvent for Biotin Reagent | Anhydrous DMSO or DMF | Prepare fresh before use. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for this compound conjugation.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotin-hpdp.com [biotin-hpdp.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. seracare.com [seracare.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-C2-S-S-Pyridine Disulfide Bond Cleavage
Welcome to the technical support center for Biotin-C2-S-S-pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cleaving the disulfide bond of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleaving the disulfide bond in this compound?
The disulfide bond in this compound is cleaved via a reduction reaction. Reducing agents donate electrons to the disulfide bond, breaking the S-S linkage and resulting in two free thiol groups. One thiol is formed on the biotin-C2 portion, and the other on the pyridine (B92270) molecule.
Q2: Which reducing agents are recommended for cleaving this compound?
Several reducing agents can be used, with the choice depending on the specific experimental requirements, such as pH, temperature, and compatibility with downstream applications. The most common and effective reducing agents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[1] 2-Mercaptoethanol (BME) is another option, though it is generally less potent and has a strong odor.
Q3: What are the key differences between TCEP and DTT for disulfide bond cleavage?
TCEP and DTT are both effective reducing agents, but they have distinct properties that make them suitable for different applications. TCEP is generally considered superior for many applications due to its stability, effectiveness over a wider pH range, and lack of odor.[1]
Data Presentation: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (BME) |
| Potency | High | High | Lower |
| Effective pH Range | >7.0[1] | 1.5 - 8.5[1] | >7.5 |
| Odor | Strong, unpleasant | Odorless[1] | Strong, unpleasant[1] |
| Stability in Air | Prone to oxidation[1] | Resistant to oxidation[1] | Prone to oxidation |
| Reaction | Reversible | Irreversible[1] | Reversible |
| Downstream Compatibility | May interfere with maleimide (B117702) chemistry[1] | Generally compatible[1] | May interfere with maleimide chemistry |
Q4: Can the cleavage of this compound be monitored?
Yes. The release of the pyridine-2-thione leaving group, which absorbs light at approximately 343 nm, can be monitored spectrophotometrically to follow the progress of the cleavage reaction. This provides a real-time method to assess the efficiency of the disulfide bond reduction.
Troubleshooting Guides
This section addresses common issues encountered during the cleavage of the this compound disulfide bond.
Issue 1: Incomplete or No Cleavage of the Disulfide Bond
Possible Causes:
-
Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively reduce the amount of this compound conjugate.
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the chosen reducing agent.
-
Degraded Reducing Agent: DTT and BME are prone to oxidation, which reduces their efficacy.
-
Inaccessible Disulfide Bond: The disulfide bond may be sterically hindered within a larger molecule, making it less accessible to the reducing agent.
Troubleshooting Steps:
-
Increase Reducing Agent Concentration: Titrate the concentration of the reducing agent. A final concentration of 20-50 mM DTT or 10-20 mM TCEP is a good starting point.[2][3]
-
Optimize Reaction Conditions:
-
pH: Ensure the reaction buffer pH is within the optimal range for your reducing agent (see table above).
-
Temperature and Time: Increase the incubation temperature (e.g., to 37°C) or extend the reaction time (e.g., to 60 minutes or longer).[4]
-
-
Use Fresh Reducing Agent: Prepare fresh solutions of DTT or BME immediately before use. TCEP is more stable in solution.[1]
-
Improve Accessibility: If the disulfide bond is part of a larger biomolecule, consider adding a denaturant (e.g., urea, guanidine (B92328) hydrochloride) to unfold the molecule and increase the accessibility of the disulfide bond.
Issue 2: Re-formation of the Disulfide Bond After Cleavage
Possible Cause:
-
Oxidation of Free Thiols: The newly formed thiol groups are susceptible to re-oxidation, especially in the presence of oxygen at neutral or alkaline pH, leading to the re-formation of the disulfide bond.
Troubleshooting Steps:
-
Work in an Oxygen-Depleted Environment: While not always practical, working in an anaerobic environment can minimize re-oxidation.[2]
-
Lower the pH After Cleavage: After the cleavage reaction is complete, lower the pH of the solution to below 6.5. This protonates the thiol groups, making them less susceptible to oxidation.[2]
-
Alkylate the Free Thiols: Add an alkylating agent, such as iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM), to the reaction mixture after the cleavage is complete.[4] This will cap the free thiols and prevent them from re-forming a disulfide bond. A common practice is to use a concentration of IAA that is in excess of the reducing agent.
Experimental Protocols
Protocol 1: Standard Cleavage of this compound with TCEP
This protocol is a general guideline for cleaving the disulfide bond of a this compound-labeled protein.
-
Prepare the Sample: Dissolve the this compound labeled protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare TCEP Solution: Prepare a fresh 500 mM stock solution of TCEP in water.
-
Add TCEP: Add the TCEP stock solution to the protein sample to a final concentration of 20 mM.
-
Incubate: Incubate the reaction mixture at 37°C for 60 minutes.[4]
-
(Optional) Alkylation: To prevent re-formation of the disulfide bond, add a freshly prepared solution of iodoacetamide (IAA) to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.
-
Downstream Processing: The cleaved sample is now ready for downstream applications, such as purification or analysis.
Protocol 2: On-Bead Cleavage of this compound Labeled Proteins Captured on Streptavidin Beads
This protocol is designed for the elution of biotinylated proteins from streptavidin-coated beads.[4]
-
Capture: Incubate your this compound labeled sample with streptavidin-coated magnetic beads to allow for binding.
-
Wash: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series might include a high-salt buffer, a detergent-containing buffer, and a final wash with a buffer compatible with the cleavage reaction.
-
Prepare Elution Buffer: Prepare an elution buffer containing 20 mM TCEP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[4]
-
Elute: Resuspend the beads in the elution buffer and incubate at 37°C for 60 minutes with gentle mixing.[4]
-
Collect Eluate: Separate the beads from the supernatant using a magnetic stand. The supernatant contains the cleaved, formerly biotinylated molecules.
-
(Optional) Second Elution: For complete elution, a second elution step can be performed.[4]
-
(Optional) Alkylation: Add IAA to the collected eluate to a final concentration of 40 mM and incubate in the dark at room temperature for 30 minutes.
Visualizations
Caption: Experimental workflow for cleaving the disulfide bond of this compound.
Caption: Troubleshooting decision tree for incomplete disulfide bond cleavage.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-C2-S-S-pyridine stability issues in aqueous solutions.
Welcome to the technical support center for Biotin-C2-S-S-pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this cleavable biotinylation reagent in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a thiol-reactive biotinylation reagent. It contains a biotin (B1667282) moiety, a 2-carbon spacer arm, and a pyridyl disulfide group. Its primary application is in the biotinylation of molecules containing free sulfhydryl (-SH) groups, such as proteins and peptides. The key feature of this reagent is the cleavable disulfide bond, which allows for the removal of the biotin label under reducing conditions. This makes it particularly useful in applications such as affinity purification where release of the captured molecule is desired.
Q2: What is the principle of the reaction between this compound and a thiol-containing molecule?
A2: The reaction is a thiol-disulfide exchange. The pyridyl disulfide group is an excellent leaving group, making the disulfide bond susceptible to nucleophilic attack by a free thiol group (e.g., from a cysteine residue in a protein). This reaction results in the formation of a new, stable disulfide bond between the biotin reagent and the target molecule, with the release of pyridine-2-thione.[1] The progress of this reaction can be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm.[1]
Q3: What are the main stability concerns with this compound in aqueous solutions?
A3: The primary stability concern for this compound in aqueous solutions is the integrity of the disulfide bond. This bond can be cleaved under several conditions:
-
Presence of reducing agents: Thiol-containing reagents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will readily reduce the disulfide bond. Glutathione (B108866), a tripeptide present in high concentrations inside cells, can also cleave the disulfide bond.
-
High pH: Basic conditions can promote the hydrolysis and degradation of unsymmetrical disulfides.[2]
-
Elevated temperatures: Higher temperatures can accelerate degradation reactions.[2]
Q4: How should I store this compound solutions?
A4: For optimal stability, it is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh before each experiment and used promptly. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis of the disulfide bond.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Biotinylation of the Target Molecule
| Possible Cause | Troubleshooting Step |
| Inactive Thiol Groups on Target Molecule | Ensure that the thiol groups on your protein or peptide are reduced and available for reaction. You can pre-treat your sample with a reducing agent like DTT or TCEP, followed by removal of the reducing agent (e.g., using a desalting column) before adding this compound. |
| Incorrect Reaction pH | The thiol-disulfide exchange reaction is pH-dependent. The optimal pH range is typically between 6.5 and 7.5. At lower pH, the thiol is protonated and less nucleophilic, slowing down the reaction. At higher pH, the risk of disulfide bond hydrolysis increases.[1] |
| Presence of Competing Thiols in the Buffer | Ensure that your reaction buffer is free of any thiol-containing compounds (e.g., DTT, BME) that would compete with your target molecule for reaction with the biotinylation reagent. |
| Degraded this compound | Use a fresh aliquot of the stock solution. If you suspect degradation of the solid material, it is best to use a new vial. |
| Insufficient Reagent Concentration | Increase the molar excess of this compound relative to the target molecule. A 10- to 20-fold molar excess is a common starting point. |
Issue 2: Premature Cleavage or Loss of Biotin Label
| Possible Cause | Troubleshooting Step |
| Presence of Unwanted Reducing Agents | Ensure all buffers and solutions used after the biotinylation step are free of reducing agents, unless cleavage is intended. Be mindful of potential sources of reduction, such as contamination from other experiments. |
| Instability at High pH | If your experimental workflow requires basic conditions, minimize the exposure time and temperature to reduce the risk of disulfide bond hydrolysis. Consider if a lower pH can be used without compromising the experiment. |
| Intracellular Reduction | If you are working with live cells, be aware that the intracellular environment is highly reducing due to the presence of glutathione. The disulfide bond in this compound is expected to be cleaved inside cells.[3] If you require a stable intracellular biotin label, consider a non-cleavable biotinylation reagent. |
| Photodegradation | While less common for disulfides, prolonged exposure to high-intensity light, especially UV, can potentially lead to bond cleavage. It is good practice to protect solutions from light, particularly during long incubations. |
Quantitative Data Summary
The stability of the disulfide bond is a critical factor. The following table summarizes the key factors influencing the stability of pyridyl disulfide linkers.
| Parameter | Effect on Stability | Quantitative Insight/Notes |
| pH | Stability decreases at higher pH. | Thiol-disulfide exchange is optimal between pH 6.5-7.5.[1] Alkaline conditions can lead to hydrolysis of the disulfide bond.[2] |
| Reducing Agents (e.g., DTT, TCEP, Glutathione) | Readily cleave the disulfide bond. | The intracellular concentration of glutathione is in the millimolar range, leading to rapid cleavage of disulfide linkers within cells.[3] |
| Temperature | Higher temperatures accelerate degradation. | Unsymmetrical disulfides can undergo temperature-induced degradation.[2] |
| Buffer Composition | Presence of thiols will lead to cleavage. | Always use thiol-free buffers for the biotinylation reaction and subsequent steps where the disulfide linkage needs to be maintained. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Protein
-
Protein Preparation:
-
Dissolve the protein in a thiol-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).
-
If the protein's cysteine residues are oxidized, they must be reduced first. Incubate the protein with 1-10 mM DTT or TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Biotinylation Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound by desalting or dialysis against a suitable buffer.
-
-
Verification of Biotinylation:
-
The extent of biotinylation can be determined using various methods, such as a HABA assay, a fluorescently labeled avidin/streptavidin gel-shift assay, or mass spectrometry.
-
Protocol 2: Monitoring the Thiol-Disulfide Exchange Reaction
The reaction between this compound and a thiol releases pyridine-2-thione, which has a distinct absorbance at 343 nm. This can be used to monitor the reaction progress.
-
Prepare Solutions:
-
Thiol-containing molecule (e.g., cysteine or a peptide) in a thiol-free buffer (pH 6.5-7.5).
-
This compound in the same buffer.
-
-
Spectrophotometric Measurement:
-
In a quartz cuvette, mix the thiol solution and the this compound solution.
-
Immediately start monitoring the absorbance at 343 nm over time using a spectrophotometer.
-
The increase in absorbance corresponds to the release of pyridine-2-thione and thus the progress of the biotinylation reaction.[1] The molar extinction coefficient of pyridine-2-thione at 343 nm is approximately 8080 M⁻¹cm⁻¹.
-
Visualizations
References
- 1. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antibody Aggregation After Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address antibody aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of antibody aggregation after biotinylation?
Antibody aggregation post-biotinylation can be triggered by several factors:
-
Suboptimal Buffer pH: The biotinylation process, which typically targets primary amines (like lysine (B10760008) residues), neutralizes their positive charge. This can lower the antibody's isoelectric point (pI). If the buffer pH is too close to the new pI, the antibody's net charge will be close to zero, reducing its solubility and leading to aggregation.[1][2]
-
Inappropriate Salt Concentration: The ionic strength of the buffer is crucial for maintaining protein stability. Both excessively low and high salt concentrations can disrupt the electrostatic interactions within and between antibody molecules, promoting aggregation.[1]
-
High Biotin-to-Antibody Molar Ratio: Over-modification of the antibody with biotin (B1667282) can lead to conformational changes and the exposure of hydrophobic regions, which can then interact to form aggregates.[3][4][5] It can also potentially block antigen-binding sites if lysine residues are critical for this function.[6]
-
Improper Storage and Handling: Repeated freeze-thaw cycles are a common cause of protein aggregation.[1][7] Storing the biotinylated antibody at a suboptimal temperature can also contribute to instability and aggregation over time.[1][7]
-
Oxidation: If the antibody contains accessible cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, resulting in aggregation.[1]
-
Presence of Contaminating Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with NHS-activated biotin, reducing conjugation efficiency and potentially leading to side reactions.[6][8]
Q2: How can I prevent antibody aggregation during the biotinylation reaction?
Prevention is key to a successful biotinylation experiment. Consider the following preventative measures:
-
Optimize Buffer Conditions: Use an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH of 7-9 for efficient NHS-ester reactions.[6][9] Ensure the pH is at least 1-2 units away from the predicted pI of the biotinylated antibody.[1]
-
Control the Biotin:Antibody Ratio: Start with a lower molar excess of the biotinylation reagent and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.
-
Choose the Right Biotinylation Reagent: Consider using biotinylation reagents with long, flexible, and hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG). These spacers can increase the distance between the biotin and the antibody, reducing steric hindrance and improving solubility.[1]
Q3: My antibody has already aggregated. What can I do to remove the aggregates?
If aggregation has already occurred, several purification methods can be employed to separate the monomeric, active antibody from the aggregates:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly effective method for separating molecules based on their size.[10][11] It can be used as a polishing step to remove aggregates and ensure a homogenous final product.[10]
-
Affinity Chromatography: While primarily used for initial purification, certain affinity chromatography steps can help in separating properly folded and functional antibodies from aggregated forms.[10]
-
Precipitation Methods: Techniques using reagents like ammonium (B1175870) sulfate (B86663) can sometimes be used to selectively precipitate either the aggregates or the monomeric antibody, although this method is less precise than chromatography.[10]
Q4: How should I store my biotinylated antibody to prevent aggregation long-term?
Proper storage is critical for the long-term stability of your biotinylated antibody:
-
Optimal Temperature: For long-term storage, -80°C is generally recommended.[1] For short-term storage (days to weeks), 4°C with a preservative like sodium azide (B81097) (if not using HRP-conjugated streptavidin) is suitable.[7][12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, store the antibody in small, single-use aliquots.[1]
-
Cryoprotectants: If storing at -20°C, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 20-50% to prevent the solution from freezing solid and to protect the antibody's structure.[1]
-
Buffer Composition: Ensure the storage buffer has an optimal pH and includes any necessary stabilizers that were identified during your optimization experiments.[1]
Troubleshooting Guide
Issue 1: Precipitate forms immediately after adding the biotinylation reagent.
| Possible Cause | Recommended Solution |
| High Biotin:Antibody Ratio | Decrease the molar excess of the biotinylation reagent. Perform a titration to find the optimal ratio. |
| Poor Reagent Solubility | Ensure the biotinylation reagent is fully dissolved in a suitable solvent (e.g., DMSO or DMF) before adding it to the antibody solution.[8][13] |
| Suboptimal Buffer | Confirm the buffer is amine-free (e.g., no Tris or glycine) and within the recommended pH range (7-9).[6][8] |
Issue 2: The biotinylated antibody appears cloudy or precipitates after purification.
| Possible Cause | Recommended Solution |
| pH is too close to the antibody's pI | Adjust the buffer pH to be at least 1-2 units away from the antibody's isoelectric point.[1][2] If the pI is unknown, test a range of pH values to find the optimal solubility. |
| Suboptimal Salt Concentration | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal ionic strength.[1] |
| Inefficient Removal of Excess Biotin | Ensure complete removal of free biotin using appropriate methods like dialysis or desalting columns.[6][13] |
Issue 3: Aggregation occurs during storage or after freeze-thaw cycles.
| Possible Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the biotinylated antibody into single-use volumes before the initial freezing to avoid multiple freeze-thaw cycles.[1] |
| Improper Storage Temperature | For long-term storage, use -80°C.[1] For shorter periods, 4°C with a preservative is acceptable for some antibodies.[7] |
| Oxidation of Cysteine Residues | If your antibody has accessible cysteines, consider adding a reducing agent like DTT or TCEP to the storage buffer.[1] |
| Lack of Cryoprotectant | When storing at -20°C, add glycerol to a final concentration of 20-50%.[1] |
Data Presentation
Table 1: Recommended Buffer Conditions for Biotinylation and Storage
| Parameter | Biotinylation Reaction | Long-Term Storage |
| Buffer Type | Amine-free (e.g., PBS, HEPES, MOPS)[6][9] | Buffer optimized for antibody stability |
| pH | 7.0 - 9.0[6] | At least 1-2 units from pI[1] |
| Salt Concentration | Typically 150 mM (e.g., PBS) | Empirically determined (e.g., 50-500 mM NaCl)[1] |
| Additives | None typically required | Glycerol (20-50% for -20°C storage), Stabilizers (e.g., sucrose, arginine), Reducing agents (if needed)[1] |
Table 2: Biotin-to-Antibody Molar Ratio Optimization
| Molar Ratio (Biotin:Antibody) | Expected Outcome | Potential Issues |
| 5:1 - 10:1 | Low to moderate labeling | May be insufficient for some applications |
| 10:1 - 20:1 | Moderate to high labeling | Optimal for many antibodies |
| >20:1 | High to very high labeling | Increased risk of aggregation and loss of function[3][5] |
Note: These are starting recommendations. The optimal ratio is antibody-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: General Antibody Biotinylation using NHS-Ester Biotin
-
Buffer Exchange: Dialyze the antibody solution against an amine-free buffer (e.g., PBS, pH 7.4-8.0) to remove any interfering substances. The antibody concentration should ideally be 1-4 mg/mL.
-
Prepare Biotin Stock Solution: Dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[6][8] This solution should be prepared fresh.[8]
-
Biotinylation Reaction: Add the calculated amount of the biotin stock solution to the antibody solution. A common starting point is a 20-fold molar excess of biotin to antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to quench any unreacted NHS-ester biotin.[6]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column (e.g., G25).[6][13]
Protocol 2: Removal of Aggregates using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer (e.g., PBS).
-
Sample Preparation: Centrifuge the aggregated antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the largest aggregates.
-
Sample Loading: Carefully load the supernatant onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm. The monomeric antibody will elute in a distinct peak after the larger aggregates.
-
Analysis: Analyze the collected fractions corresponding to the monomeric peak for purity and concentration.
Visualizations
Caption: Workflow for antibody biotinylation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. dianova.com [dianova.com]
- 7. precisionantibody.com [precisionantibody.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Antibody purification | Abcam [abcam.com]
- 11. Antibody purification – 3 methods explained | evitria [evitria.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
How to remove excess Biotin-C2-S-S-pyridine after reaction.
For Researchers, Scientists, and Drug Development Professionals: Your Guide to Removing Excess Biotin-C2-S-S-pyridine
This technical support center provides comprehensive guidance on the critical step of removing unreacted this compound following a labeling reaction. Efficient removal of this excess reagent is paramount for the success of downstream applications by preventing interference, high background signals, and unreliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A1: Leaving excess, unreacted this compound in your sample can lead to several downstream complications. These include high background signals in assays that use avidin (B1170675) or streptavidin conjugates, competition for binding sites on purification resins or detection reagents, and inaccurate quantification of your biotinylated molecule of interest.
Q2: What are the primary methods for removing small molecules like this compound from a protein or antibody sample?
A2: The most common and effective methods for removing small molecules from larger biomolecules are dialysis, size exclusion chromatography (SEC), and reverse-phase high-performance liquid chromatography (RP-HPLC). The best method for your experiment will depend on factors such as your sample volume, the desired purity, and the required processing time.
Q3: How does the disulfide bond in this compound affect my purification and downstream applications?
A3: The disulfide bond (-S-S-) in the spacer arm of this compound makes the biotin (B1667282) label cleavable. This is a significant advantage for applications where you need to release the biotinylated molecule from an avidin or streptavidin support under mild conditions. This can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Q4: Can I quantify the amount of remaining free biotin after purification?
A4: Yes, you can indirectly assess the amount of free biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. In this assay, the displacement of HABA from an avidin-HABA complex by biotin leads to a measurable decrease in absorbance, which can be correlated to the biotin concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Biotinylated Molecule | Protein Precipitation: Over-biotinylation can alter the solubility of your protein, leading to precipitation.[1] | - Optimize the molar ratio of this compound to your target molecule in the labeling reaction. - Ensure the reaction buffer has the optimal pH and ionic strength for your protein's stability. |
| Nonspecific Adsorption: Your protein may be sticking to the dialysis membrane, chromatography resin, or spin column material.[2] | - For dialysis, consider using a dialysis cassette made from a low-binding material. - For chromatography, pre-block the column with a solution of bovine serum albumin (BSA) if compatible with your downstream application. - For spin columns, choose a device with a low-binding membrane. | |
| Aggregation: The purification process itself can sometimes induce protein aggregation. | - If using size exclusion chromatography, analyze the elution profile for the presence of high molecular weight aggregates.[3] - Consider optimizing the buffer composition by including additives that enhance protein stability. | |
| High Background in Downstream Assays | Incomplete Removal of Excess Biotin: Residual free biotin can saturate the binding sites of streptavidin or avidin conjugates, leading to high background signals.[4] | - Increase the duration of dialysis and the number of buffer changes.[5] - For size exclusion chromatography, ensure the column is adequately sized for your sample volume to achieve good separation. - Consider a secondary purification step if high purity is required. |
| Over-biotinylation: Excessive labeling can lead to nonspecific binding of the biotinylated protein to surfaces in your assay.[4] | - Reduce the molar excess of the biotinylation reagent in your labeling reaction. - Perform a titration experiment to determine the optimal degree of labeling for your specific application. | |
| Endogenous Biotin: Some biological samples naturally contain biotin, which can interfere with your assay.[6] | - Pre-treat your sample with avidin to block endogenous biotin, followed by the addition of free biotin to saturate the avidin before adding your biotinylated probe. | |
| Inconsistent Results Between Batches | Variability in Labeling Efficiency: Incomplete or inconsistent labeling reactions can lead to batch-to-batch differences.[5] | - Ensure the this compound reagent is fresh and has been stored correctly to prevent hydrolysis. - Precisely control reaction parameters such as time, temperature, and pH. |
| Inconsistent Purification: Variations in the purification process can affect the final concentration and purity of your biotinylated molecule. | - Standardize your purification protocol, including buffer compositions, incubation times, and centrifugation speeds. - Calibrate your equipment regularly. |
Comparison of Removal Methods
The following table summarizes the key characteristics of the three main methods for removing excess this compound to help you select the most appropriate technique for your needs.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) |
| Principle | Diffusion across a semi-permeable membrane based on molecular weight cutoff (MWCO).[7] | Separation based on molecular size; larger molecules elute first.[8] | Separation based on hydrophobicity.[9] |
| Typical Protein Recovery | >90% | >95% | 80-95% (can be lower depending on protein) |
| Removal Efficiency | Good to Excellent (depends on duration and buffer changes) | Excellent (>95%)[10] | Excellent |
| Speed | Slow (hours to days)[11] | Fast (minutes) | Moderate (minutes to an hour) |
| Sample Volume | Wide range (µL to mL) | Typically smaller volumes (µL to a few mL) | Wide range (µL to mL) |
| Advantages | - Simple and requires minimal specialized equipment. - Gentle on proteins. | - Rapid and high-throughput. - High recovery and removal efficiency. | - High resolution and purity. - Can separate biotinylated from non-biotinylated proteins. |
| Disadvantages | - Time-consuming. - Can lead to sample dilution.[7] | - Can cause some sample dilution. | - Can denature some proteins due to organic solvents. - Requires specialized equipment. |
Experimental Protocols
Here are detailed protocols for the three primary methods for removing excess this compound.
Protocol 1: Dialysis
This method is suitable for a wide range of sample volumes and is gentle on the target molecule.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.
-
Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS), chilled to 4°C.
-
Large beaker or container (volume at least 100-fold greater than the sample volume).
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.
-
Load your biotinylated sample into the dialysis tubing or cassette and seal securely, ensuring there are no leaks.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a magnetic stirrer and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. For efficient removal, it is recommended to perform at least three buffer changes over 24 to 48 hours.
-
After the final dialysis period, carefully remove the sample from the tubing or cassette.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved protein recovery in reversed-phase liquid chromatography by the use of ultrahigh pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed-Phase Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Incomplete disulfide bond cleavage with reducing agents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete disulfide bond cleavage with reducing agents.
Troubleshooting Guide
This section addresses specific issues that may arise during disulfide bond reduction experiments.
Question: Why am I observing incomplete reduction of disulfide bonds in my protein?
Answer:
Incomplete disulfide bond reduction can stem from several factors, ranging from the choice of reducing agent to the intrinsic properties of your protein and the experimental conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Reducing Agent Concentration: The concentration of the reducing agent may be insufficient to reduce all disulfide bonds, especially if the protein concentration is high.
-
Recommendation: Increase the molar excess of the reducing agent relative to the moles of cysteine in your protein. A 20-50 mM concentration of Dithiothreitol (DTT) or a 0.5-1 mM concentration of Tris(2-carboxyethyl)phosphine (TCEP) is a common starting point.[1]
-
-
Incorrect pH of the Reaction Buffer: The efficiency of many reducing agents is pH-dependent.
-
DTT: DTT's reducing power is limited to a pH greater than 7.[2] Thiol-disulfide exchange, the mechanism by which DTT works, is inhibited at low pH because the protonated thiol form is favored over the reactive deprotonated thiolate form.[3]
-
TCEP: TCEP is effective over a broader pH range, typically between 1.5 and 8.5.[2][4]
-
Recommendation: Ensure your buffer pH is optimal for your chosen reducing agent. For DTT, use a buffer with a pH between 7.5 and 8.5. For TCEP, a wider range is acceptable, but be aware that aqueous solutions of TCEP are acidic (pH 2-3).[5]
-
-
Suboptimal Temperature and Incubation Time: Reduction reactions are kinetically driven.
-
Recommendation: Increase the incubation temperature (e.g., to 37°C or 50°C) and/or extend the incubation time (e.g., from 30 minutes to 1-2 hours) to facilitate more complete reduction. However, be mindful of potential protein degradation at higher temperatures.[6]
-
-
Inaccessibility of Disulfide Bonds: Disulfide bonds buried within the protein's three-dimensional structure may be inaccessible to the reducing agent.[7] Interchain disulfide bonds are generally more susceptible to reduction than intrachain bonds.[7][8]
-
Recommendation: Add a denaturant (e.g., 6 M Guanidine (B92328) HCl or 8 M Urea) to the reduction buffer to unfold the protein and expose the buried disulfide bonds.
-
-
Re-oxidation of Cysteines: Newly formed free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.
-
Recommendation: After reduction, perform an alkylation step using reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to cap the free thiols and prevent re-oxidation.[9] Working in an anaerobic environment can also minimize re-oxidation.[1]
-
-
Degradation of the Reducing Agent: DTT is susceptible to oxidation by air, especially at higher pH and in the presence of metal ions.[10] TCEP is more resistant to air oxidation but can be unstable in phosphate (B84403) buffers at neutral pH.[2][11]
-
Recommendation: Always prepare fresh solutions of reducing agents. If using DTT, consider de-gassing your buffers. For TCEP, avoid prolonged storage in phosphate buffers.[11]
-
Question: My protein precipitates upon addition of the reducing agent. What should I do?
Answer:
Protein precipitation during reduction is often due to the unfolding of the protein and exposure of hydrophobic regions that were previously buried.
-
Recommendation:
-
Include a denaturant like urea (B33335) or guanidine hydrochloride in your buffer from the beginning. This will help keep the unfolded protein in solution.
-
Consider adding a non-ionic detergent (e.g., 0.1% Tween 20 or Triton X-100) or adjusting the salt concentration to improve solubility.[12]
-
Frequently Asked Questions (FAQs)
Question: What are the main differences between DTT and TCEP as reducing agents?
Answer:
DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) are both effective reducing agents, but they have distinct properties that make them suitable for different applications.[5]
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-disulfide exchange[3] | Phosphine-based reduction |
| Effective pH Range | > 7[2] | 1.5 - 8.5[2][4] |
| Stability | Prone to air oxidation, especially at higher pH[10] | More stable and resistant to air oxidation[4][11] |
| Odor | Strong, unpleasant sulfur smell[2] | Odorless[2] |
| Compatibility | Can interfere with downstream thiol-reactive chemistry (e.g., maleimide (B117702) labeling)[10] | Does not contain thiols and generally does not need to be removed before sulfhydryl-reactive labeling[4][5] |
| Metal Chelation | Can be affected by metal ions like nickel[2] | Does not reduce metals used in immobilized metal affinity chromatography (IMAC)[2] |
Question: How can I confirm that my disulfide bonds have been completely reduced?
Answer:
Several methods can be used to assess the completeness of disulfide bond reduction:
-
Ellman's Test: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups. An increase in absorbance at 412 nm after reduction indicates the cleavage of disulfide bonds.
-
SDS-PAGE Analysis: Under non-reducing conditions, proteins with intact intramolecular disulfide bonds will migrate faster than their fully reduced counterparts. Comparing the mobility of your protein on a non-reducing SDS-PAGE gel before and after reduction can provide a qualitative assessment. For proteins with intermolecular disulfide bonds, you will observe a shift from a higher molecular weight species to lower molecular weight subunits.
-
Mass Spectrometry (MS): Mass spectrometry can precisely determine the mass of the protein. A mass increase corresponding to the addition of hydrogen atoms upon reduction of disulfide bonds confirms cleavage. Peptide mapping with MS can identify the specific cysteine residues that were involved in disulfide bonds.
Question: Can I reuse a column that has been exposed to a reducing agent?
Answer:
This depends on the type of chromatography and the nature of the column.
-
Affinity Columns (e.g., Ni-NTA): DTT can reduce the nickel ions in Ni-NTA resins, leading to decreased binding capacity. TCEP is a better choice for IMAC applications as it does not reduce the metal ions.[2]
-
Cysteine-based Affinity Columns: Columns that rely on disulfide exchange for binding will be affected by the presence of reducing agents in the sample. It is crucial to remove the reducing agent before loading the sample.
-
General Chromatography Resins (e.g., Ion-Exchange, Size Exclusion): These are generally not affected by the presence of reducing agents. However, it is good practice to thoroughly wash and re-equilibrate the column with your running buffer after each use.
Experimental Protocols
Protocol 1: Standard Protein Reduction with DTT
-
Sample Preparation: Dissolve the protein to a final concentration of 1-10 mg/mL in a buffer with a pH between 7.5 and 8.5 (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Add Denaturant (Optional): If the protein is known to have buried disulfide bonds, add a denaturant such as Guanidine HCl to a final concentration of 6 M or Urea to 8 M.
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in a suitable buffer or water.
-
Reduction Reaction: Add the DTT stock solution to the protein sample to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Alkylation (Recommended): To prevent re-oxidation, add a freshly prepared solution of iodoacetamide (IAM) to a final concentration of 40-50 mM. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching (if alkylating): Quench the excess IAM by adding a small amount of DTT or 2-mercaptoethanol.
-
Downstream Processing: The reduced and alkylated protein is now ready for downstream applications such as buffer exchange, dialysis, or enzymatic digestion.
Protocol 2: Protein Reduction with TCEP
-
Sample Preparation: Dissolve the protein to a final concentration of 1-10 mg/mL in a buffer with a pH between 4.5 and 8.5 (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Note that TCEP is also effective at lower pH.
-
Add Denaturant (Optional): As with DTT, a denaturant can be added if necessary.
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in water. The pH of this solution will be acidic.
-
Reduction Reaction: Add the TCEP stock solution to the protein sample to a final concentration of 5-10 mM. Reductions can often be achieved in less than 5 minutes at room temperature.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Alkylation (Optional but Recommended): While TCEP does not interfere with maleimide-based labeling, alkylation with IAM or NEM is still recommended to prevent re-oxidation over time. Follow the same procedure as for DTT.
-
Downstream Processing: The reduced protein is ready for subsequent steps. TCEP generally does not need to be removed prior to most downstream applications, including histidine-tagged protein purification and maleimide conjugations.[2]
Visualizations
Caption: A generalized experimental workflow for disulfide bond reduction and analysis.
Caption: A logical troubleshooting guide for incomplete disulfide bond reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. agscientific.com [agscientific.com]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 7. Heterogeneity in Disulfide Bond Reduction in IgG1 Antibodies Is Governed by Solvent Accessibility of the Cysteines [mdpi.com]
- 8. Analysis of Disulfide Bond Formation in Therapeutic Proteins | Oxidative Folding of Proteins: Basic Principles, Cellular Regulation and Engineering | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. broadpharm.com [broadpharm.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Side reactions of Biotin-C2-S-S-pyridine with other functional groups.
Welcome to the technical support center for Biotin-C2-S-S-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this thiol-reactive biotinylation reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound?
A1: The primary target for this compound is a free sulfhydryl group (-SH), such as the side chain of a cysteine residue in a protein. The reaction proceeds via a thiol-disulfide exchange, forming a stable disulfide bond between the biotin (B1667282) moiety and the target molecule.[1]
Q2: What are the optimal reaction conditions for labeling with this compound?
A2: For efficient and specific labeling of thiols, the reaction should be carried out in a sulfhydryl-free buffer at a pH between 7.0 and 8.0.[1] Common buffers include phosphate-buffered saline (PBS). Including 1mM EDTA in the buffer can help maintain the reduced state of the sulfhydryl groups.[1]
Q3: Can this compound react with other functional groups?
A3: While highly selective for thiols at neutral pH, pyridyldithiol compounds can exhibit reactivity towards primary amines (e.g., lysine (B10760008) residues) at a higher pH, typically above 8.5 or 9.0.[2] Therefore, to minimize side reactions with amines, it is crucial to maintain the reaction pH within the recommended range. Hydroxyl groups (e.g., serine, threonine, tyrosine) are generally not reactive with this compound under typical bioconjugation conditions.
Q4: How can I monitor the progress of the labeling reaction?
A4: The thiol-disulfide exchange reaction releases a byproduct, pyridine-2-thione. The concentration of this byproduct can be determined by measuring the absorbance of the reaction mixture at 343 nm (molar extinction coefficient, ε ≈ 8,080 M⁻¹cm⁻¹).[1] This allows for real-time monitoring of the reaction progress.
Q5: Is the disulfide bond formed by this compound cleavable?
A5: Yes, the disulfide bond is cleavable. This allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) under mild reducing conditions. Common reducing agents used for cleavage include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3]
Troubleshooting Guides
Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Presence of competing thiols in the sample or buffer | Ensure that the protein sample and reaction buffer are free of extraneous thiol-containing compounds such as dithiothreitol (DTT) or β-mercaptoethanol. If necessary, desalt or dialyze the protein sample before labeling.[4] |
| Insufficient molar excess of this compound | Increase the molar ratio of the biotinylation reagent to the target molecule. A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific application.[5] |
| Suboptimal reaction pH | Ensure the reaction buffer pH is between 7.0 and 8.0 for optimal thiol reactivity. Verify the pH of your buffer before starting the reaction.[1] |
| Inactive this compound reagent | The reagent is sensitive to moisture. Use a fresh stock of the reagent and dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.[4] |
| Low concentration of the target protein | For efficient labeling, a protein concentration of >1 mg/mL is generally recommended. If your protein concentration is low, consider concentrating it before the labeling reaction.[6] |
| Incorrect reaction time or temperature | A typical incubation time is 1-2 hours at room temperature.[1][4] If labeling is still low, you can try increasing the incubation time or performing the reaction at 37°C. |
Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High degree of biotinylation altering protein solubility | Over-labeling can change the isoelectric point and hydrophobicity of the protein, leading to precipitation. Reduce the molar excess of the this compound reagent in the reaction.[7][8] |
| Inappropriate buffer conditions | Ensure the buffer composition and pH are suitable for your specific protein's stability. After the reaction, adding 1 M Tris (pH 9.0) can sometimes help to re-suspend the precipitated protein.[7] |
| Hydrophobic nature of the biotin reagent | Biotin itself is hydrophobic. If precipitation is an issue, consider using a water-soluble version of the biotinylation reagent if available.[9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
Materials:
-
Protein sample (in a thiol-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2-8.0, with 1 mM EDTA)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is at a concentration of 1-5 mg/mL in the reaction buffer.
-
If the protein solution contains thiols, remove them by dialysis or using a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
-
-
Labeling Reaction:
-
Removal of Excess Reagent:
-
Quantification of Labeling (Optional):
-
Measure the absorbance of the reaction mixture at 343 nm before and after the reaction to determine the amount of released pyridine-2-thione.
-
Calculate the moles of incorporated biotin using the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹).
-
Protocol 2: Cleavage of the Disulfide Bond
Materials:
-
Biotinylated protein sample
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Prepare the Reducing Agent Solution:
-
Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7.0).
-
-
Cleavage Reaction:
-
Removal of Reducing Agent (Optional):
-
If downstream applications are sensitive to thiols, remove the excess reducing agent using a desalting column or dialysis.
-
Visualizations
Caption: Primary reaction of this compound with a thiol-containing protein.
Caption: Potential side reaction of this compound with primary amines at high pH.
Caption: General experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for common biotinylation issues.
References
- 1. store.sangon.com [store.sangon.com]
- 2. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotin-hpdp.com [biotin-hpdp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Biotin-C2-S-S-Pyridine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Biotin-C2-S-S-pyridine conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cleavable ADC (Antibody-Drug Conjugate) linker used to attach biotin (B1667282) to molecules of interest, often proteins or drugs.[1][2] The structure contains a biotin moiety for targeting, a disulfide bond for cleavable release within a reducing environment, and a pyridine (B92270) group for conjugation. Its complex structure, incorporating both hydrophobic (biotin, pyridine) and more polar elements, can lead to limited solubility in aqueous buffers, which are common in biological experiments.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial solubilization, it is recommended to start with polar aprotic organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly suggested solvent for creating concentrated stock solutions.[1][3] Dimethylformamide (DMF) and ethanol (B145695) may also be effective.[1] It is crucial to use anhydrous (water-free) grades of these solvents, as moisture can lead to hydrolysis and reduced reactivity of the conjugate.
Q3: My this compound conjugate precipitates when I add it to my aqueous buffer. What is happening and how can I prevent this?
Precipitation upon addition to an aqueous buffer is a common issue and typically occurs when the final concentration of the conjugate exceeds its solubility limit in the aqueous environment. The organic solvent in the stock solution reduces the overall polarity, but when diluted into a largely aqueous buffer, the hydrophobic nature of the biotin-pyridine portion of the molecule can cause it to fall out of solution.
To prevent this, consider the following:
-
Lower the final concentration: The most straightforward solution is to use a more dilute final concentration of the conjugate in your experiment.
-
Optimize the amount of organic solvent: While minimizing the final concentration of organic solvents like DMSO is often desirable, a small percentage (e.g., 1-5%) in the final aqueous solution can help maintain solubility. Always check the tolerance of your biological system (e.g., cells, proteins) to the specific organic solvent.
-
pH adjustment: The pyridine group is weakly basic. Adjusting the pH of the aqueous buffer to be slightly acidic may increase the solubility of the conjugate.
-
Use of co-solvents or excipients: For particularly challenging solubility issues, especially in in-vivo applications, formulations with co-solvents like PEG300 or surfactants like Tween 80 can be used.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| The conjugate powder does not dissolve in DMSO or DMF. | 1. The solvent is not of a high enough purity (anhydrous).2. The conjugate has absorbed moisture, affecting its solubility. | 1. Use fresh, anhydrous grade DMSO or DMF.2. Ensure the conjugate is stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. |
| A concentrated stock solution in DMSO is prepared, but the conjugate precipitates upon dilution into an aqueous buffer (e.g., PBS). | 1. The final concentration in the aqueous buffer is above the conjugate's solubility limit.2. The pH of the buffer is not optimal for solubility. | 1. Decrease the final concentration of the conjugate.2. Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.3. Consider adjusting the pH of the buffer (e.g., to a slightly acidic pH).4. Maintain a small percentage of DMSO in the final aqueous solution (e.g., 1-5%), if compatible with your experiment. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | 1. The conjugate is degrading, leading to less soluble byproducts.2. The solution is supersaturated and is slowly reaching equilibrium by precipitating the excess solute. | 1. Prepare solutions fresh before use.2. If storing solutions, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1]3. Ensure the working concentration is below the determined solubility limit in that specific buffer. |
| After conjugation to a protein, the biotinylated protein precipitates. | 1. Over-biotinylation has occurred, increasing the hydrophobicity of the protein and causing it to aggregate.2. The change in the isoelectric point of the protein has led to reduced solubility in the chosen buffer. | 1. Reduce the molar excess of the this compound conjugate used in the labeling reaction.2. After the reaction, adding a solution like 1 M Tris (pH 9.0) can sometimes help to re-suspend the precipitated protein. |
Quantitative Solubility Data
Table 1: Solubility of Biotin
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 0.22 | 25 | [4] |
| Alcohol (Ethanol) | 0.8 | 25 | |
| DMSO | 49 | Not Specified | [3][5] |
| 0.1 M NaOH | 10 | 25 | |
| 2 M NaOH | 50 | Not Specified | [5] |
Note: The addition of the C2-S-S-pyridine linker will alter these solubility values.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the conjugate in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the conjugate is completely dissolved. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Experimental Determination of Solubility (Shake-Flask Method)
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound conjugate
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the this compound conjugate to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). "Excess" means adding enough solid so that some remains undissolved.
-
Tightly cap the tube and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same buffer.
-
Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pyridine group (around 280 nm, though a full spectrum scan is recommended to determine the optimal wavelength).
-
Calculate the concentration of the saturated solution using a standard curve or the Beer-Lambert law (if the extinction coefficient is known). This concentration represents the solubility of the conjugate in that buffer.
Visualizations
Factors Influencing Solubility
Caption: Key factors affecting the solubility of this compound conjugates.
Experimental Workflow for Improving Solubility
Caption: A systematic workflow for troubleshooting and improving the solubility of conjugates.
References
How to confirm successful biotinylation with Biotin-C2-S-S-pyridine.
Welcome to the technical support center for Biotin-C2-S-S-pyridine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals confirm successful biotinylation of their proteins of interest.
Troubleshooting Guide
This section addresses common issues encountered during biotinylation experiments with this compound and subsequent confirmation steps.
Issue 1: Low or No Biotinylation Detected
Q: My Western blot shows a weak or no signal for my biotinylated protein. What could be the cause?
A: Several factors can lead to low or no detectable biotinylation. Consider the following possibilities:
-
Inefficient Biotinylation Reaction:
-
Suboptimal pH: The reaction between the pyridyldithiol group of the reagent and a free sulfhydryl on the protein is most efficient at a pH of 7.2-8.0. Ensure your reaction buffer is within this range.
-
Presence of Reducing Agents: Reducing agents like DTT or β-mercaptoethanol in your protein sample will compete with the protein's thiols for reaction with the biotinylation reagent and can also cleave the disulfide bond within the reagent itself. Ensure your protein sample is free of these agents before starting the biotinylation reaction.
-
Insufficient Reagent: The molar ratio of the biotinylation reagent to the protein is critical. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point. You may need to optimize this ratio for your specific protein.
-
Protein Conformation: The cysteine residues you are targeting may be buried within the protein's three-dimensional structure and inaccessible to the reagent. Consider partial denaturation of your protein if its activity is not required for downstream applications.
-
-
Detection Issues:
-
Insufficient Streptavidin-HRP: The concentration of the streptavidin-HRP conjugate used for detection may be too low. Try increasing the concentration or using a fresh batch.[1]
-
Over-blocking: While blocking is necessary to prevent non-specific binding, excessive blocking can mask the biotin (B1667282) signal. Ensure you are not using blocking buffers that contain endogenous biotin, such as non-fat milk.[1][2][3] Bovine Serum Albumin (BSA) is a preferred blocking agent.
-
Insufficient Protein Loading: You may not be loading enough of your biotinylated protein on the gel. Try increasing the amount of protein loaded.
-
Issue 2: High Background in Western Blots
Q: I'm seeing high background on my Western blot, making it difficult to interpret the results. How can I reduce this?
A: High background can be caused by several factors related to non-specific binding. Here are some troubleshooting steps:
-
Inadequate Blocking: Ensure you are blocking the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a high-quality blocking agent like BSA.
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary incubations. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help.[2][4]
-
Over-biotinylation: Excessive biotinylation can increase the hydrophobicity of your protein, leading to non-specific binding.[2] Try reducing the molar excess of the biotinylation reagent in your reaction.
-
Non-specific Binding of Streptavidin-HRP: The streptavidin conjugate itself can bind non-specifically. Ensure it is diluted in an appropriate blocking buffer. You can also perform a control experiment with no biotinylated protein to check for non-specific binding of the streptavidin conjugate.[2]
Issue 3: Inconsistent HABA Assay Results
Q: My HABA assay results are not reproducible. What could be the problem?
A: The HABA assay is sensitive to several experimental parameters. To improve reproducibility:
-
Incomplete Removal of Free Biotin: It is crucial to remove all unreacted this compound from your protein sample before performing the HABA assay.[5][6][7] Use a desalting column or dialysis to ensure complete removal.
-
Incorrect Buffer Composition: Avoid buffers containing potassium, as this can cause precipitation in the assay.[5][6][8]
-
Sample Dilution: Ensure that the concentration of your biotinylated protein falls within the linear range of the assay. You may need to test several dilutions of your sample.[5][6]
-
Assay Underestimation: Be aware that the HABA assay can sometimes underestimate the degree of biotinylation due to steric hindrance, where the bulky avidin (B1170675) molecule cannot access all biotin tags on the protein.[9][10]
Issue 4: Unexpected Mass Spectrometry Results
Q: I performed a mass spectrometry analysis, but I'm not seeing the expected mass shift for my biotinylated peptide. Why might this be?
A: Mass spectrometry is a powerful tool, but sample preparation and data analysis are critical.
-
Inefficient Digestion: Biotinylation of lysine (B10760008) residues can hinder trypsin digestion.[11] While this compound targets cysteines, significant modification of the protein could still impact enzymatic digestion.
-
Low Abundance of Biotinylated Peptides: The biotinylated version of a peptide may be of low abundance. Specialized enrichment strategies may be needed.
-
Incorrect Mass Shift Calculation: Ensure you are calculating the correct mass addition for the biotinylation reagent. The mass of the added moiety after reaction with a cysteine residue needs to be accurately determined.
-
Cleavage of the Disulfide Bond: The disulfide bond in this compound is susceptible to reduction. If your sample preparation for mass spectrometry involves reducing agents, the biotin tag may be cleaved off.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
A: this compound is a thiol-reactive biotinylation reagent. The pyridyldithiol group reacts with a free sulfhydryl group (from a cysteine residue) on the target protein via a disulfide exchange reaction. This reaction forms a new disulfide bond between the biotin reagent and the protein, releasing pyridine-2-thione.
Caption: Reaction of this compound with a protein thiol.
Q2: How can I cleave the disulfide bond of this compound?
A: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[11][12] This feature is useful for eluting the biotinylated protein from streptavidin beads under mild conditions.
Q3: What are the main methods to confirm successful biotinylation?
A: The three primary methods are:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method to quantify the amount of biotin incorporated.
-
Western Blot: A qualitative method to visualize the biotinylated protein using streptavidin-HRP.
-
Mass Spectrometry: A highly sensitive and accurate method to confirm biotinylation and identify the specific site of modification.[13][14][15][16]
Caption: Experimental workflow for confirming successful biotinylation.
Q4: Can I use this reagent to label cell surface proteins?
A: Yes, if the reagent is in a salt form (e.g., sulfo-NHS ester derivative) that makes it membrane-impermeable, it can be used to label proteins on the surface of living cells.[12][17] However, the specific formulation of your this compound will determine its suitability for this application.
Q5: What is a typical molar excess of biotinylation reagent to use?
A: A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent to your protein. However, the optimal ratio depends on the number of available cysteine residues and the desired degree of labeling. It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein.
Quantitative Data Summary
Table 1: Example HABA Assay Results for Biotin Quantification
| Sample | Protein Conc. (mg/mL) | A500 (HABA/Avidin) | A500 (Sample) | Moles of Biotin per Mole of Protein |
| Unlabeled Control | 1.0 | 0.952 | 0.950 | ~0 |
| Biotinylated Protein | 1.0 | 0.952 | 0.625 | 3.5 |
| Positive Control | N/A | 0.952 | 0.410 | N/A |
Calculations are based on a protein with a molecular weight of 50 kDa and the Beer-Lambert law. For detailed calculation steps, refer to the HABA assay protocol.
Table 2: Example Mass Spectrometry Data for a Biotinylated Peptide
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification |
| K.VGAHAGEYC.K | 1045.52 | 1045.53 | - | Unmodified |
| K.VGAHAGEYC.K | 1045.52 | 1457.62 | +412.10 | Biotin-C2-S-S |
The mass shift corresponds to the addition of the Biotin-C2-S-S- moiety (C17H24N4O2S3) with the loss of a hydrogen atom from the cysteine thiol.
Experimental Protocols
Protocol 1: HABA Assay for Biotin Quantification
This protocol provides a method to estimate the moles of biotin incorporated per mole of protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure (Microplate Format):
-
Prepare a blank well containing 180 µL of HABA/Avidin solution and 20 µL of PBS.
-
In separate wells, add 180 µL of HABA/Avidin solution.
-
Add 20 µL of your biotinylated protein sample to the wells. Mix gently.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance of the blank and sample wells at 500 nm.
-
Subtract the absorbance of the blank from the sample readings.
-
Calculate the biotin concentration using the Beer-Lambert law:
-
Concentration (M) = (ΔA500) / (ε × path length)
-
Where ε (molar extinction coefficient of HABA/Avidin) is ~34,000 M⁻¹cm⁻¹.
-
Protocol 2: Western Blot for Detection of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins using streptavidin-HRP.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18][19]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[18][19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using a CCD camera or X-ray film.
Protocol 3: Mass Spectrometry Analysis Workflow
This is a general workflow for confirming biotinylation by mass spectrometry.
Procedure:
-
Protein Digestion: Digest the biotinylated protein into peptides using a protease such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 column or similar method.
-
(Optional) Enrichment: If the signal from biotinylated peptides is expected to be low, consider enriching for these peptides using avidin-based affinity chromatography. Note that elution may require cleavage of the disulfide bond.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database, specifying the mass modification corresponding to the Biotin-C2-S-S- moiety on cysteine residues.
Caption: Troubleshooting decision tree for low Western blot signals.
References
- 1. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. anaspec.com [anaspec.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotin-hydrazide.com [biotin-hydrazide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 16. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 17. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fortislife.com [fortislife.com]
- 19. novopro.cn [novopro.cn]
Minimizing batch-to-batch variability in biotinylation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in biotinylation reactions and address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in biotinylation reactions?
Batch-to-batch variability in biotinylation can stem from several factors.[1] One of the primary causes is the incomplete removal of excess, unreacted biotin (B1667282), which can lead to inconsistent background signals.[1] The biotinylation reaction itself may be incomplete, with differences between batches arising from the degree of completion.[1] Over-biotinylation is another significant factor, potentially causing protein precipitation, loss of biological activity, or increased non-specific binding.[2][3] Minor variations in reaction conditions such as pH, temperature, and incubation time can also contribute to inconsistencies.[4] Furthermore, the purity and concentration of the protein sample, as well as the presence of interfering substances like primary amines (e.g., Tris buffer) in the reaction buffer, can significantly impact the efficiency and reproducibility of the biotinylation process.[5][6]
Q2: How does the molar ratio of biotin to protein affect the reaction?
The molar ratio of biotin reagent to protein is a critical parameter that directly influences the degree of biotinylation. A higher molar excess of biotin generally leads to a higher incorporation of biotin molecules onto the protein.[5] However, an excessive ratio can lead to over-biotinylation, which may cause the protein to precipitate or lose its biological function.[2][3] The optimal molar ratio is protein-dependent and must be determined empirically.[7] For example, for protein samples at 2-10 mg/mL, a ≥ 12-fold molar excess of biotin is often recommended as a starting point, while for samples at ≤ 2 mg/mL, a ≥ 20-fold molar excess may be necessary.[5] It is crucial to control this ratio consistently across batches to ensure reproducible results.
Q3: Which functional groups on a protein can be targeted for biotinylation?
Biotinylation reagents are available to target various functional groups on a protein.[8] The most common target is primary amines (-NH2), found on the N-terminus of the polypeptide chain and the side chain of lysine (B10760008) residues.[9] Reagents like N-hydroxysuccinimide (NHS) esters are frequently used for this purpose.[10] Other targetable groups include:
-
Sulfhydryls (-SH): Found on cysteine residues.
-
Carboxyls (-COOH): Located at the C-terminus and on aspartic acid and glutamic acid residues.[11]
-
Carbonyls (aldehydes and ketones): Can be generated by oxidizing carbohydrate side chains on glycoproteins.[8]
-
Tyrosine residues: Can be targeted by specific biotinylation methods.[10]
The choice of target group and corresponding biotinylation reagent depends on the protein's structure and the need to preserve its biological activity.[8]
Q4: How can I quantify the degree of biotinylation to ensure consistency?
Quantifying the degree of biotinylation, often expressed as the biotin-to-protein molar ratio (B/P), is essential for ensuring batch-to-batch consistency.[12] The most common method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[8] This colorimetric assay is based on the displacement of HABA dye from an avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[7] However, the HABA assay can have limitations in sensitivity and reproducibility.[12]
Other methods include:
-
Fluorescence-based assays: These offer higher sensitivity than the HABA assay.[12]
-
UV-traceable biotinylation reagents: Reagents like ChromaLINK™ Biotin contain a UV-traceable chromophore, allowing for the direct measurement of biotin incorporation using a spectrophotometer.[2] This method is non-destructive and does not require an external calibration curve.[2]
Q5: What is endogenous biotin interference and how can it be mitigated?
Endogenous biotin, a naturally occurring vitamin in biological samples, can interfere with biotin-streptavidin-based assays.[3][13] Free biotin in the sample can saturate the biotin-binding sites on streptavidin or avidin (B1170675), preventing the capture of the biotinylated target molecule.[3][14] This can lead to falsely low results in sandwich assays or falsely high results in competitive assays.[14] To mitigate this, one can pre-incubate the sample with an excess of avidin to block the endogenous biotin, followed by the addition of free biotin to saturate the remaining binding sites on the added avidin before introducing the biotinylated reagent.[3]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
| Potential Cause | Troubleshooting Strategy |
| Incomplete removal of excess biotin | Increase the duration and number of changes during dialysis.[1] Alternatively, use a desalting column for more efficient removal of small molecules.[1] |
| Over-biotinylation of the protein | Reduce the molar ratio of biotin reagent to protein during the conjugation reaction.[3] Optimize the ratio to find a balance between sufficient labeling and minimal non-specific binding. |
| Protein aggregation | Over-biotinylation can lead to protein precipitation.[2] If precipitation is observed, try resuspending the protein by adjusting the pH.[6] Consider using a lower molar ratio of biotin or a different biotinylation chemistry. |
| Hydrophobic and ionic interactions | Increase the number of wash cycles and the duration of each wash.[3] Consider adding a mild detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.[3] |
| Endogenous biotin in the sample | Pre-treat the sample to block or deplete endogenous biotin.[3] This can be done by incubating the sample with avidin followed by free biotin, or by using streptavidin-coated beads to remove endogenous biotin.[3] |
Issue 2: Low Signal or Poor Reactivity of Biotinylated Protein
| Potential Cause | Troubleshooting Strategy |
| Under-biotinylation | Increase the molar ratio of biotin reagent to protein.[5] Ensure the protein concentration is within the optimal range for the reaction (typically 1-10 mg/mL).[7] Optimize reaction conditions such as incubation time and temperature.[1] |
| Inactivation of the protein | The biotinylation reagent may be modifying a critical residue in the protein's active or binding site.[5] Try a different biotinylation chemistry that targets a different functional group.[8] For example, if amine-reactive NHS esters are causing inactivation, consider targeting sulfhydryl or carboxyl groups. |
| Steric hindrance | The biotin molecule may not be accessible for binding to avidin or streptavidin.[8] Use a biotinylation reagent with a longer spacer arm to increase the distance between the biotin and the protein.[8] |
| Incorrect buffer composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS-ester reagent, reducing biotinylation efficiency.[5] Always perform the reaction in an amine-free buffer such as PBS or MES.[5] |
| Hydrolysis of biotin reagent | NHS-ester reagents are moisture-sensitive.[7] Allow the reagent to come to room temperature before opening the vial to prevent condensation.[5] Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[7] |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Strategy |
| Variability in reaction conditions | Strictly control all reaction parameters, including protein concentration, buffer pH, molar ratio of reagents, incubation time, and temperature.[4] Prepare a large, single batch of biotinylated protein if possible for a series of related experiments.[1] |
| Inconsistent protein quality | Ensure the starting protein material is of consistent purity and concentration between batches.[6] Run an SDS-PAGE to check for protein integrity and contaminants.[1] |
| "Batch effect" in analysis | If possible, analyze samples from different batches in the same experimental run to minimize analytical variability.[10] |
| Lack of quantification | Quantify the degree of biotinylation for each new batch using a reliable method like the HABA assay or a UV-traceable reagent.[2][12] This allows for the normalization of results or the selection of batches with a similar degree of labeling. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Biotinylation (NHS-Ester)
This protocol provides a general guideline for biotinylating proteins using an NHS-ester biotin reagent. The optimal conditions may vary depending on the specific protein and biotin reagent used.
Materials:
-
Protein to be biotinylated
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or desalting column
Procedure:
-
Prepare the Protein Sample: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines, it must be exchanged into the amine-free buffer via dialysis or a desalting column.[5]
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mM.[7]
-
Calculate Reagent Volume: Determine the volume of biotin reagent needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point.[7]
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[9] Incubate for 15 minutes at room temperature.
-
Purify the Biotinylated Protein: Remove excess, unreacted biotin and the quenching buffer by dialysis against PBS or by using a desalting column.[7]
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol describes the use of the HABA assay to determine the biotin-to-protein ratio.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (commercially available kits)
-
PBS
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Prepare Blank: In a cuvette or microplate well, add the appropriate volume of HABA/Avidin solution and PBS (without biotinylated protein) as a blank.
-
Add Biotinylated Sample: To a separate cuvette or well, add the HABA/Avidin solution and your purified biotinylated protein sample. It is advisable to test a few dilutions of your sample.
-
Incubate: Mix gently and incubate at room temperature for 5-10 minutes.[7]
-
Measure Absorbance: Measure the absorbance of the blank and the sample at 500 nm.
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the concentration of biotin based on the change in absorbance and the molar extinction coefficient provided by the kit manufacturer.
-
Determine Biotin-to-Protein Ratio: Divide the molar concentration of biotin by the molar concentration of your protein to obtain the B/P ratio.
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A decision tree for troubleshooting biotinylation issues.
Caption: The mechanism of the HABA assay for biotin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. mesoscale.com [mesoscale.com]
- 13. Biotin interference in routine clinical immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
Technical Support Center: Biotin-C2-S-S-Pyridine Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the reaction efficiency of Biotin-C2-S-S-pyridine and related pyridyldithiol biotinylation reagents. It includes troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between this compound and a thiol-containing molecule (e.g., a cysteine residue on a protein)?
A1: The reaction is a thiol-disulfide exchange. The key reactive species is the deprotonated thiol group (the thiolate anion, RS⁻), which acts as a potent nucleophile.[1] This thiolate attacks one of the sulfur atoms in the disulfide bond of the this compound, forming a new disulfide bond with the biotin (B1667282) moiety and releasing pyridine-2-thione as a byproduct.[1][2]
Q2: How does pH affect the efficiency of this reaction?
A2: pH is a critical parameter because it determines the concentration of the reactive thiolate anion.[3][4] The rate of the thiol-disulfide exchange reaction is highly pH-dependent.[4] For the reaction to proceed, the thiol group on the molecule to be labeled must be in its deprotonated thiolate form.[3] Generally, as the pH increases above the pKa of the thiol, the concentration of the reactive thiolate increases, leading to a faster reaction rate.[3]
Q3: What is the optimal pH for the reaction?
A3: The optimal pH for the reaction of pyridyldithiol-containing biotinylation reagents, such as this compound and Biotin-HPDP, with free sulfhydryls is generally in the range of pH 7-8.[5] More specifically, a pH range of 6.5 to 7.5 is often recommended.[6][7][8] However, the optimal pH can be influenced by the specific properties of the thiol-containing molecule, such as the pKa of the target cysteine residue and steric hindrance.[2] In some cases, a more alkaline pH (e.g., pH 9) has been used to ensure the deprotonation of a cysteine residue.[2] Conversely, one study noted a significant increase in the reaction rate of Biotin-HPDP with a specific molecule when the pH was lowered from 8 to 4, indicating that the optimal conditions can be application-specific.[9]
Q4: Can I monitor the progress of the reaction?
A4: Yes. The reaction releases a byproduct, pyridine-2-thione, which has a maximum absorbance at approximately 343 nm.[2][5][10] You can monitor the increase in absorbance at this wavelength spectrophotometrically to follow the kinetics of the reaction in real-time.[2][10]
Q5: What are common causes of low biotinylation efficiency?
A5: Low efficiency can stem from several factors:
-
Incorrect pH: If the pH of the reaction buffer is too low (significantly below the pKa of the target thiol), the concentration of the reactive thiolate will be insufficient.[3]
-
Presence of Reducing Agents: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete with the target thiol for reaction with the this compound or reduce the disulfide bond on the reagent itself.
-
Steric Hindrance: The accessibility of the thiol group can significantly impact the reaction kinetics.[2]
-
Low Reagent Concentration: Insufficient concentration of the biotinylation reagent can lead to incomplete labeling.
-
Hydrolysis of Reagents: While more common with NHS-ester chemistry, ensuring the quality of solvents like DMF or DMSO is important to prevent hydrolysis of stock reagents.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Reaction pH is too low. | Increase the pH of the reaction buffer. A range of 7.0-8.0 is a good starting point.[5] Consider performing a pH optimization experiment. |
| Buffer contains competing thiols (e.g., DTT, β-mercaptoethanol). | Ensure all buffers are free of reducing agents. Use a desalting column to exchange the buffer of your sample if necessary. | |
| Target thiol is not accessible. | Consider using a biotinylation reagent with a longer spacer arm to overcome steric hindrance.[6] Denaturing the protein (if permissible) may expose the thiol group. | |
| Reagent was not fully dissolved. | Biotin-HPDP and similar reagents are often insoluble in water and must first be dissolved in an organic solvent like DMSO or DMF before adding to the aqueous reaction buffer.[6] | |
| Precipitation of Protein during Reaction | Over-modification of the protein. | Reduce the molar excess of the biotinylation reagent. Over-labeling can sometimes lead to changes in protein solubility.[11] |
| Incorrect buffer conditions. | Ensure the buffer composition and pH are suitable for maintaining the solubility and stability of your protein. | |
| Inconsistent Results | Variability in pH of reaction buffer. | Prepare fresh buffer for each experiment and verify the pH immediately before use. |
| Degradation of biotinylation reagent. | Store the reagent according to the manufacturer's instructions, typically desiccated and at a low temperature.[6] Allow the reagent to warm to room temperature before opening to prevent condensation. |
Data Presentation
Table 1: Summary of pH Effects on Thiol-Disulfide Exchange Reactions
| pH Range | Effect on Thiol Group | General Reaction Efficiency | Reference |
| Acidic (e.g., pH 4-5) | Thiol group is predominantly protonated (R-SH). | Generally low, as the concentration of the reactive thiolate (RS⁻) is very low. However, in specific cases, it has been reported as optimal.[2] | [3] |
| Neutral (e.g., pH 6.5-7.5) | A significant portion of thiols exist as the reactive thiolate anion, depending on the pKa. | Often recommended as the optimal range for pyridyldithiol reactions, balancing reactivity and protein stability. | [6][7][8] |
| Alkaline (e.g., pH > 8) | Thiol group is largely deprotonated to the thiolate anion. | High reaction rates are expected due to the high concentration of the nucleophile.[1] However, higher pH can also increase the rate of side reactions or compromise protein stability. | [1] |
Experimental Protocols
Protocol: Biotinylation of a Protein with a Pyridyldithiol Reagent
This is a general protocol and may require optimization for your specific protein and application.
-
Buffer Preparation: Prepare a thiol-free reaction buffer, such as Phosphate-Buffered Saline (PBS), at the desired pH (typically pH 7.2-7.5).[7]
-
Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL.
-
If the protein has been stored in a buffer containing thiols, it must be exchanged into the reaction buffer using a desalting column.
-
If the target cysteine residues are in disulfide bonds, they must first be reduced using a reducing agent like DTT. The DTT must then be completely removed via a desalting column before adding the biotinylation reagent.
-
-
Reagent Preparation:
-
Allow the this compound or similar pyridyldithiol reagent to warm to room temperature before opening.
-
Dissolve the reagent in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-50 mM).[6]
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubate the reaction at room temperature for 1.5 to 2 hours with gentle mixing.[8]
-
-
Removal of Excess Reagent:
-
Remove non-reacted biotinylation reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
-
(Optional) Quantifying Biotinylation:
-
The degree of biotinylation can be estimated by measuring the absorbance of the released pyridine-2-thione in the reaction mixture at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).[5]
-
Visualizations
Caption: Thiol-disulfide exchange mechanism for biotinylation.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
Preventing premature cleavage of Biotin-C2-S-S-pyridine linker.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature cleavage of the Biotin-C2-S-S-pyridine linker during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
The this compound is a cleavable crosslinker containing a biotin (B1667282) moiety, a 2-carbon spacer, and a pyridyl disulfide group. Its primary application is in bioconjugation, particularly for attaching biotin to molecules containing free sulfhydryl (-SH) groups, such as proteins and peptides. The disulfide bond within the linker allows for the cleavage and release of the biotinylated molecule under reducing conditions. This feature is especially useful in applications like affinity purification, where the release of the target molecule from streptavidin or avidin (B1170675) is desired.
Q2: What causes the premature cleavage of the this compound linker?
Premature cleavage of the disulfide bond in the linker is primarily caused by the presence of reducing agents or free thiols in the experimental environment. The disulfide bond is susceptible to a process called thiol-disulfide exchange. This reaction is significantly influenced by factors such as pH, temperature, and the concentration of reducing species.
Q3: Which common laboratory reagents should be avoided to prevent premature cleavage?
To maintain the integrity of the disulfide bond, it is crucial to avoid the following reagents in your buffers and solutions until the cleavage step is intended:
-
Thiol-containing reducing agents: Dithiothreitol (DTT), β-mercaptoethanol (BME), and cysteine.
-
Thiol-containing buffers: Buffers containing free thiols can initiate disulfide exchange.
-
Certain metal ions: Some metal ions can catalyze the reduction of disulfide bonds. While not a primary cause, it is good practice to use chelating agents like EDTA if metal ion contamination is a concern.[1]
Q4: How does pH affect the stability of the this compound linker?
The stability of the disulfide bond is highly pH-dependent. Thiol-disulfide exchange reactions are significantly accelerated at alkaline pH (pH > 8).[2] This is because the reactive species in this exchange is the thiolate anion (-S⁻), and its concentration increases with pH. To minimize premature cleavage, it is recommended to perform conjugation and purification steps at a slightly acidic to neutral pH (pH 6.5-7.5).[3]
Q5: Can the this compound linker be cleaved by cellular components?
Yes, the linker is designed to be cleaved within the intracellular environment. The cytoplasm has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[4][] This high concentration of glutathione facilitates the rapid cleavage of the disulfide bond, releasing the biotinylated molecule inside the cell.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the premature cleavage of the this compound linker.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no biotinylation efficiency | Premature cleavage of the linker before or during conjugation. | 1. Buffer Composition: Ensure all buffers used for conjugation and purification are free of reducing agents (e.g., DTT, BME). Prepare fresh buffers with degassed water to minimize oxidation. 2. pH Control: Maintain the pH of the reaction and purification buffers between 6.5 and 7.5. Avoid alkaline conditions. 3. Reagent Purity: Use high-purity starting materials to avoid contaminants that could act as reducing agents. |
| Loss of biotin signal after purification | Cleavage of the disulfide bond during a purification step (e.g., chromatography). | 1. Buffer Exchange: If a reducing agent was used in a previous step (e.g., to reduce a protein's native disulfides), ensure its complete removal via dialysis or desalting columns before introducing the linker. 2. Column Storage Solutions: Check the composition of storage solutions for chromatography columns, as they may contain reducing agents. Equilibrate the column thoroughly with a compatible, non-reducing buffer. |
| Inconsistent results between experiments | Variability in buffer preparation or experimental conditions. | 1. Standardized Protocols: Adhere strictly to a validated protocol for buffer preparation, including degassing and pH adjustment. 2. Temperature Control: Perform reactions and purifications at a consistent and controlled temperature, as elevated temperatures can accelerate disulfide reduction. |
| Cleavage in the absence of known reducing agents | Presence of free thiols on the target molecule or other components in the mixture. | 1. Thiol Blocking: If the target molecule has multiple free thiols that are not intended for conjugation, consider using a thiol-blocking agent on those sites before introducing the linker. 2. Disulfide Scrambling: In complex protein mixtures, disulfide scrambling can occur. Maintaining a slightly acidic pH (around 6.5) can help minimize this.[3] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation using this compound
This protocol outlines the fundamental steps for conjugating the this compound linker to a thiol-containing molecule.
-
Preparation of the Molecule for Conjugation:
-
If the target molecule has existing disulfide bonds that need to be reduced to generate free thiols, use a disulfide-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Immediately remove the TCEP using a desalting column equilibrated with a degassed, amine-free buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) immediately before use. Do not store the linker in solution.
-
Add the dissolved linker to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the linker is a common starting point, but this should be optimized for each specific application.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification of the Biotinylated Molecule:
-
Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). Ensure the buffers used for purification are free of reducing agents.
-
-
Cleavage of the Disulfide Bond (Optional):
-
To cleave the disulfide bond and release the biotinylated molecule, incubate the sample with a sufficient concentration of a reducing agent (e.g., 50 mM DTT) at room temperature for 30 minutes to 2 hours.
-
Protocol 2: Preventing Premature Cleavage During Protein Purification
This protocol provides guidelines for purifying proteins while maintaining the integrity of the disulfide linker.
-
Buffer Selection:
-
Use slightly acidic buffers (pH ~6.5) whenever possible to minimize disulfide scrambling.[3]
-
Ensure all buffers are freshly prepared with high-purity water and are degassed to remove oxygen, which can participate in redox reactions.
-
-
Avoidance of Reducing Agents:
-
Do not include any reducing agents in the purification buffers.
-
-
Use of Chelating Agents:
-
Include 1-5 mM EDTA in your buffers to chelate any metal ions that could catalyze disulfide reduction.[1]
-
-
Temperature Control:
-
Perform all purification steps at 4°C to reduce the rate of any potential cleavage reactions.
-
-
Minimize Processing Time:
-
Process the sample as quickly as possible to reduce the time it is exposed to potentially destabilizing conditions.
-
Data Presentation
Table 1: Factors Influencing the Stability of the Disulfide Bond in Pyridyl Disulfide Linkers
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Alkaline (pH > 8.0) | Decreased stability (increased rate of thiol-disulfide exchange) | Maintain pH between 6.5 and 7.5 for optimal stability. |
| Neutral (pH 7.0-7.5) | Good stability | Ideal range for most conjugation and purification steps. | |
| Acidic (pH < 6.5) | High stability | Can be used for storage, but may affect protein stability and conjugation efficiency. | |
| Reducing Agents | DTT, BME | Rapid cleavage | Strictly avoid until cleavage is desired. |
| TCEP | Does not contain a thiol, but can reduce disulfides | Use for initial reduction of protein disulfides, then remove completely. | |
| Free Thiols | Presence of free cysteine, glutathione, etc. | Increased rate of thiol-disulfide exchange | Work with purified components; consider thiol-blocking agents if necessary. |
| Temperature | Elevated temperature | Increased reaction rates, including cleavage | Perform reactions and purifications at room temperature or 4°C. |
Table 2: Recommended Storage Conditions for this compound Linker and Conjugates
| Substance | Form | Storage Temperature | Additional Notes |
| This compound | Powder | -20°C | Store in a desiccated environment to protect from moisture.[1] |
| Stock Solution (in DMSO/DMF) | -20°C or -80°C | Prepare fresh and use immediately. Avoid multiple freeze-thaw cycles. | |
| Biotinylated Molecule | In non-reducing buffer | 4°C (short-term) or -80°C (long-term) | Buffer should be at a slightly acidic to neutral pH. |
Visualizations
Caption: A general experimental workflow for using the this compound linker.
Caption: The mechanism of thiol-disulfide exchange leading to linker cleavage.
References
- 1. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with Biotin-C2-S-S-pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Biotin-C2-S-S-pyridine linker. Our goal is to help you optimize your drug-to-antibody ratio (DAR) and achieve consistent, reproducible results in your antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[] It contains a pyridyl disulfide group that reacts specifically with free sulfhydryl (thiol) groups on a protein, such as those generated from the reduction of interchain disulfide bonds in an antibody. This reaction, known as a disulfide exchange, forms a new, stable disulfide bond between the antibody and the linker-payload molecule. The reaction releases a byproduct, pyridine-2-thione, which can be monitored spectrophotometrically to track the progress of the conjugation.[2][3]
Q2: What is the optimal pH for conjugating this compound to an antibody?
A2: The disulfide exchange reaction between a pyridyl disulfide linker and a thiol group is most efficient over a broad pH range, with an optimum between pH 4 and 5.[3] However, to ensure the stability of the antibody and the reactivity of the generated thiols, a pH range of 6.5 to 7.5 is often recommended for the conjugation reaction.[4] It is crucial to perform optimization studies to determine the ideal pH for your specific antibody and linker-payload combination.
Q3: How can I monitor the progress of my conjugation reaction?
A3: The reaction of a pyridyl disulfide linker with a thiol-containing molecule releases pyridine-2-thione as a byproduct. This molecule has a distinct absorbance maximum at 343 nm.[2] By measuring the increase in absorbance at this wavelength over time, you can monitor the kinetics of the conjugation reaction and determine when it has reached completion.[2]
Q4: What methods can be used to determine the Drug-to-Antibody Ratio (DAR)?
A4: Several methods are available for determining the DAR of your ADC. The choice of method may depend on the properties of your antibody and payload. Common techniques include:
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: This is a straightforward method that uses the Beer-Lambert law to calculate the average DAR based on the absorbance of the ADC at 280 nm (for the antibody) and the maximum absorption wavelength of the payload.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis, not only calculating the average DAR but also revealing the distribution of different drug-loaded species.[5] This can be performed on the intact ADC, on antibody subunits after reduction ("middle-down" approach), or on peptides after enzymatic digestion ("bottom-up" approach).
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the addition of a drug-linker typically increases hydrophobicity, HIC can resolve species with different numbers of conjugated payloads.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a frequent challenge in ADC development. The following troubleshooting guide will help you identify and resolve the potential causes.
Q: My final ADC has a lower than expected DAR. What are the possible causes and how can I fix this?
A: A low DAR can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Antibody Reduction
The this compound linker reacts with free thiol groups, which are typically generated by reducing the antibody's interchain disulfide bonds. Incomplete reduction will result in fewer available sites for conjugation.
Troubleshooting Steps:
-
Verify Reducing Agent Concentration: The concentration of the reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), directly influences the number of reduced disulfide bonds. Perform a titration of the reducing agent to find the optimal concentration for your antibody.
-
Optimize Reduction Incubation Time and Temperature: Ensure the reduction reaction proceeds for a sufficient duration and at an appropriate temperature to achieve the desired level of disulfide bond cleavage. Typical conditions range from 30 to 60 minutes at 37°C, but these may need to be optimized.[4]
-
Ensure Purity of Antibody: The presence of impurities in your antibody preparation can interfere with the reduction and subsequent conjugation steps. We recommend using an antibody that is >95% pure.[6]
Potential Cause 2: Suboptimal Conjugation Reaction Conditions
The efficiency of the disulfide exchange reaction is sensitive to several parameters.
Troubleshooting Steps:
-
Optimize Reaction pH: While the optimal pH for the pyridyl disulfide reaction is acidic, a pH range of 6.5-7.5 is often used to maintain antibody stability.[4] A lower pH can slow the reaction, while a higher pH can lead to side reactions. A pH optimization study is recommended.
-
Adjust Molar Ratio of Linker-Payload to Antibody: A higher molar excess of the this compound linker-payload can drive the reaction towards a higher DAR. However, an excessively high ratio can lead to aggregation and complicate purification. Titrate the molar ratio to find the optimal balance for your system.
-
Confirm Linker-Payload Solubility: Ensure that your this compound linker-payload is fully dissolved in a suitable co-solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Precipitation of the linker-payload will significantly reduce conjugation efficiency.
Potential Cause 3: Re-oxidation of Antibody Thiols
The free thiol groups generated during reduction can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation.
Troubleshooting Steps:
-
Immediate Conjugation: Perform the conjugation step immediately after the removal of the reducing agent.
-
Use of a Chelating Agent: Traces of metal ions in buffers can catalyze the oxidation of thiols. The inclusion of a chelating agent like EDTA in your buffers can help prevent this.
Issue 2: ADC Aggregation
Aggregation of the ADC during or after conjugation can lead to poor yields and an immunogenic product.
Q: My ADC is aggregating after the conjugation step. What can I do to prevent this?
A: ADC aggregation is often related to the increased hydrophobicity of the conjugate, especially at higher DARs.
Troubleshooting Steps:
-
Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[4]
-
Control Protein Concentration: Performing the conjugation reaction at a lower antibody concentration may reduce the likelihood of intermolecular aggregation.
-
Screen Buffer Formulations: The final buffer composition can significantly impact ADC stability. Screen different buffer formulations, including variations in pH and the inclusion of excipients like polysorbate, to find conditions that minimize aggregation.
Data Presentation
The following tables summarize key quantitative parameters for optimizing your conjugation strategy.
Table 1: Recommended Starting Conditions for Antibody Reduction and Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Purity | >95% | Impurities can lead to side reactions and lower conjugation efficiency.[6] |
| Antibody Concentration | >0.5 mg/mL | Lower concentrations can slow reaction kinetics.[4][6] |
| Reducing Agent (TCEP or DTT) | 1-20 mM | Titration is recommended to achieve the desired degree of reduction.[4] |
| Reduction Temperature | 25-37°C | Optimization may be required for your specific antibody.[4] |
| Conjugation pH | 6.5 - 7.5 | Balances reaction efficiency with antibody stability.[4] |
| Linker-Payload:Antibody Molar Ratio | 5:1 to 20:1 | Titrate to find the optimal ratio that maximizes DAR without causing aggregation. |
| Co-solvent (e.g., DMSO) | <10% (v/v) | Use the minimal amount necessary to dissolve the linker-payload. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in creating and characterizing your ADC.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS, with 5 mM EDTA, pH 7.2).
-
Add Reducing Agent: Add a freshly prepared solution of TCEP or DTT to the antibody solution to achieve the desired final concentration (e.g., 10 mM).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
Protocol 2: Conjugation with this compound
This protocol details the conjugation of the linker-payload to the reduced antibody.
-
Prepare Linker-Payload Solution: Immediately before use, dissolve the this compound linker-payload in a minimal amount of anhydrous DMSO to a concentration of 10-20 mM.
-
Initiate Conjugation: Add the desired molar excess of the dissolved linker-payload to the reduced antibody solution from Protocol 1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Monitor Reaction (Optional): To monitor the reaction progress, periodically measure the absorbance of the reaction mixture at 343 nm. The reaction is complete when the absorbance plateaus.
-
Purification: Purify the ADC from unreacted linker-payload and byproducts using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: DAR Determination by UV-Vis Spectrophotometry
This protocol provides a method for calculating the average DAR of your purified ADC.
-
Measure Absorbance: Measure the absorbance of the purified ADC sample at 280 nm and at the maximum absorption wavelength of the payload (λmax).
-
Calculate Concentrations: Use the Beer-Lambert law and the known molar extinction coefficients (ε) of the antibody and the payload at both wavelengths to set up a system of two equations to solve for the concentrations of the antibody and the payload.
-
Calculate DAR: The DAR is the molar ratio of the payload to the antibody.
Visualizations
The following diagrams illustrate key processes and logical workflows in ADC development with this compound.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Signaling pathway of the conjugation reaction.
Caption: Troubleshooting decision tree for low DAR.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-C2-S-S-pyridine vs. NHS-Ester Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design, directly impacting the success of downstream applications such as affinity purification, western blotting, and mass spectrometry. The choice between a sulfhydryl-reactive, cleavable reagent like Biotin-C2-S-S-pyridine and a more traditional amine-reactive, non-cleavable NHS-ester reagent depends on the specific protein of interest, the available functional groups, and the ultimate experimental goal. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols, to facilitate an informed decision for your research needs.
Mechanism of Action and Specificity
This compound belongs to a class of sulfhydryl-reactive reagents. The key functional group is a pyridyldisulfide, which specifically reacts with free sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues. This reaction is a disulfide exchange, resulting in a stable disulfide bond between the biotin (B1667282) reagent and the protein. A significant feature of this linkage is its cleavability. The disulfide bond can be readily broken by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the removal of the biotin tag after its use in affinity capture. This is particularly advantageous in applications where the presence of the biotin moiety could interfere with subsequent analyses, such as mass spectrometry or functional assays.[1][2]
NHS-ester biotinylation reagents are the most widely used class of biotinylation reagents.[3][4] They react with primary amines, which are abundant in most proteins, found at the N-terminus of polypeptide chains and in the side chains of lysine (B10760008) residues. The N-hydroxysuccinimide (NHS) ester forms a stable and effectively irreversible amide bond with the amine group.[3][5] This robust linkage makes NHS-ester reagents ideal for applications where a permanent biotin tag is desired. Both water-insoluble (requiring an organic solvent like DMSO or DMF for dissolution) and water-soluble sulfo-NHS ester versions are available. The latter is particularly useful for labeling cell surface proteins as it is membrane-impermeable.[4][6]
Performance Comparison: A Quantitative Look
A study comparing a disulfide-containing, cleavable amine-reactive reagent (Sulfo-NHS-SS-Biotin) with its non-cleavable counterpart (Sulfo-NHS-Biotin) for peptide analysis by LC-MS/MS provides a compelling case for the utility of cleavable linkers. The study found that the cleavable reagent resulted in a higher percentage of identified biotinylated peptides—an average of 88% for the cleavable reagent compared to 76% for the non-cleavable one.[7] This suggests that the ability to remove the biotin tag can enhance the detectability of labeled peptides in mass spectrometry.
| Feature | This compound (Sulfhydryl-Reactive) | NHS-Ester Biotin (Amine-Reactive) |
| Target Functional Group | Sulfhydryls (-SH) on Cysteine Residues | Primary Amines (-NH2) on Lysine Residues & N-terminus |
| Bond Type | Disulfide (S-S) | Amide (CO-NH) |
| Cleavability | Yes, with reducing agents (e.g., DTT, TCEP) | No, stable bond |
| Specificity | High (targets less abundant cysteines) | Lower (targets abundant lysines) |
| Typical Molar Excess | 2- to 5-fold molar excess over protein[2] | 12- to 20-fold molar excess for dilute solutions[5][8] |
| Reaction pH | Neutral pH (6.5-7.5)[2] | Neutral to slightly alkaline pH (7-9)[3] |
| Key Advantage | Reversible labeling, recovery of native protein | Robust, stable labeling |
| Potential Drawback | Requires available free sulfhydryls | Potential for protein inactivation if lysines are in active site |
| Biotinylated Peptide ID (%) | Not directly available, but cleavable reagents show higher ID | Non-cleavable reagents can show lower ID in MS[7] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound (or similar pyridyldisulfide reagent like Biotin-HPDP)
This protocol is based on the general procedure for sulfhydryl-reactive biotinylation.[2][9]
-
Protein Preparation: Dissolve the protein to be biotinylated at a concentration of 2 mg/mL in a phosphate-buffered saline (PBS) solution at pH 7.4. If the protein has no free sulfhydryls, it may be necessary to reduce existing disulfide bonds with a reducing agent and subsequently remove the reducing agent by dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to a stock concentration of 4 mM.[10]
-
Biotinylation Reaction: Add the this compound stock solution to the protein solution to achieve a final 2- to 5-fold molar excess of the reagent over the protein.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Removal of Excess Reagent: Remove non-reacted biotinylation reagent using a desalting column or dialysis against PBS.
-
Cleavage of Disulfide Bond (Optional): To cleave the disulfide bond and remove the biotin tag, incubate the biotinylated protein with 50 mM DTT for 30 minutes at 37°C.
Protocol 2: Biotinylation of a Protein with NHS-Ester Biotin
This is a general protocol for amine-reactive biotinylation.[5][11]
-
Protein Preparation: Dissolve the protein to be biotinylated at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mM. For sulfo-NHS esters, the reagent can be dissolved directly in the aqueous reaction buffer.
-
Biotinylation Reaction: Add the NHS-ester biotin stock solution to the protein solution. For a 2 mg/mL protein solution, a ≥ 20-fold molar excess of the biotin reagent is recommended. For a 10 mg/mL solution, a ≥ 12-fold molar excess is typically sufficient.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted and quenched biotinylation reagent by dialysis or with a desalting column.
Mandatory Visualizations
Caption: Reaction mechanisms of sulfhydryl-reactive and amine-reactive biotinylation.
Caption: Comparative workflow for protein biotinylation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. biorxiv.org [biorxiv.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Biotinylation Linkers for Researchers and Drug Development Professionals
In the landscape of molecular biology and drug development, biotinylation stands out as a cornerstone technique for labeling and isolating biomolecules. The remarkable affinity between biotin (B1667282) and streptavidin is harnessed in a multitude of applications, from affinity purification to sophisticated proteomic analyses. The choice of the linker arm that connects biotin to the molecule of interest is a critical decision that significantly influences experimental outcomes. This guide provides an objective comparison between cleavable and non-cleavable biotinylation linkers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their work.
Biotinylation reagents are broadly categorized by the nature of their spacer arm: stable (non-cleavable) or designed to be broken under specific conditions (cleavable).[1] The selection between a non-cleavable and a cleavable biotin linker is fundamentally dictated by the downstream application.[1]
Non-cleavable linkers form a permanent, stable bond, ideal for applications where the biotin tag's presence does not interfere with subsequent analytical steps.[2] In contrast, cleavable linkers incorporate a labile bond, allowing for the removal of the biotin tag after capture, which is a significant advantage in many modern proteomic workflows.[2]
Comparative Performance Analysis
The primary advantage of cleavable biotinylation reagents is the ability to recover the target protein in its native, unmodified state, free from the potentially interfering biotin molecule.[2] This is particularly crucial for downstream applications such as mass spectrometry, where the biotin tag can complicate data analysis, or in functional assays where the tag might hinder activity.[2]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Bond Type | Incorporates a labile bond (e.g., disulfide, acid-labile, photocleavable).[1][3] | Stable, permanent covalent bonds.[1][3] |
| Elution of Target | Mild, specific conditions (e.g., reducing agents, low pH, UV light).[4][5] | Harsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer, 8M guanidine (B92328) HCl).[2][4] |
| Target Recovery | Recovers the native, unmodified protein.[2] | The target protein remains biotinylated.[6] |
| Mass Spectrometry | Cleaner spectra with reduced background contamination.[1][7] | Can lead to higher background noise due to on-bead digestion.[1] |
| Functional Assays | Preserves the biological activity of the eluted protein.[2] | The presence of the biotin tag may interfere with protein function. |
| Plasma Stability | Varies depending on the cleavage chemistry. | Generally high plasma stability.[8][9] |
| "Bystander Effect" | Can be designed to release a payload that affects adjacent cells.[6] | Limited "bystander" effect.[9] |
A study comparing a cleavable dialkoxydiphenylsilane (DADPS) linker with a non-cleavable linker for the identification of newly synthesized proteins found that over 50% more proteins were identified and quantified using the DADPS linker.[10] Another study comparing two different cleavable linkers, DADPS and azobenzene (B91143) (AZO), in a chemical proteomics workflow demonstrated significant differences in the number of identified peptides, with the DADPS linker resulting in a nearly 3-fold increase in the number of identified unique cysteine residues compared to previous studies using other cleavable linkers.[10][11]
Visualizing the Workflow: A Comparative Diagram
The choice between a cleavable and non-cleavable linker fundamentally alters the experimental workflow, particularly in the elution step.
Decision-Making Guide: Choosing the Right Linker
The selection of the appropriate biotinylation linker is contingent upon the specific experimental goals. This decision tree can guide researchers in making an informed choice.
Experimental Protocols
This protocol describes the labeling of a purified protein in solution, targeting primary amines. This procedure is applicable to both cleavable and non-cleavable NHS-ester biotinylation reagents.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (cleavable or non-cleavable)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[2][12] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.[2]
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO or DMF to a final concentration of 10 mM.[2][12]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[2][13] It is recommended to test a range of molar ratios to determine the optimal degree of labeling.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[12][13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[2][12][13]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting spin column or by dialysis against PBS.[12][13]
This protocol outlines the capture of biotinylated proteins using streptavidin-conjugated beads and subsequent elution, highlighting the differences between workflows for cleavable and non-cleavable linkers.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
For Non-Cleavable Linkers: Elution buffer (e.g., SDS-PAGE sample buffer, 0.1 M glycine-HCl pH 2.8, or 8 M guanidine-HCl pH 1.5).[2][4]
-
For Cleavable Linkers (Disulfide bond example): Cleavage buffer (e.g., 50 mM DTT in PBS).[5]
Procedure:
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated beads for 30-60 minutes at room temperature with gentle mixing.[2]
-
Washing: Wash the beads several times with the washing buffer to remove non-specifically bound proteins.[2]
-
Elution/Cleavage:
-
Non-Cleavable Reagent Workflow: Elute the biotinylated proteins from the streptavidin beads using harsh, denaturing conditions, such as boiling in SDS-PAGE sample buffer or using buffers with high concentrations of free biotin, low pH, or denaturing agents.[2] This step often results in the denaturation of the target protein.[2]
-
Cleavable Reagent Workflow (Disulfide Linker Example): Incubate the beads with the cleavage buffer (e.g., 50 mM DTT in PBS) for 30-60 minutes at room temperature to reduce the disulfide bond and release the target protein. Collect the supernatant containing the now-unmodified protein.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the general structure of cleavable and non-cleavable biotinylation linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Magic Link Guide | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Decoding Biotinylation: A Guide to Mass Spectrometry-Based Site Validation
For researchers, scientists, and drug development professionals, pinpointing the exact location of biotinylation on a protein is critical for understanding protein-protein interactions, elucidating cellular networks, and developing targeted therapeutics. Mass spectrometry has emerged as the gold standard for this purpose. This guide provides an objective comparison of leading methodologies for the validation of biotinylation sites, supported by experimental data and detailed protocols.
The accurate identification of biotinylation sites is paramount for the success of proximity-labeling techniques like BioID, APEX, and TurboID, which are instrumental in mapping protein interactomes and subcellular proteomes.[1][2][3] Conventional methods that rely on the enrichment of biotinylated proteins often struggle with the direct detection of the biotinylated peptides themselves, primarily due to the strong affinity of streptavidin for biotin (B1667282).[4] This can lead to the identification of non-biotinylated peptides from the enriched proteins, making it difficult to distinguish true "hits" from contaminants.[5][6]
To address this challenge, several advanced mass spectrometry-based strategies have been developed that focus on the enrichment of biotinylated peptides after protein digestion. This approach significantly reduces sample complexity and enhances the detection of the biotinylated peptides, thereby providing direct evidence of the modification site.[5][6]
Comparative Analysis of Biotinylation Site Validation Methods
This section compares two prominent methodologies for biotinylation site validation: the conventional protein-level enrichment approach and the more recent peptide-level enrichment strategies.
| Feature | Conventional Method (Protein Enrichment) | Peptide-Level Enrichment (e.g., BioSITe, DiDBiT) |
| Enrichment Target | Intact Biotinylated Proteins | Biotinylated Peptides (post-digestion) |
| Primary Affinity Matrix | Streptavidin/Neutravidin Beads | Anti-biotin Antibodies, Streptavidin/Neutravidin Beads |
| Detection of Biotinylated Peptides | Rare, indirect identification | Direct and frequent detection |
| Signal-to-Noise Ratio | Lower, high background of co-purified proteins | Higher, reduced sample complexity |
| Confidence in Site Localization | Lower, inferred from protein ID | High, direct fragmentation data of the modified peptide |
| Quantitative Capabilities | Challenging, often requires metabolic labeling (e.g., SILAC) | More straightforward, compatible with isotopic labeling of biotin |
Experimental Workflow Comparison
The following diagrams illustrate the key differences between the conventional protein-level enrichment workflow and the more advanced peptide-level enrichment workflow for biotinylation site validation.
Quantitative Data Comparison
The following table summarizes the performance of different enrichment strategies based on the number of identified biotinylated peptides.
| Enrichment Method | Affinity Matrix | Number of Identified Biotinylated Peptides | Reference |
| Protein-Level Enrichment | Streptavidin Beads | Low (often undetectable) | [4] |
| Peptide-Level Enrichment (BioSITe) | Anti-biotin Antibody 1 | > 1,600 | [4][7] |
| Peptide-Level Enrichment (BioSITe) | Anti-biotin Antibody 2 | > 1,000 | [4] |
| Peptide-Level Enrichment (DiDBiT) | NeutrAvidin Beads | ~200-fold increase over conventional | [5][8] |
Note: The number of identified peptides can vary significantly depending on the cell type, experimental conditions, and mass spectrometer sensitivity.
Key Experimental Protocols
Protocol 1: BioSITe - Biotinylation Site Identification Technology[4]
Objective: To enrich biotinylated peptides for direct identification by mass spectrometry.
Methodology:
-
Cell Lysis and Protein Digestion: Lysis of biotin-labeled cells is followed by reduction, alkylation, and tryptic digestion of the proteome.
-
Enrichment of Biotinylated Peptides: The resulting peptide mixture is incubated with anti-biotin antibody-conjugated beads.
-
Washing: The beads are washed extensively to remove non-specifically bound peptides.
-
Elution: Biotinylated peptides are eluted from the beads.
-
LC-MS/MS Analysis: The eluted peptides are analyzed by high-resolution mass spectrometry. Data-dependent acquisition is typically used to select precursor ions for fragmentation.
-
Data Analysis: Mass spectra are searched against a protein database to identify the biotinylated peptides and pinpoint the exact site of modification. The presence of signature ions for biotin further confirms the identification.[4]
Protocol 2: DiDBiT - Direct Detection of Biotin-containing Tags[5][6]
Objective: To improve the direct detection of biotinylated peptides from complex mixtures.
Methodology:
-
Protein Digestion: Similar to BioSITe, the process begins with the digestion of the entire proteome from biotin-labeled cells.
-
Enrichment of Biotinylated Peptides: The peptide mixture is incubated with NeutrAvidin or Streptavidin beads.
-
Washing: Rigorous washing steps are performed to minimize non-specific binding.
-
Elution: Biotinylated peptides are eluted from the beads.
-
Mass Spectrometry: The enriched peptides are analyzed by LC-MS/MS.
-
Data Analysis: The acquired data is analyzed to identify peptides containing the biotin modification, thus directly confirming the biotinylation site. This method has been shown to increase the detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[5][8]
Comparison of Mass Spectrometry Acquisition Methods
For the analysis of biotinylated peptides, both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) can be employed.
| Acquisition Method | Advantages | Disadvantages | Recommendation |
| Data-Dependent Acquisition (DDA) | More reliable for identifying biotinylated peptides in some studies.[9] | May miss lower abundance peptides. | Recommended for initial identification and site validation. |
| Data-Independent Acquisition (DIA) | Increases overall proteome coverage.[9] | Can be less effective in identifying modified peptides without a comprehensive spectral library.[9] | Useful for quantitative studies after initial site identification. |
Logical Relationship: From Labeling to Site Validation
The following diagram illustrates the logical progression from cellular labeling to the definitive identification of biotinylation sites.
Conclusion
For robust and confident validation of biotinylation sites, methodologies focusing on the enrichment of biotinylated peptides post-digestion, such as BioSITe and DiDBiT, offer significant advantages over conventional protein-level enrichment approaches.[4][5][6] By directly detecting the modified peptides, these methods provide unambiguous localization of the biotinylation site, reduce background noise, and are more amenable to quantitative analyses. The choice of affinity matrix (anti-biotin antibody vs. streptavidin/neutravidin) and mass spectrometry acquisition method (DDA vs. DIA) can be tailored to the specific experimental goals. For researchers aiming for high-confidence identification and localization of biotinylation sites, the adoption of a peptide-level enrichment strategy is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biotin Proximity Labeling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Thiol-Reactive Biotinylation: A Comparative Analysis of Alternatives to Biotin-C2-S-S-pyridine
For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the selection of an appropriate thiol-reactive biotinylation reagent is a critical decision that profoundly impacts experimental outcomes. Biotin-C2-S-S-pyridine, a well-established reagent, facilitates the reversible labeling of sulfhydryl groups through a disulfide bond. However, a diverse landscape of alternative reagents exists, each with distinct characteristics in terms of reactivity, specificity, and the stability of the resulting linkage. This guide provides an objective comparison of the performance of this compound with its main alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research needs.
The covalent modification of cysteine residues within proteins and other biomolecules is a cornerstone of bioconjugation. The unique nucleophilicity of the thiol group allows for highly specific labeling in the complex milieu of biological systems. This compound leverages this reactivity to introduce a biotin (B1667282) tag via a cleavable disulfide bond, enabling applications such as affinity purification and the study of dynamic protein interactions. The ability to release the biotinylated molecule under reducing conditions is a key advantage of this class of reagents.
However, the disulfide linkage is not universally optimal. The stability of this bond in the reducing environment of the cell or even in circulation can be a concern for certain applications.[1] This has spurred the development and widespread adoption of alternative thiol-reactive chemistries that form more permanent linkages. The most prominent among these are maleimides and haloacetyls (specifically iodoacetamides), which form stable thioether bonds.
Performance Comparison of Thiol-Reactive Biotinylation Reagents
The choice of a thiol-reactive biotinylation reagent hinges on a careful consideration of several key performance parameters: the reactivity and specificity of the labeling reaction, and the stability of the resulting biotin-protein conjugate. The intended downstream application will ultimately dictate which of these characteristics is most critical.
| Reagent Class | Reactive Group | Linkage Formed | Reversibility | Optimal pH | Key Advantages | Key Disadvantages |
| Pyridyl Disulfide | Pyridyl disulfide | Disulfide | Cleavable (reducing agents) | 4-5 (reaction occurs over a broad range) | Reversible linkage, Reaction can be monitored spectrophotometrically | Susceptible to reduction in biological environments |
| Maleimide (B117702) | Maleimide | Thioether | Non-cleavable | 6.5-7.5 | High thiol specificity, Forms stable bond under many conditions | Thioether bond can undergo retro-Michael reaction (instability), Potential for hydrolysis of maleimide group |
| Haloacetyl (Iodoacetamide) | Iodoacetyl | Thioether | Non-cleavable | 7.5-8.5 | Forms a very stable thioether bond | Lower specificity than maleimides (potential for reaction with histidine, methionine) |
| Thiosulfate | Thiosulfate | Disulfide | Cleavable (reducing agents) | ~7.0 | Water-soluble, Forms reversible disulfide bond | Limited commercial availability of biotinylated versions |
In-Depth Look at Key Alternatives
Biotin-Maleimide: This class of reagents is widely used due to its high specificity for sulfhydryl groups at neutral pH. The reaction proceeds via a Michael addition, forming a stable thioether bond. However, it is crucial to be aware that this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the biotin tag.[2] Furthermore, the maleimide group itself can undergo hydrolysis at higher pH, rendering it unreactive.[3]
Biotin-Iodoacetamide: These reagents react with thiols through a nucleophilic substitution (SN2) reaction, forming a highly stable thioether bond that is not prone to reversal.[4] This stability makes them an excellent choice for applications requiring a permanent biotin tag. The primary drawback of iodoacetamides is their lower specificity compared to maleimides. At alkaline pH, they can react with other amino acid residues such as histidine and methionine, potentially leading to off-target labeling.[5]
Next-Generation Thiol-Reactive Reagents: To address the limitations of traditional reagents, newer chemistries have been developed. For instance, methylsulfonyl phenyloxadiazole derivatives have been shown to react specifically with thiols to form conjugates with superior stability in human plasma compared to maleimide-based conjugates. These "Thiol-Click" reagents offer a promising alternative for in vivo applications where long-term stability is paramount.
Experimental Protocols
Accurate and reproducible biotinylation requires carefully optimized protocols. Below are generalized methodologies for the key reagent classes discussed.
Protocol for Thiol-Reactive Labeling using Biotin-HPDP (Pyridyl Disulfide Chemistry)
This protocol is for a reagent similar to this compound.
Materials:
-
Protein with free sulfhydryl groups
-
Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
DMSO or DMF for dissolving Biotin-HPDP
-
Reducing agent (e.g., DTT or TCEP) for cleaving the disulfide bond (optional, for downstream applications)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Dissolve the protein in Reaction Buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the reducing agent using a desalting column.
-
Prepare Biotin-HPDP Solution: Dissolve Biotin-HPDP in DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-HPDP stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[6]
-
Purification: Remove excess, unreacted Biotin-HPDP using a desalting column equilibrated with a suitable buffer for your downstream application.
-
Cleavage (Optional): To cleave the disulfide bond, incubate the biotinylated protein with 20-50 mM DTT for 30 minutes at room temperature.
Protocol for Thiol-Reactive Labeling using Biotin-Maleimide
Materials:
-
Protein with free sulfhydryl groups
-
Biotin-Maleimide
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Anhydrous DMSO or DMF for dissolving Biotin-Maleimide
-
Desalting column
Procedure:
-
Prepare Protein Sample: Dissolve the protein in Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous thiols.
-
Prepare Biotin-Maleimide Solution: Immediately before use, dissolve Biotin-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted Biotin-Maleimide using a desalting column.
Protocol for Thiol-Reactive Labeling using Biotin-Iodoacetamide
Materials:
-
Protein with free sulfhydryl groups
-
Biotin-Iodoacetamide
-
Reaction Buffer: Tris or Borate buffer, pH 7.5-8.5
-
DMF for dissolving Biotin-Iodoacetamide
-
Desalting column
Procedure:
-
Prepare Protein Sample: Dissolve the protein in Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare Biotin-Iodoacetamide Solution: Dissolve Biotin-Iodoacetamide in DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-Iodoacetamide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture in the dark for 1.5-2 hours at room temperature.
-
Purification: Remove excess, unreacted Biotin-Iodoacetamide using a desalting column.
Visualizing the Chemistries and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms of different thiol-reactive biotinylation reagents.
Caption: A generalized experimental workflow for thiol-reactive biotinylation.
Conclusion
The selection of a thiol-reactive biotinylation reagent is a critical step in experimental design. While this compound and other pyridyl disulfide-based reagents offer the advantage of a cleavable linkage, their stability in reducing environments may be a limiting factor. For applications requiring a permanent biotin tag, maleimide and iodoacetamide (B48618) derivatives provide stable thioether bonds, with a trade-off between the higher specificity of maleimides and the greater bond stability of iodoacetamides. The emergence of next-generation reagents with enhanced stability offers exciting new possibilities for in vivo and long-term studies. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate tool to achieve their scientific goals.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotin-hpdp.com [biotin-hpdp.com]
Efficacy Showdown: A Comparative Guide to Disulfide-Based Cleavable Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant of the efficacy and safety of targeted therapies such as antibody-drug conjugates (ADCs). Among the various cleavable linker technologies, disulfide-based linkers have garnered significant attention due to their unique mechanism of action, which relies on the starkly different reductive environments between the extracellular space and the intracellular milieu of tumor cells. This guide provides an objective comparison of the performance of different disulfide-based cleavable linkers, supported by experimental data, to aid in the selection of the optimal linker for your therapeutic candidate.
Disulfide linkers are designed to be stable in the bloodstream, where the concentration of reducing agents is low.[] Upon internalization into target cells, these linkers are rapidly cleaved by the high intracellular concentrations of glutathione (B108866) (GSH), a tripeptide thiol, leading to the release of the cytotoxic payload.[][2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug.
The stability of the disulfide bond is paramount to the success of an ADC. Premature cleavage in circulation can lead to systemic toxicity and reduced efficacy.[3] To address this, various strategies have been employed, with the introduction of steric hindrance adjacent to the disulfide bond being a particularly effective approach.[3] By incorporating bulky substituents, such as methyl or cyclopropyl (B3062369) groups, the disulfide bond is shielded from premature reduction in the plasma while still allowing for efficient cleavage within the target cell.[3][4]
Comparative Efficacy of Sterically Hindered Disulfide Linkers
The degree of steric hindrance has a profound impact on the in vivo stability and, consequently, the anti-tumor activity of ADCs. The following tables summarize quantitative data from preclinical studies comparing disulfide linkers with varying steric hindrance.
Table 1: In Vivo Plasma Stability of Anti-CD22 PBD-Dimer ADCs with Different Disulfide Linkers
| Linker Modification | Average Drug-to-Antibody Ratio (DAR) at Day 4 | Average Drug-to-Antibody Ratio (DAR) at Day 7 |
| Methyl-substituted | ~1.5 | ~1.2 |
| Cyclopropyl-substituted | ~1.8 | ~1.7 |
| Cyclobutyl-substituted | ~1.8 | ~1.7 |
Data derived from a study in mice bearing WSU-DLCL2 xenografts, following a single 1 mg/kg intravenous dose.[4][5]
Table 2: In Vivo Efficacy of Anti-CD22 PBD-Dimer ADCs with Different Disulfide Linkers in a WSU-DLCL2 Xenograft Model
| Linker Modification | Tumor Growth Inhibition | Outcome |
| Methyl-substituted | Strong | Tumor regression |
| Cyclopropyl-substituted | Inactive | No significant effect on tumor growth |
| Cyclobutyl-substituted | Strong | Tumor regression |
Data from a study in mice bearing human diffuse large B-cell lymphoma WSU-DLCL2 xenografts, following a single 1 mg/kg intravenous dose.[4]
These data highlight a critical interplay between linker stability and payload release. While the cyclopropyl- and cyclobutyl-substituted linkers exhibit similar and enhanced plasma stability compared to the methyl-substituted linker, the cyclopropyl-linked ADC was inactive.[4] Further investigation revealed that while the cyclobutyl-containing ADC effectively released the active PBD-dimer payload within the tumor, the cyclopropyl-containing ADC primarily generated a non-immolating thiol-containing catabolite that was unable to bind to DNA.[4] This underscores the importance of not only linker stability but also the subsequent intracellular processing and payload activation.
Intracellular Processing of Disulfide-Linked ADCs
The journey of a disulfide-linked ADC from binding to the target cell to payload release is a multi-step process. The following diagram illustrates this key signaling pathway.
Experimental Protocols
To aid researchers in the evaluation of different disulfide-based linkers, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a physiologically relevant matrix and predicting its in vivo performance.
Detailed Protocol:
-
Preparation of ADC Samples:
-
Dilute the antibody-drug conjugate (ADC) to a final concentration of 1 mg/mL in the plasma of the desired species (e.g., human, mouse, rat).[5]
-
Prepare a control sample by diluting the ADC in a suitable buffer (e.g., PBS) to the same final concentration.
-
-
Incubation:
-
Incubate the plasma and buffer samples at 37°C for a predetermined time course (e.g., 0, 24, 48, 96, and 168 hours).[5]
-
-
Sample Collection and Storage:
-
At each time point, collect aliquots from each incubation mixture.
-
Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.
-
-
Immunoaffinity Capture of ADC:
-
Thaw the plasma aliquots on ice.
-
Add Protein A or Protein G magnetic beads to each aliquot to capture the ADC.
-
Incubate for 1-2 hours at 4°C with gentle mixing.
-
Wash the beads several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound plasma proteins.
-
-
Elution and Sample Preparation for LC-MS:
-
Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Neutralize the eluate immediately with a neutralization buffer.
-
For analysis of the drug-to-antibody ratio (DAR), the intact or partially fragmented ADC can be analyzed. Alternatively, for quantification of released payload, the supernatant after bead capture can be analyzed.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.[6]
-
For intact ADC analysis, use a suitable reversed-phase or size-exclusion column to separate different drug-loaded species.
-
Acquire mass spectra to determine the mass of the different ADC species and calculate the average DAR.
-
-
Data Analysis:
-
Calculate the average DAR at each time point by averaging the number of drugs per antibody across all detected species, weighted by their relative abundance.
-
Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma.
-
In Vitro Glutathione (GSH) Cleavage Assay
This assay assesses the susceptibility of the disulfide linker to reductive cleavage in an environment mimicking the intracellular cytosol.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ADC at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of reduced glutathione (GSH) in the same buffer. A typical intracellular concentration of GSH is in the range of 1-10 mM.[]
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, mix the ADC solution with the GSH solution to achieve the desired final concentrations.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately, for example, by adding a quenching agent that reacts with excess GSH or by rapid freezing.
-
-
Analysis of Payload Release:
-
Analyze the quenched samples by a suitable analytical method such as reversed-phase HPLC or LC-MS to separate and quantify the released payload from the intact ADC.
-
Generate a standard curve for the payload to accurately quantify its concentration.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time.
-
From this data, the initial rate of cleavage and the half-life of the linker in the presence of GSH can be determined, providing a quantitative measure of its lability in a reductive environment.
-
Conclusion
The selection of a disulfide-based cleavable linker is a critical decision in the design of targeted drug conjugates. Steric hindrance is a key parameter for enhancing plasma stability, but as demonstrated, it must be balanced with efficient intracellular processing and payload release to achieve optimal therapeutic efficacy. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers to rationally design and evaluate disulfide linkers, ultimately leading to the development of safer and more effective targeted therapies.
References
- 2. researchgate.net [researchgate.net]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hpst.cz [hpst.cz]
A Comparative Guide to the Characterization of Biotin-C2-S-S-pyridine Labeled Proteins
For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is paramount for the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of Biotin-C2-S-S-pyridine, a cleavable biotinylation reagent, with alternative labeling strategies. Supported by experimental data, this document will aid in the selection of the most appropriate tools for your research needs, with a focus on downstream applications such as mass spectrometry and affinity purification.
Introduction to this compound
This compound is a biotinylation reagent that enables the attachment of biotin (B1667282) to proteins, primarily through the reaction of its pyridine (B92270) disulfide group with free sulfhydryl (-SH) groups on cysteine residues. The key feature of this reagent is the disulfide bond within its linker arm, which can be cleaved under reducing conditions. This cleavability is a significant advantage in applications where the removal of the biotin tag is desirable after its primary function, such as affinity capture, has been fulfilled. The release of the native, unmodified protein is particularly crucial for downstream analyses like mass spectrometry, where the presence of a large biotin tag can interfere with peptide ionization and fragmentation, complicating data analysis.
Performance Comparison: Cleavable vs. Non-Cleavable Biotinylation Reagents
The choice between a cleavable and a non-cleavable biotinylation reagent is dictated by the experimental objective. Non-cleavable reagents form a stable, permanent bond, which is ideal for applications where the biotin tag does not interfere with subsequent steps. In contrast, cleavable reagents, such as this compound, allow for the recovery of the target protein in its native state.[1]
Experimental data consistently highlights the superior performance of cleavable reagents in proteomic analyses. For instance, studies comparing disulfide-containing cleavable reagents with their non-cleavable counterparts for peptide analysis by LC-MS/MS have shown a higher percentage of identified biotinylated peptides with the cleavable reagent (88% for cleavable vs. 76% for non-cleavable on average).[1] This improvement is attributed to the cleaner sample profile and reduced complexity following the removal of the biotin tag.
Similarly, in biorthogonal non-canonical amino acid tagging (BONCAT) experiments, the use of an acid-cleavable biotin-alkyne reagent led to the identification and quantification of over 50% more newly synthesized proteins compared to a non-cleavable alternative.[1] This underscores the enhanced sensitivity achievable with cleavable systems in complex proteomic workflows.
| Feature | This compound (Cleavable) | Non-Cleavable Biotin Reagents |
| Target Group | Free sulfhydryls (Cysteine) | Varies (e.g., Amines, Carboxyls) |
| Bond Type | Reversible disulfide bond | Stable covalent bond |
| Cleavage | Yes (with reducing agents like DTT, TCEP) | No |
| Protein Recovery | Native protein can be eluted | Elution requires harsh, denaturing conditions |
| MS Compatibility | High (biotin tag is removed) | Moderate (tag can interfere with analysis) |
| Typical Applications | Affinity purification for MS, functional assays | Western blotting, ELISA, imaging |
Characterization Methodologies
Several techniques are employed to characterize biotinylated proteins, each providing distinct information about the labeling efficiency and the identity of the labeled proteins.
Quantifying Biotin Incorporation: The HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common colorimetric method used to estimate the molar ratio of biotin to protein.[2] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[2] While widely used, the HABA assay has limitations in sensitivity and reproducibility.[3] Alternatives such as the FluoReporter® Biotin Quantitation Kit and the Quant*Tag™ Biotin Kit offer improved sensitivity and a wider dynamic range.[3]
Visualizing Labeled Proteins: Western Blotting
Western blotting is a standard technique to confirm the biotinylation of a target protein. After separating proteins by SDS-PAGE and transferring them to a membrane, the biotinylated proteins are detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), followed by a chemiluminescent substrate.[4][5] Alternatively, an anti-biotin antibody can be used.[4]
Identifying Labeled Proteins and Sites: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying biotinylated proteins and mapping the precise location of the biotin tag.[6][7] A significant challenge in MS-based proteomics is distinguishing truly biotinylated proteins from unlabeled contaminants that co-purify.[4][6] To address this, a method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed, which improves the direct detection of biotinylated proteins by approximately 200-fold.[4][7] In the DiDBiT workflow, proteins are digested into peptides before enrichment of the biotin-tagged peptides, reducing sample complexity and enhancing the identification of labeled proteins.[4][6]
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
-
Protein Preparation: Ensure the protein sample is in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve this compound in a suitable organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: HABA Assay for Biotin Quantification
-
Prepare HABA/Avidin Solution: Prepare the HABA/avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette the HABA/avidin solution into a cuvette and measure the absorbance at 500 nm.[2]
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the cuvette, mix, and record the absorbance at 500 nm once the reading stabilizes.[2]
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, as detailed in the kit protocol.[2]
Protocol 3: Western Blot Analysis of Biotinylated Proteins
-
SDS-PAGE: Separate the biotinylated protein sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% nonfat milk in TBST) for 1 hour at room temperature.[4]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (typically at a 1:1000 to 1:10,000 dilution) in blocking buffer for 1 hour at room temperature.[4]
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add an ECL chemiluminescence substrate and visualize the bands using an imaging system.[4]
Protocol 4: Affinity Purification and Cleavage for Mass Spectrometry
-
Binding to Streptavidin Resin: Incubate the biotinylated protein sample with streptavidin-conjugated beads (e.g., magnetic beads or agarose) for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series could include a high-salt buffer, a detergent-containing buffer, and a final wash with a low-salt buffer.[8]
-
Cleavage and Elution: To elute the captured proteins, resuspend the beads in a buffer containing a reducing agent (e.g., 10-50 mM DTT or TCEP) and incubate for 30-60 minutes at 37°C.[8] The reducing agent will cleave the disulfide bond in the this compound linker, releasing the protein from the beads.
-
Sample Preparation for MS: Collect the supernatant containing the eluted proteins. The proteins can then be processed for mass spectrometry analysis (e.g., in-solution digestion with trypsin).
Visualizing the Workflow
Caption: Workflow for labeling, purification, and analysis of proteins using this compound.
Logical Comparison of Biotinylation Reagents
The selection of a biotinylation reagent should be guided by the specific requirements of the downstream application. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate biotinylation reagent based on experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Biotinylation Reagents: Focus on Biotin-C2-S-S-pyridine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biotin-C2-S-S-pyridine conjugates with other common thiol-reactive biotinylation reagents. We will delve into their cross-reactivity, supported by available experimental data, and provide detailed protocols for key experiments to help you select the most appropriate reagent for your research needs.
Introduction to Thiol-Reactive Biotinylation
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, enabling detection, purification, and tracking of biomolecules. Thiol-reactive biotinylation reagents specifically target the sulfhydryl groups (-SH) of cysteine residues in proteins and peptides. This site-specific modification is advantageous as it often preserves the biological activity of the protein, which can be compromised when targeting more abundant functional groups like primary amines.
This guide will focus on three major classes of thiol-reactive biotinylation reagents:
-
Pyridyl Disulfides: Represented by this compound, these reagents react with thiols via a thiol-disulfide exchange mechanism, forming a cleavable disulfide bond.
-
Maleimides: These reagents react with thiols through a Michael addition reaction, forming a stable thioether bond.
-
Iodoacetamides: These reagents react with thiols via nucleophilic substitution, also forming a stable thioether bond.
The choice of reagent depends critically on the experimental goals, particularly the desired stability of the biotin label and the required specificity of the reaction.
Mechanism of Action
The reactivity of these biotinylation reagents is governed by distinct chemical mechanisms, which in turn influence their specificity and potential for cross-reactivity.
Cross-Reactivity and Selectivity Comparison
The ideal thiol-reactive reagent should exhibit high selectivity for sulfhydryl groups over other nucleophilic functional groups present in biomolecules, such as amines (-NH2) and hydroxyls (-OH). However, under certain conditions, off-target reactions can occur.
| Reagent Class | Primary Target | Potential Cross-Reactivity | Optimal pH Range | Notes |
| This compound | Thiols (-SH) | Amines, Histidines | 7.0 - 9.0 | Undesired reactions with amines and histidines may occur at lower or higher pH, with high reagent ratios, and long incubation times.[1] The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[1] |
| Biotin-Maleimide | Thiols (-SH) | Amines | 6.5 - 7.5 | Reactivity with amines becomes more noticeable at pH > 8.0.[2] Maleimides are generally considered more thiol-selective than iodoacetamides.[3] |
| Biotin-Iodoacetamide | Thiols (-SH) | Histidines, Methionines | 7.5 - 8.5 | Can react with other nucleophiles at higher pH.[1][3] |
| NHS-SS-Biotin * | Primary Amines (-NH2) | Serine, Threonine, Histidine | > 7.5 | While amine-reactive, this thiol-cleavable reagent shows that off-target modifications can occur, with ~10-14% of modifications on residues other than lysine.[4] |
*Note: NHS-SS-Biotin is an amine-reactive, thiol-cleavable reagent included for comparative context on off-target reactions.
Experimental Protocols
Detailed and well-controlled experiments are crucial for assessing the performance and cross-reactivity of biotinylation reagents. Below are example protocols for protein biotinylation and a competitive cross-reactivity assay.
Protocol 1: Thiol-Specific Biotinylation of a Protein
This protocol describes the general procedure for labeling a protein with a thiol-reactive biotinylation reagent.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Thiol-reactive biotinylation reagent (e.g., this compound)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or DTT)
-
Desalting column
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein has internal disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the biotinylation reagent.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution (e.g., L-cysteine to a final concentration of 10 mM) to stop the reaction by consuming the excess biotinylation reagent. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted biotinylation reagent and quenching solution by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a suitable method such as the HABA assay.
Protocol 2: Competitive Cross-Reactivity Assay
This protocol is designed to assess the cross-reactivity of a thiol-reactive biotinylation reagent with other nucleophiles, such as primary amines.
Materials:
-
Model proteins with and without free thiols (e.g., reduced BSA and native BSA)
-
Model amine-containing molecule without thiols (e.g., a lysine-rich peptide)
-
Thiol-reactive biotinylation reagent of interest
-
Reaction buffers at different pH values (e.g., pH 7.0, 8.0, 9.0)
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-HRP conjugate
Procedure:
-
Prepare Protein/Peptide Solutions: Prepare stock solutions of the model proteins and peptide in the different reaction buffers.
-
Set up Competitive Reactions: In separate tubes for each pH condition, mix the thiol-reactive biotinylation reagent with:
-
Reduced BSA (positive control for thiol reactivity)
-
Native BSA (to assess labeling of accessible thiols and potential off-target reactions)
-
Lysine-rich peptide (to assess amine reactivity)
-
A mixture of reduced BSA and the lysine-rich peptide (competitive reaction)
-
-
Incubation: Incubate all reactions for a set period (e.g., 2 hours) at room temperature.
-
Quenching: Stop the reactions by adding a quenching solution.
-
Analysis by SDS-PAGE and Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins/peptides to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated molecules.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Interpretation: Compare the intensity of the biotin signal for each condition. A strong signal for the lysine-rich peptide would indicate significant cross-reactivity with amines. In the competitive reaction, a decrease in the signal for reduced BSA concurrent with a signal for the lysine-rich peptide would demonstrate the extent of off-target labeling.
Conclusion
The choice of a thiol-reactive biotinylation reagent is a critical decision in experimental design. This compound conjugates offer the significant advantage of a cleavable disulfide linker, making them ideal for applications requiring the release of the biotinylated molecule. However, researchers should be mindful of the potential for off-target reactions with amines and histidines, particularly at non-optimal pH and with high reagent concentrations.[1] For applications demanding the highest thiol selectivity and a stable linkage, maleimide-based reagents used at a neutral pH are often the preferred choice.[2][3] Iodoacetamides provide another option for stable labeling but may exhibit a broader reactivity profile.[1][3] By carefully considering the factors outlined in this guide and performing appropriate control experiments, researchers can confidently select and utilize the best biotinylation strategy for their specific scientific questions.
References
- 1. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cells. This guide provides an objective comparison of the in vitro and in vivo stability of commonly used ADC linkers, supported by experimental data and detailed methodologies.
Introduction to ADC Linker Technologies
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these strategies profoundly impacts the ADC's mechanism of action, pharmacokinetic profile, and overall performance.
-
Cleavable Linkers: These are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This cleavage is triggered by specific conditions, such as low pH in endosomes and lysosomes, or the presence of specific enzymes that are highly expressed in tumor cells.[1]
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody component within the lysosome to release the payload.[1] This approach generally leads to higher stability in circulation.[2]
Quantitative Comparison of ADC Linker Stability
The stability of an ADC linker is typically assessed by measuring its half-life (t½) in plasma or serum. This can be determined by monitoring the drug-to-antibody ratio (DAR) over time, where a decrease in DAR indicates payload deconjugation. The following tables summarize quantitative data on the stability of various linker types from preclinical studies.
In Vitro Plasma Stability
| Linker Type | Specific Linker Example | Matrix | Half-life (t½) | Key Findings & References |
| Cleavable | ||||
| Protease-Sensitive | Valine-Citrulline (vc) | Human Plasma | > 230 days | Highly stable in human plasma.[3] |
| Valine-Citrulline (vc) | Mouse Plasma | Unstable (< 95% loss in 14 days) | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[4] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Mouse Plasma | ~12 days | Addition of glutamic acid significantly improves stability in mouse plasma.[5] | |
| Valine-Alanine (va) | Human Plasma | Stable | Exhibits high stability.[3] | |
| Valine-Alanine (va) | Mouse Plasma | More stable than Val-Cit | Shows improved stability in mouse plasma compared to Val-Cit.[3] | |
| Sulfatase-Cleavable | Mouse Plasma | > 7 days | Demonstrates high plasma stability.[6] | |
| pH-Sensitive | Hydrazone | Human Plasma | ~2 days | Can exhibit instability in circulation, leading to premature drug release.[3][7] |
| Carbonate | Human Plasma | ~36 hours | Relatively lower stability.[7] | |
| Silyl (B83357) Ether | Human Plasma | > 7 days | Novel silyl ether-based linkers show significantly improved stability.[7] | |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Trastuzumab-SMCC-DM1 | Rat Plasma | Stable | Non-cleavable linkers generally exhibit high plasma stability.[8] |
| Cysteine-linker-MMAE | 50% Human Plasma | Highly Stable (<0.01% release in 168h) | Demonstrates very high stability in plasma.[2] |
In Vivo Pharmacokinetic Stability
| Linker Type | ADC Example | Animal Model | Half-life (t½) of ADC | Key Findings & References |
| Cleavable | ||||
| Protease-Sensitive | Polatuzumab vedotin (anti-CD79b-vc-MMAE) | - | 12 days | Demonstrates good in vivo stability.[7] |
| Enfortumab vedotin (anti-Nectin-4-vc-MMAE) | - | 3.4 days | Shows moderate in vivo stability.[7] | |
| pH-Sensitive | Inotuzumab ozogamicin (B1678132) (anti-CD22-hydrazone) | - | 12.3 days | Exhibits good overall in vivo stability despite the linker's inherent lability.[7] |
| Non-Cleavable | ||||
| Thioether | Ado-trastuzumab emtansine (T-DM1) | Rat | ~4 days | Clearance is slower compared to cleavable linker ADCs.[8] |
| Triglycyl Peptide | CX-DM1 | Mouse | 9.9 days | Comparable stability to non-cleavable SMCC-DM1 ADC.[6] |
Experimental Protocols
Rigorous in vitro and in vivo testing is essential to characterize the stability profile of an ADC. Below are detailed methodologies for key stability assays.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the integrity of the linker in plasma from different species over time.
Materials:
-
ADC of interest
-
Human, mouse, rat, and cynomolgus monkey plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
LC-MS/MS system
-
ELISA plate reader and reagents
Procedure:
-
Thaw plasma aliquots at room temperature and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma of each species to a final concentration of 100 µg/mL. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours), draw aliquots from each sample.
-
For DAR Analysis (LC-MS):
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
The plasma supernatant can be analyzed separately to quantify the amount of released payload.
-
-
For Total and Conjugated Antibody Analysis (ELISA):
-
Coat ELISA plates with an anti-human IgG antibody to capture the total antibody.
-
To measure the conjugated antibody, use an anti-payload antibody for capture or detection.
-
Quantify the amounts of total and conjugated antibody at each time point.
-
Data Analysis:
-
Plot the percentage of intact ADC (based on DAR or conjugated antibody concentration) against time for each species.
-
Calculate the half-life (t½) of the ADC in the plasma of each species.
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.
Animal Model:
-
Typically, mice (e.g., BALB/c or immunodeficient strains for xenograft models) or rats are used.
Procedure:
-
Dosing:
-
Administer the ADC to a cohort of animals via intravenous (IV) injection at a predetermined dose (e.g., 10 mg/kg).[9]
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).[9]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Total Antibody Measurement (ELISA): Use a generic anti-human IgG antibody to capture the ADC and a labeled anti-human IgG antibody for detection.
-
Conjugated Antibody (ADC) Measurement (ELISA): Use an anti-payload antibody for capture and a labeled anti-human IgG antibody for detection, or vice versa.
-
Free Payload Measurement (LC-MS/MS): Precipitate proteins from the plasma samples and analyze the supernatant to quantify the concentration of the released cytotoxic drug.[9]
-
-
Data Analysis:
-
Plot the plasma concentration of total antibody, conjugated ADC, and free payload over time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
The divergence of the total antibody and conjugated ADC concentration curves over time indicates in vivo deconjugation.
-
Visualizing ADC Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Major categories of ADC linkers.
Caption: Experimental workflow for assessing ADC linker stability.
Conclusion
The selection of an appropriate linker is a critical decision in the design of a successful ADC. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[2] However, cleavable linkers provide the advantage of releasing the payload in its native, and often more potent, form, and can also induce a "bystander effect" by killing adjacent antigen-negative tumor cells.[3] The stability of cleavable linkers can vary significantly depending on their chemical nature and the preclinical species used for evaluation, as exemplified by the instability of Val-Cit linkers in mouse plasma.[4] Therefore, a thorough in vitro and in vivo stability assessment in multiple species is paramount to selecting a linker that will ensure the optimal balance of efficacy and safety for a given ADC candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Spacer Arm Length in Biotinylation Experiments
The biotin-streptavidin interaction is one of the most powerful tools in life sciences, foundational to a vast array of applications including affinity purification, ELISA, Western blotting, and cell-surface labeling.[1] The bond's strength, with an affinity constant (Ka) of 10¹⁵ M⁻¹, is among the strongest non-covalent interactions known in biology.[1][2] However, the success of any biotinylation experiment hinges on a critical, often overlooked component: the spacer arm. This guide provides an objective comparison of how spacer arm length impacts experimental outcomes, supported by quantitative data and detailed protocols.
The biotin-binding pocket on avidin (B1170675) or streptavidin is located approximately 9 Å below the protein's surface.[1][2] When biotin (B1667282) is attached directly to a large biomolecule, such as an antibody or a cell surface protein, the bulk of the target molecule can physically block the biotin from reaching this binding pocket.[3] This phenomenon, known as steric hindrance, can dramatically reduce binding efficiency and lead to weak signals or failed experiments.[3][4][5] Biotinylation reagents that incorporate a spacer arm—a flexible chain of atoms between the biotin molecule and its reactive group—extend the biotin tag away from the target molecule, overcoming this spatial barrier and facilitating a more efficient interaction with streptavidin.[1][3][4]
Impact of Spacer Arm Length on Binding Efficiency
The length of the spacer arm is a critical variable to consider when selecting a biotinylation reagent. Longer spacer arms are generally more effective at reducing steric hindrance, resulting in enhanced binding to avidin and its derivatives.[1][6] This effect is particularly pronounced when working with large proteins or complex molecular assemblies.
Experimental data demonstrates a clear correlation between increased spacer arm length and improved signal in streptavidin-binding assays. A study comparing various amine-reactive biotinylation reagents used to prepare a biotinylated microplate showed that longer spacer arms resulted in a better dose-response curve when binding HRP-streptavidin.[7] Reagents with the longest spacer arms yielded the highest signal, indicating more efficient binding.[7]
Quantitative Comparison of Common Biotinylation Reagents
The table below summarizes the properties of common N-hydroxysuccinimide (NHS) ester biotin reagents, which target primary amines, and their relative performance based on published data.
| Reagent Name | Spacer Arm Length | Relative Binding Signal (Absorbance) | Key Features |
| NHS-Biotin | 13.5 Å | ~ 0.65 | Standard, short spacer arm.[7] |
| NHS-LC-Biotin | 22.4 Å[1][8] | ~ 0.85 | "Long Chain" (LC) spacer reduces moderate steric hindrance.[7] |
| NHS-LC-LC-Biotin | 30.5 Å[1][8] | 1.00 (Standard) | "Long Chain-Long Chain" (LC-LC) provides maximum spacing for complex applications.[7] |
Data is synthesized from multiple sources. Relative absorbance is normalized to the highest value reported in a comparative study by Muratsugu & Nishida (2019) to illustrate the performance trend.[7]
Visualizing the Role of the Spacer Arm
Diagrams can help clarify both the experimental process and the molecular interactions at play.
Caption: A typical experimental workflow for biotinylating a protein sample and subsequent purification using streptavidin-coated beads.
Caption: A longer spacer arm overcomes steric hindrance, allowing the biotin tag to access the binding pocket on the streptavidin molecule.
Experimental Protocols
The following are generalized protocols for the biotinylation of a purified protein and its subsequent capture. Optimization is often required depending on the specific protein and application.
Protocol 1: Biotinylation of Proteins via Primary Amines
This protocol is designed for using NHS-ester biotinylation reagents to label primary amines (-NH₂) on lysine (B10760008) residues or the N-terminus of a protein.[9]
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-Biotin reagent (e.g., NHS-LC-LC-Biotin).
-
Anhydrous DMSO or DMF to dissolve the NHS-Biotin reagent.
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Columns for buffer exchange (e.g., desalting columns).
Methodology:
-
Preparation of Protein: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0.[10] Buffers containing primary amines, such as Tris, will compete with the reaction and must be removed.[10]
-
Reagent Calculation: Calculate the amount of biotin reagent needed. A 20-fold molar excess of biotin reagent to protein is a common starting point for solutions >2 mg/mL.[9] For more dilute protein solutions, a higher molar excess may be required.[9]
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10 mM.[11]
-
Reaction: Add the calculated volume of the 10 mM biotin reagent solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[11][12] Incubation on ice is often preferred to maintain protein stability.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1M Tris per 1 mL of reaction). Incubate for an additional 15 minutes.
-
Removal of Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin reagent using a desalting column or dialysis.
Protocol 2: Streptavidin Pull-Down Assay
This protocol describes the capture of a biotinylated protein from a solution using streptavidin-coated magnetic beads.[13][14]
Materials:
-
Biotinylated protein sample from Protocol 1.
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Magnetic separation rack.[15]
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer).
Methodology:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage vial.[15] Transfer the desired volume of bead slurry to a fresh tube.
-
Bead Equilibration: Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[15] Remove the tube from the rack and wash the beads three times with an excess of Binding/Wash Buffer to equilibrate them.[15][16]
-
Binding: After the final wash, resuspend the pelleted beads in a suitable volume of Binding/Wash Buffer. Add the biotinylated protein sample to the beads.
-
Incubation: Incubate the mixture for at least 30 minutes at room temperature with gentle end-over-end rotation to keep the beads suspended.[15]
-
Washing: Pellet the beads on the magnetic rack and discard the supernatant (this is the "flow-through" fraction). Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.[16]
-
Elution: After the final wash, remove all buffer. Add Elution Buffer (e.g., SDS-PAGE loading buffer) to the beads and heat at 95-100°C for 5-10 minutes to break the biotin-streptavidin interaction and elute the captured protein.[16][17]
-
Analysis: Pellet the beads one final time and collect the supernatant, which contains the purified biotinylated protein. This eluate is now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.[18]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. nbinno.com [nbinno.com]
- 4. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. Biotinylated peptide pull down assay [bio-protocol.org]
- 17. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 18. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
A Comparative Analysis of Biotin Detection Methods for Researchers and Drug Development Professionals
An objective guide to the performance and protocols of leading biotin (B1667282) detection technologies, supported by experimental data.
The robust and highly specific interaction between biotin (Vitamin H) and streptavidin is a cornerstone of numerous applications in research, diagnostics, and drug development. The ability to accurately detect and quantify biotin is crucial for these technologies. This guide provides a comparative analysis of three prevalent biotin detection methods: Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescent-Based Detection, and Electrochemical Biosensors. We will delve into their core principles, experimental workflows, and performance characteristics to empower researchers in selecting the optimal method for their specific needs.
Principles of Biotin Detection
The detection of biotin universally relies on its remarkably strong and stable non-covalent interaction with streptavidin or avidin (B1170675).[1] Each streptavidin molecule possesses four binding sites for biotin, a feature that allows for significant signal amplification in many assay formats.[1] The choice of detection method hinges on how this binding event is translated into a measurable signal.
-
ELISA-Based Detection: This widely used method employs an enzyme conjugated to streptavidin.[2] The binding of the streptavidin-enzyme conjugate to biotinylated molecules, which are typically immobilized on a microplate, facilitates a colorimetric or chemiluminescent reaction upon the addition of a substrate. The intensity of the signal is proportional to the amount of biotin present.[3]
-
Fluorescent-Based Detection: This method utilizes streptavidin or avidin labeled with a fluorophore.[4] The binding of the fluorescent conjugate to biotin is detected by measuring the fluorescence intensity. Some variations of this method involve fluorescence resonance energy transfer (FRET), where the displacement of a quencher molecule by biotin results in an increased fluorescent signal.[4]
-
Electrochemical Biosensors: These sensors transduce the biotin-streptavidin binding event into an electrical signal.[5] Typically, an electrode is functionalized with streptavidin. The binding of biotin to the immobilized streptavidin alters the electrochemical properties of the electrode surface, such as impedance or current, which can be measured.[6]
Comparative Performance of Biotin Detection Methods
The selection of a biotin detection method is often dictated by the specific requirements of the experiment, such as the need for high sensitivity, a wide dynamic range, or rapid analysis time. The following table summarizes the key performance characteristics of the three methods discussed.
| Feature | ELISA-Based Detection | Fluorescent-Based Detection | Electrochemical Biosensors |
| Limit of Detection (LOD) | pg/mL to ng/mL range (e.g., 4.7 pg/mL)[7] | pmol to nmol range (e.g., 4 pmol)[4] | pM to nM range (e.g., 0.4 pM to 5 nM)[5][6] |
| Dynamic Range | Typically 2-3 orders of magnitude (e.g., 15.63-1000 pg/mL)[7] | Can be wider, depending on the fluorophore and instrument | Can span several orders of magnitude (e.g., 0.5 nM to 5 µM)[8] |
| Assay Time | 2 - 4 hours[3] | 15 minutes to 1 hour[4] | Minutes[9] |
| Signal Amplification | High potential through enzymatic turnover and techniques like ABC and BRAB[10] | Moderate, can be enhanced with amplification systems[1] | High intrinsic sensitivity, can be amplified with nanomaterials[6] |
| Specificity | High, but can be affected by endogenous biotin in samples[1] | High, but susceptible to background fluorescence | High, based on specific binding event at the electrode surface |
| Throughput | High (96-well plate format) | High (microplate format) | Can be adapted for high-throughput screening |
Experimental Workflows and Signaling Pathways
To visualize the operational principles of each detection method, the following diagrams have been generated using the DOT language.
ELISA-Based Detection Workflow
Caption: Workflow of a direct competitive ELISA for biotin detection.
Fluorescent-Based Detection Principle (FRET)
Caption: Principle of FRET-based fluorescent biotin detection.
Electrochemical Biosensor Workflow
Caption: Workflow of an electrochemical biosensor for biotin detection.
Detailed Experimental Protocols
The following are generalized protocols for the three key biotin detection methods. It is important to consult the specific instructions provided with commercial kits and reagents.
Competitive ELISA for Biotin Detection
This protocol is based on the principle of competition between free biotin in the sample and a biotin-enzyme conjugate for binding to streptavidin-coated microplate wells.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotin standards
-
Biotin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of biotin standards in the sample diluent. Dilute samples to fall within the expected range of the standard curve.[7]
-
Addition of Standards and Samples: Add 50 µL of standards and samples to the appropriate wells of the streptavidin-coated microplate.[3]
-
Addition of Biotin-HRP Conjugate: Immediately add 50 µL of Biotin-HRP conjugate to each well.[7]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[7]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.[11]
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.[11]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.[11]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.[3]
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[3]
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding biotin concentrations. Determine the biotin concentration in the samples by interpolating their absorbance values from the standard curve.
Fluorescent-Based Biotin Quantitation Assay
This protocol is based on the displacement of a quencher-labeled ligand from a fluorescently labeled avidin, resulting in an increase in fluorescence.[4]
Materials:
-
Fluorescently labeled avidin-quencher complex (e.g., Biotective™ Green reagent)
-
Biotin standards (e.g., biocytin)
-
1X PBS
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Preparation: Prepare a serial dilution of biotin standards in 1X PBS.[12]
-
Sample Preparation: Dilute the biotinylated samples in 1X PBS to ensure the concentration falls within the dynamic range of the assay.[13]
-
Assay Setup: Pipette 50 µL of each standard and sample into the wells of the black microplate.[4]
-
Reagent Addition: Add 50 µL of the fluorescently labeled avidin-quencher complex to each well.[4]
-
Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light.[4][13]
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 519 nm emission for Alexa Fluor® 488).[12]
-
Data Analysis: Create a standard curve by plotting the fluorescence intensity against the known biotin concentrations. Calculate the biotin concentration in the samples from the standard curve.[13]
Electrochemical Biosensor for Biotin Detection
This protocol describes a general procedure for using an electrochemical biosensor with a streptavidin-functionalized electrode.
Materials:
-
Streptavidin-functionalized electrode
-
Phosphate buffer solution (PBS)
-
Biotin standards and samples
-
Potentiostat or other electrochemical measurement system
Procedure:
-
Electrode Equilibration: Equilibrate the streptavidin-functionalized electrode in PBS until a stable baseline signal is obtained.
-
Standard/Sample Introduction: Introduce a known concentration of biotin standard or the sample solution to the electrode surface and incubate for a specific time to allow for binding.
-
Washing: Gently wash the electrode with PBS to remove any unbound biotin.
-
Electrochemical Measurement: Perform the electrochemical measurement (e.g., electrochemical impedance spectroscopy or cyclic voltammetry) to record the signal change resulting from the biotin-streptavidin binding.[14]
-
Data Analysis: Correlate the change in the electrochemical signal to the concentration of biotin. A calibration curve can be generated by measuring the signal changes for a series of biotin standards.
Conclusion
The choice of a biotin detection method is a critical decision in experimental design. ELISA-based assays offer a robust and high-throughput solution with excellent potential for signal amplification. Fluorescent-based methods provide high sensitivity and rapid analysis times, making them suitable for high-throughput screening. Electrochemical biosensors represent a cutting-edge approach with the potential for extremely low detection limits and real-time analysis. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers and drug development professionals can confidently select the most appropriate method to achieve their scientific goals.
References
- 1. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elkbiotech.com [elkbiotech.com]
- 8. A DNA Electrochemical Sensor via Terminal Protection of Small-Molecule-Linked DNA for Highly Sensitive Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biologyease.com [biologyease.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. youtube.com [youtube.com]
Navigating the Cleavage Conundrum: A Comparative Guide to Validating Cleavable Linker Release Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), hinges on the precise release of a therapeutic payload at the desired site of action. Cleavable linkers are the molecular architects of this controlled release, designed to remain stable in circulation and selectively break apart in response to specific triggers within the target environment. Validating the release mechanism of these linkers is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of three common classes of cleavable linkers—protease-sensitive, pH-sensitive, and redox-sensitive—offering insights into their release mechanisms, comparative performance data, and detailed protocols for their validation.
The Experimental Gauntlet: A Workflow for Linker Validation
A systematic approach is essential for the robust validation of a cleavable linker's release mechanism. The following workflow outlines the key experimental stages, from initial in vitro cleavage assays to comprehensive cell-based cytotoxicity studies.
Protease-Sensitive Linkers: The Enzymatic Scission
Protease-sensitive linkers are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment or within specific cellular compartments, such as lysosomes.[1][2] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is a substrate for the lysosomal protease Cathepsin B.[1][2]
Release Mechanism
Upon internalization of the ADC into a target cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker by Cathepsin B, releasing the cytotoxic payload.
References
A Head-to-Head Comparison of Biotinylation Kits for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a foundational technique for a vast array of applications, from immunoassays to sophisticated proteomic analyses. The choice of biotinylation kit can significantly influence experimental outcomes, affecting labeling efficiency, protein function, and the reliability of downstream applications. This guide provides an objective, data-driven comparison of different biotinylation strategies and kits to facilitate an informed decision for your specific research needs.
Performance Comparison: A Quantitative Look
The efficacy of a biotinylation kit can be assessed by several key performance indicators, including the degree of biotinylation, protein recovery, and the preservation of protein function. The following table summarizes quantitative data derived from studies comparing different biotinylation and quantification methodologies.
| Performance Metric | Amine-Reactive (NHS-Ester) | Site-Specific (e.g., AviTag) | Cleavable Reagent (e.g., Sulfo-NHS-SS-Biotin) | Non-Cleavable Reagent (e.g., Sulfo-NHS-Biotin) |
| Biotinylation Efficiency | Variable (30-70% between different antibodies)[1] | High and stoichiometric[2] | High | High |
| Protein Recovery | >85% (with spin columns) | >90% | >85% | >85% |
| Specificity | Non-specific (targets all available primary amines)[2][3] | Site-specific (enzymatic labeling of a specific peptide tag)[2] | Non-specific | Non-specific |
| Impact on Protein Function | Potential for reduced activity or increased cross-reactivity[4] | Minimal, as labeling is at a specific, non-disruptive site[2] | Similar to non-cleavable | Similar to cleavable |
| Peptide Identification (LC-MS/MS) | 76% of biotinylated peptides identified | N/A | 88% of biotinylated peptides identified[5] | 76% of biotinylated peptides identified[5] |
| Protein Identification (BONCAT) | N/A | N/A | >50% more proteins identified compared to non-cleavable[5] | Baseline |
Key Considerations for Selecting a Biotinylation Strategy
The optimal biotinylation strategy depends heavily on the specific protein of interest and the downstream application.
Amine-Reactive Biotinylation: This is the most common method, utilizing N-hydroxysuccinimide (NHS) esters that react with primary amines (lysine residues and the N-terminus) on the protein.[3] Kits like the Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Biotin are widely used for this purpose.[6][7] While effective and broadly applicable, this method can lead to heterogeneous products and potentially compromise protein function if critical lysine (B10760008) residues are modified.[4]
Site-Specific Biotinylation: Methods like the AviTag system offer a more controlled approach.[2] A specific peptide sequence (the AviTag) is genetically fused to the protein of interest, which is then enzymatically biotinylated by BirA biotin ligase.[2] This ensures a homogenous product with biotin attached at a defined location, minimizing the risk of functional impairment.[2]
Cleavable vs. Non-Cleavable Linkers: Biotinylation reagents can incorporate either a stable (non-cleavable) linker or a labile (cleavable) one. Non-cleavable linkers are suitable for applications where the biotin tag does not interfere with downstream analysis. In contrast, cleavable linkers, which often contain a disulfide bond, allow for the removal of the biotin tag after affinity capture.[5] This is particularly advantageous for applications like mass spectrometry, where the presence of biotin can complicate data analysis.[5]
Visualizing Biotinylation Workflows
To better understand the processes involved, the following diagrams illustrate a general workflow for amine-reactive biotinylation and a decision tree for selecting the appropriate strategy.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful biotinylation. Below are generalized methodologies for protein biotinylation and subsequent quantification.
General Protocol for Amine-Reactive Antibody Biotinylation
This protocol is adapted from standard procedures for NHS-ester-based biotinylation kits.[6]
-
Protein Preparation : Dissolve the antibody or protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0.[5] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the NHS-ester reaction.[5]
-
Reagent Calculation : Calculate the amount of biotin reagent required based on the desired molar excess. A 20-fold molar excess is a common starting point for antibodies.
-
Reaction Incubation : Add the calculated amount of biotin reagent to the protein solution. Incubate the reaction on ice or at room temperature for 2 hours.[6]
-
Purification : Remove excess, non-reacted biotin using a desalting column (e.g., Zeba Spin Desalting Columns) or through dialysis.[6] This step is critical to prevent interference from free biotin in downstream applications.
Protocol for Biotin Quantification using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.[1][8]
-
Reagent Preparation : Prepare the HABA/Avidin (B1170675) solution according to the kit manufacturer's instructions (e.g., Pierce Biotin Quantitation Kit).[9]
-
Standard Curve : If absolute quantification is desired, prepare a series of biotin standards.
-
Measurement :
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500).
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.
-
Incubate for a short period to allow the biotin in the sample to displace the HABA from the avidin.
-
Measure the A500 again. The decrease in absorbance is proportional to the amount of biotin in the sample.[8][9]
-
-
Calculation : Determine the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
It is important to note that HABA-based assays can sometimes underestimate the true biotin-to-protein ratio, especially at high levels of incorporation. Alternative methods, such as those using fluorescently-tagged avidin or chromophoric biotin linkers, may offer greater sensitivity and a wider dynamic range.[1]
Conclusion
The selection of a biotinylation kit is a critical step in experimental design. While standard amine-reactive kits are versatile and widely used, researchers must be aware of the potential for heterogeneity and functional impairment. For applications requiring high precision and preservation of protein activity, site-specific biotinylation methods present a superior alternative. Similarly, the choice between cleavable and non-cleavable linkers should be dictated by the requirements of downstream analytical techniques. By carefully considering these factors and employing robust quantification methods, researchers can ensure the generation of reliable and reproducible data.
References
- 1. mesoscale.com [mesoscale.com]
- 2. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
- 8. biocompare.com [biocompare.com]
- 9. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Battle of Biotinylation Reagents: Benchmarking Biotin-C2-S-S-pyridine
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of biotinylation reagent is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective, data-driven comparison of Biotin-C2-S-S-pyridine against other commonly used thiol-reactive biotinylation reagents, offering insights into their respective performance characteristics to inform your selection process.
At the heart of many proteomic and drug discovery workflows lies the need to specifically label and subsequently purify or detect proteins of interest. Thiol-reactive biotinylation reagents, which target cysteine residues, offer a powerful tool for this purpose. This compound belongs to the class of pyridyldithio-activated reagents, which form a cleavable disulfide bond with free sulfhydryl groups on proteins. This guide will delve into a comparative analysis of this compound against two other major classes of thiol-reactive probes: Maleimide- and Iodoacetyl-based biotin (B1667282) reagents.
Performance Comparison: A Quantitative Look
The selection of a biotinylation reagent is often a trade-off between reactivity, stability, and the ability to cleave the biotin tag when necessary. The following table summarizes the key quantitative performance metrics for this compound and its alternatives. The data presented is a synthesis of typical values reported in product literature and scientific publications.
| Feature | This compound (Pyridyldithio) | Biotin-Maleimide | Iodoacetyl-Biotin |
| Optimal Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Speed | Moderate to Fast | Fast | Moderate |
| Linkage Formed | Disulfide (-S-S-) | Thioether | Thioether |
| Cleavability | Reducible (e.g., with DTT, TCEP) | Non-cleavable | Non-cleavable |
| Cleavage Efficiency | > 95% with 50 mM DTT | N/A | N/A |
| Linkage Stability in Plasma | Moderate (susceptible to reduction)[1][2] | Low (prone to retro-Michael addition and exchange with other thiols)[3] | High[1] |
| Reaction Monitoring | Yes (A343 of released pyridine-2-thione)[4] | No | No |
| Potential for Off-Target Reactions | Low at optimal pH | Can react with amines at pH > 7.5[5] | Can react with other nucleophiles at higher pH |
| Cell Viability | Generally high, but depends on concentration and cell type | Can exhibit cytotoxicity at higher concentrations | Can exhibit cytotoxicity at higher concentrations |
Key Considerations for Reagent Selection
-
Reversibility is Key: The standout feature of this compound is the cleavable disulfide linker. This is a significant advantage in applications such as affinity purification followed by mass spectrometry, where removal of the biotin tag is crucial for analysis of the native protein.
-
Stability Matters: For in vivo studies or experiments involving prolonged incubation in biological fluids, the stability of the biotin-protein linkage is paramount. While the disulfide bond of this compound offers the benefit of cleavage, it is also susceptible to reduction by endogenous thiols, such as glutathione, which can lead to premature release of the biotin tag. In contrast, the thioether bond formed by Iodoacetyl-Biotin demonstrates higher stability in plasma[1]. Maleimide-based linkages are known to be less stable and can undergo a retro-Michael reaction, leading to de-biotinylation[3].
-
Reaction Control and Monitoring: A unique advantage of pyridyldithio reagents like this compound is the ability to monitor the labeling reaction in real-time. The reaction releases pyridine-2-thione, which has a distinct absorbance at 343 nm, allowing for the quantification of the labeling efficiency as the reaction progresses[4]. This level of control is not available with maleimide (B117702) or iodoacetyl reagents.
-
Specificity and pH: The optimal pH for the reaction is a critical factor. Maleimides are most specific for thiols at a slightly acidic to neutral pH (6.5-7.5)[5]. At higher pH, their reactivity towards amines increases, potentially leading to off-target labeling. Pyridyldithio and iodoacetyl reagents generally favor a slightly more alkaline pH for optimal reaction with thiols.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for protein biotinylation using each class of reagent.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein solution (1-5 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., 50 mM DTT or 20 mM TCEP) for cleavage
-
Desalting column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them first with a suitable reducing agent (e.g., TCEP). Remove the reducing agent by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Reaction Monitoring (Optional): Measure the absorbance of the reaction mixture at 343 nm to monitor the release of pyridine-2-thione and quantify the extent of biotinylation.
-
Purification: Remove excess, unreacted reagent using a desalting column.
-
Cleavage of Biotin Tag: To cleave the disulfide bond, incubate the biotinylated protein with 50 mM DTT or 20 mM TCEP for 30 minutes at 37°C.
Protocol 2: Protein Labeling with Biotin-Maleimide
Materials:
-
Protein solution (1-5 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Biotin-Maleimide
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: As with the pyridyldithio reagent, reduce any disulfide bonds if internal cysteines are to be labeled and subsequently remove the reducing agent.
-
Reagent Preparation: Prepare a fresh 10-20 mM stock solution of Biotin-Maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-Maleimide stock solution to the protein solution. Incubate for 1-2 hours at room temperature.
-
Purification: Remove unreacted reagent using a desalting column.
Protocol 3: Protein Labeling with Iodoacetyl-Biotin
Materials:
-
Protein solution (1-5 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.5-8.5)
-
Iodoacetyl-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Reduce disulfide bonds as necessary and remove the reducing agent.
-
Reagent Preparation: Prepare a fresh 10-20 mM stock solution of Iodoacetyl-Biotin in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Iodoacetyl-Biotin stock solution to the protein solution. Incubate for 1.5-2 hours at room temperature in the dark, as iodoacetyl groups can be light-sensitive.
-
Purification: Remove unreacted reagent using a desalting column.
Visualizing Workflows and Pathways
To better illustrate the applications and mechanisms discussed, the following diagrams have been generated using the DOT language.
References
- 1. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
Biotin-C2-S-S-Pyridine: A Comparative Guide for Reversible Biotinylation in Research and Drug Development
For researchers, scientists, and drug development professionals, Biotin-C2-S-S-pyridine has emerged as a valuable tool for the reversible biotinylation of molecules. Its key feature—a cleavable disulfide bond—allows for the controlled release of biotinylated molecules, a critical attribute in applications ranging from affinity purification to targeted drug delivery. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform its effective application.
Introduction to Reversible Biotinylation and this compound
Reversible biotinylation is a technique that allows for the temporary attachment of biotin (B1667282) to a molecule of interest. This is typically achieved through a linker that can be cleaved under specific conditions. The disulfide bond within the this compound linker is susceptible to reduction, meaning it can be broken by reducing agents such as dithiothreitol (B142953) (DTT) or the intracellular antioxidant glutathione (B108866). This property is particularly advantageous in biological systems where a controlled release of a therapeutic agent or the recovery of a target protein is desired.
This compound, also known as Biotin-dPEG®3-S-S-Pyridine, consists of a biotin moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a pyridyl disulfide group. The pyridyl disulfide group readily reacts with free sulfhydryl (thiol) groups on proteins, peptides, or other molecules to form a stable disulfide bond.
Mechanism of Action
The core of this compound's functionality lies in the thiol-disulfide exchange reaction. The pyridyl disulfide group is an excellent leaving group, facilitating the reaction with a free thiol on the target molecule. The subsequent cleavage of the newly formed disulfide bond is triggered by a reducing agent, which reduces the disulfide to two free thiols, thereby releasing the biotinylated molecule.
Applications of this compound
The unique characteristics of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): As a cleavable linker, it can be used to attach a cytotoxic drug to an antibody. The disulfide bond remains stable in the bloodstream but is cleaved upon internalization into cancer cells, where the concentration of glutathione is significantly higher, leading to the targeted release of the drug.
-
Affinity Purification: It allows for the gentle elution of biotinylated proteins from streptavidin or avidin (B1170675) affinity columns. Instead of using harsh denaturing conditions, the disulfide bond can be cleaved with a reducing agent, preserving the native structure and function of the purified protein.
-
Reversible Labeling of Cell Surface Proteins: Researchers can label cell surface proteins with free sulfhydryl groups and subsequently remove the biotin tag to study protein dynamics or restore cellular function.
-
Drug Delivery Systems: Beyond ADCs, it can be incorporated into other targeted delivery systems, such as nanoparticles or liposomes, to facilitate the release of a therapeutic payload in a reducing environment.
Performance Comparison with Alternatives
The selection of a reversible biotinylation reagent depends on the specific application, including the nature of the target molecule and the desired cleavage conditions. Here, we compare this compound with other commonly used cleavable biotinylation reagents.
| Feature | This compound | NHS-SS-Biotin | Photocleavable Biotin | Acid-Cleavable Biotin |
| Target Functional Group | Sulfhydryls (-SH) | Primary Amines (-NH2) | Various (requires specific linker) | Various (requires specific linker) |
| Cleavage Condition | Reducing agents (e.g., DTT, TCEP, Glutathione) | Reducing agents (e.g., DTT, TCEP, Glutathione) | UV light (e.g., 365 nm) | Acidic pH (e.g., trifluoroacetic acid) |
| Cleavage Efficiency | High | High (e.g., 99.5% with TCEP)[] | Variable, can be incomplete | High |
| Specificity of Cleavage | High (specific to disulfide bonds) | High (specific to disulfide bonds) | Can cause photodamage to biomolecules | Can denature acid-sensitive proteins |
| Byproducts of Cleavage | Pyridine-2-thione (can be monitored spectrophotometrically) | Thiol-containing byproduct | Photochemical byproducts | Depends on linker chemistry |
| Plasma Stability | Generally stable, but can be susceptible to thiol-disulfide exchange | Generally stable, but can be susceptible to thiol-disulfide exchange | Stable | Stable |
Limitations of this compound
Despite its advantages, this compound has limitations that researchers should consider:
-
Off-Target Reactions: The pyridyl disulfide group can potentially react with other free thiols in a complex biological environment, leading to unintended conjugation.
-
Premature Cleavage: While generally stable in the bloodstream, disulfide-linked conjugates can undergo premature cleavage due to exchange with circulating thiols like albumin. The stability can be influenced by the steric hindrance around the disulfide bond.
-
Requirement for Free Sulfhydryls: The target molecule must possess a free and accessible sulfhydryl group. For molecules lacking a free thiol, a prior reduction of existing disulfide bonds or introduction of a thiol group is necessary.
-
Incomplete Cleavage: In some cellular compartments or in vitro conditions, the concentration of reducing agents may not be sufficient for complete and rapid cleavage, potentially affecting the efficiency of drug release or protein elution.
Experimental Protocols
The following are generalized protocols for the conjugation of an antibody with this compound and the subsequent cleavage of the conjugate. Optimization is recommended for specific antibodies and applications.
Antibody Conjugation with this compound
This protocol assumes the antibody has available free sulfhydryl groups. If not, a reduction step (e.g., with TCEP) is required prior to conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of amines and thiols)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the conjugation buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using a HABA assay or by mass spectrometry.
References
Safety Operating Guide
Proper Disposal of Biotin-C2-S-S-pyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Biotin-C2-S-S-pyridine, a reagent utilized in various research and development applications. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | A fully-buttoned lab coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood.[1] | To avoid inhalation of vapors or dust. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]
Core Hazards
The primary hazards associated with this compound are related to its pyridine (B92270) moiety. Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.
Disposal Protocol
The disposal of this compound and materials contaminated with it must be conducted in accordance with all institutional, local, state, and federal regulations for hazardous waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused or expired product, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Crucially, do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids (especially nitric acid).[3]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical; a sealable, airtight container is recommended.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all solvent components and their approximate concentrations if it is a solution. A "Dangerous Waste" label should be attached when the first waste is added.[3]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from direct sunlight, heat, sparks, flames, or any other source of ignition.[3]
4. Arranging for Disposal:
-
Once the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's procedures.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2] Current practices for the disposal of waste pyridine include rotary kiln incineration.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For a small spill that can be cleaned up in a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1][3] Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: If a large amount of this compound is spilled, especially outside of a fume hood, immediately evacuate and secure the area. Contact your institution's EHS department or emergency services.[3]
Report all spills to your supervisor and your institution's EHS department, regardless of the size. [2]
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the most current Safety Data Sheet information available.
References
Personal protective equipment for handling Biotin-C2-S-S-pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Biotin-C2-S-S-pyridine, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2][3] Adherence to these procedures is critical for personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary, focusing on the reactivity of the pyridine (B92270) disulfide moiety. The following PPE is required to minimize exposure and ensure safety.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and vapors. A face shield should be worn over safety glasses when there is a significant risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5][6] Latex gloves are not suitable. For tasks with a higher risk of exposure, consider wearing double gloves. Gloves should be inspected before use and changed immediately upon contamination.[4]
-
Body Protection: A laboratory coat must be worn and kept buttoned to protect against skin contact.[5][6][7] For procedures with a higher risk of spills, an impervious apron or coveralls should be considered.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][6] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8]
-
Foot Protection: Closed-toe shoes must be worn at all times in the laboratory.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[9]
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust when handling the solid form.
-
Keep containers tightly closed when not in use to prevent moisture absorption and potential degradation.[6]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, along with contaminated items like weigh paper and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled hazardous waste container.[7][9] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[9]
-
Final Disposal: All waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10] Do not pour down the drain.[11]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H24N4O2S3 |
| Molecular Weight | 412.59 g/mol |
| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide |
Data sourced from PubChem and MedChemExpress.[1][12]
Experimental Protocols
While specific experimental protocols will vary based on the research application, a general procedure for preparing a stock solution is as follows. Note that this is an example and may need to be adapted for your specific needs.
Preparation of a Stock Solution:
-
Calculate the required mass of this compound to achieve the desired concentration and volume.
-
In a chemical fume hood, weigh the required amount of the compound into a suitable vial.
-
Add the appropriate solvent (e.g., DMSO) to the vial.
-
Mix thoroughly by vortexing or sonicating until the solid is completely dissolved.
-
Store the stock solution as recommended, often at -20°C or -80°C, to maintain stability.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. cdn.accentuate.io [cdn.accentuate.io]
- 12. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
